Echinatine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20267-93-0 |
|---|---|
Molecular Formula |
C15H25NO6 |
Molecular Weight |
315.36 g/mol |
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13+,15-,16?/m0/s1 |
InChI Key |
DNAWGBOKUFFVMB-ZBEABRROSA-N |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Other CAS No. |
20267-93-0 |
Synonyms |
indicine-N-oxide NSC 132319 |
Origin of Product |
United States |
Foundational & Exploratory
Echinatine N-oxide: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring compound found predominantly in plant species of the Boraginaceae family. This technical guide provides a comprehensive overview of the discovery, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams in the DOT language.
Introduction
This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites known for their presence in thousands of plant species.[1] PAs and their N-oxides (PANOs) are produced by plants as a defense mechanism against herbivores.[1] The N-oxide form is generally considered less toxic than the corresponding tertiary amine alkaloid; however, it can be converted to the toxic form in the mammalian gut and liver, posing a significant health risk.[2] this compound is structurally characterized by a necine base and a necic acid esterified at the C9 position. Its chemical formula is C15H25NO6, with a molecular weight of 315.36 g/mol .[3] This guide will delve into the technical aspects of its isolation and characterization, providing a foundation for further research into its biological effects and potential applications.
Discovery and Occurrence
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from plant material involves a multi-step process that leverages the chemical properties of alkaloids. The following protocol is a synthesized methodology based on established techniques for the extraction of pyrrolizidine alkaloids from Boraginaceae species.
Plant Material Collection and Preparation
Fresh aerial parts of the plant (e.g., Rindera graeca) are collected and air-dried in a well-ventilated area, protected from direct sunlight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Pyrrolizidine Alkaloids
A standard method for the extraction of PAs and PANOs involves acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.
Materials:
-
Dried and powdered plant material
-
0.05 M H2SO4
-
Methanol
-
Ammonia solution
-
Strong Cation Exchange (SCX) SPE cartridges
-
Rotary evaporator
-
Centrifuge
-
pH meter
Protocol:
-
Acidic Extraction: Macerate the powdered plant material in 0.05 M H2SO4. The acidic solution protonates the nitrogen atom of the alkaloids, increasing their solubility in the aqueous phase.
-
Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes to enhance extraction efficiency. Centrifuge the mixture to separate the plant debris from the supernatant containing the alkaloids.
-
Supernatant Collection: Carefully decant and collect the acidic supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an SCX SPE cartridge with methanol followed by 0.05 M H2SO4.
-
Load the acidic extract onto the conditioned cartridge. The protonated alkaloids will bind to the stationary phase.
-
Wash the cartridge with water and then methanol to remove impurities.
-
Elute the PAs and PANOs from the cartridge using a solution of methanol containing a small percentage of ammonia. The ammonia neutralizes the alkaloids, allowing them to elute from the column.
-
-
Solvent Evaporation: Concentrate the eluted fraction using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
Purification by Column Chromatography
Further purification of this compound from the crude extract is typically achieved using column chromatography.
Materials:
-
Silica gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol with a small amount of ammonia)
-
Thin Layer Chromatography (TLC) plates
-
Dragendorff's reagent for visualization
Protocol:
-
Column Packing: Prepare a silica gel column using a suitable solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system, and visualize the alkaloid spots by spraying with Dragendorff's reagent.
-
Pooling and Concentration: Combine the fractions containing the purified this compound and concentrate them to yield the isolated compound.
Characterization
The identity and purity of the isolated this compound are confirmed using various analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Quantitative Data
The concentration of this compound can vary depending on the plant species, geographical location, and environmental conditions. The following table summarizes representative quantitative data for pyrrolizidine alkaloids found in Rindera graeca, as referenced from the work of Ganos et al. (2020).
| Compound | Plant Source | Analytical Method | Reported Presence |
| This compound | Rindera graeca | LC-MS | Present |
| Echinatine | Rindera graeca | LC-MS | Present |
| Rinderine N-oxide | Rindera graeca | LC-MS | Present |
Note: Specific quantitative values for the concentration of this compound were not detailed in the accessible parts of the primary literature. The table indicates its confirmed presence.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily associated with the broader class of pyrrolizidine alkaloid N-oxides.
Hepatotoxicity
The primary toxicological concern with PANOs is their potential to cause hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS).[5] While PANOs themselves are relatively inert, they can be reduced to their corresponding toxic tertiary pyrrolizidine alkaloids by gut microflora and hepatic enzymes. These tertiary alkaloids are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These reactive metabolites can form adducts with cellular proteins and DNA, leading to cellular damage, apoptosis, and the clinical manifestations of HSOS.
Signaling Pathways
The precise signaling pathways directly modulated by this compound have not been extensively studied. However, the downstream effects of the toxic pyrrolic metabolites are known to induce cellular stress responses. It is hypothesized that these events could trigger signaling cascades involved in inflammation, apoptosis, and fibrogenesis.
It is also important to consider the potential interaction of N-oxide compounds with cellular signaling pathways involving nitric oxide (NO). While direct evidence for this compound is lacking, some N-oxide containing compounds have been shown to act as NO donors or to modulate NO synthase (NOS) activity.[6][7] NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. Further research is warranted to investigate whether this compound can influence NO-mediated signaling.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Metabolic Activation and Hepatotoxicity Pathway
Caption: Metabolic activation of this compound leading to hepatotoxicity.
Conclusion
This compound represents a significant member of the pyrrolizidine alkaloid N-oxide class of natural products. This guide has provided a detailed overview of its occurrence, a synthesized protocol for its isolation and purification from plant sources, and a summary of its known biological activities, primarily focusing on its potential for hepatotoxicity following metabolic activation. The provided workflows and pathway diagrams offer a visual representation of these complex processes. Further research is necessary to fully elucidate the specific signaling pathways directly affected by this compound and to explore any potential therapeutic applications, while always considering its inherent toxicological risks. This document serves as a foundational resource to aid researchers in these future endeavors.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Echinatine N-oxide Biosynthesis Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Echinatine N-oxide, a pyrrolizidine alkaloid (PA) found predominantly in plants of the Boraginaceae family, such as Heliotropium indicum, is a molecule of significant interest due to its biological activities and toxicological profile. Understanding its biosynthesis is crucial for applications in drug development, synthetic biology, and for managing its presence in the food chain. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in plants. It details the known enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and visualizes the pathway and associated workflows. While significant progress has been made in elucidating the initial steps of PA biosynthesis, several enzymes in the latter stages of echinatine formation and its N-oxidation remain to be definitively characterized. This guide consolidates the existing research to provide a foundational resource for professionals in the field.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through the formation of a key intermediate, homospermidine, followed by the synthesis of the necine base, esterification with a necic acid, and final N-oxidation.
Formation of Homospermidine: The Committed Step
The biosynthesis of all pyrrolizidine alkaloids begins with the formation of the symmetrical diamine homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , the first committed enzyme in the pathway[1][2][3][4].
-
Substrates: Putrescine and Spermidine
-
Enzyme: Homospermidine Synthase (HSS, EC 2.5.1.44)
-
Reaction: HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine and releasing 1,3-diaminopropane.
HSS is believed to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism, through gene duplication[3][4]. This evolutionary event has occurred independently multiple times in different plant lineages that produce PAs.
Formation of the Necine Base: From Homospermidine to Retronecine
The bicyclic core of echinatine, the necine base retronecine, is derived from homospermidine. This part of the pathway involves oxidative deamination and a series of cyclization and reduction steps.
-
Oxidative Deamination and Cyclization: Homospermidine undergoes a two-step oxidative deamination catalyzed by a single copper-containing amine oxidase known as homospermidine oxidase (HSO) . This enzyme oxidizes both primary amino groups of homospermidine, leading to the formation of a bicyclic intermediate, 1-formylpyrrolizidine . This enzymatic control ensures the stereospecificity of the resulting pyrrolizidine ring system.
-
Reduction to 1-hydroxymethylpyrrolizidine: The aldehyde group of 1-formylpyrrolizidine is then reduced to a hydroxyl group, forming 1-hydroxymethylpyrrolizidine . The specific enzyme catalyzing this reduction is yet to be fully characterized but is presumed to be an alcohol dehydrogenase.
-
Further modifications to Retronecine: The formation of the unsaturated necine base, retronecine, from 1-hydroxymethylpyrrolizidine involves further enzymatic steps, including hydroxylation and desaturation. The precise enzymes and intermediates in these final steps of retronecine biosynthesis are still under investigation.
Biosynthesis of the Necic Acid: Trachelanthic Acid
Echinatine is an ester of retronecine and trachelanthic acid. The biosynthesis of trachelanthic acid, a branched-chain C7 necic acid, is less understood. It is hypothesized to be derived from amino acids, likely L-isoleucine, through a series of modifications including deamination, hydroxylation, and stereospecific reductions. However, the specific enzymes involved in this pathway have not been characterized.
Esterification: Formation of Echinatine
The esterification of the necine base with the necic acid is a crucial step in the formation of the final pyrrolizidine alkaloid. In the case of echinatine, the hydroxyl group at the C-9 position of retronecine is esterified with trachelanthic acid. The enzyme responsible for this reaction is presumed to be an acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, which are commonly involved in the biosynthesis of plant specialized metabolites[1][2]. However, the specific acyltransferase for echinatine biosynthesis has not yet been identified and characterized.
N-oxidation: Formation of this compound
The final step in the biosynthesis is the N-oxidation of the tertiary nitrogen of the pyrrolizidine ring of echinatine to form this compound. This reaction is thought to be catalyzed by a flavin-containing monooxygenase (FMO) [5]. While FMOs are known to be involved in the N-oxidation of various xenobiotics and endogenous compounds in animals, the specific plant FMO responsible for PA N-oxidation is yet to be definitively identified and characterized. In plants, PAs are predominantly found as their water-soluble N-oxides, which is considered the primary form for transport and storage[2].
Quantitative Data
Quantitative data on the this compound biosynthesis pathway is limited. The following table summarizes the available information.
| Parameter | Value | Organism/Enzyme | Conditions | Reference |
| Homospermidine Synthase (HSS) Activity | ||||
| pH Optimum | ~9.0 | Eupatorium cannabinum | [1](--INVALID-LINK--) | |
| NAD+ dependence | Strict | Eupatorium cannabinum | [1](--INVALID-LINK--) | |
| Flavin-containing Monooxygenase (FMO) Activity | ||||
| Km for Senecionine | 0.3 mM | Pig liver FMO | [5] | |
| Echinatine & this compound Content | ||||
| This compound | Detected | Rindera graeca seedlings and hairy roots | In vitro culture | |
| Rinderine N-oxide | Detected | Rindera graeca seedlings and hairy roots | In vitro culture | |
| Echinatine | Detected | Symphytum officinale | [6] |
Experimental Protocols
Homospermidine Synthase (HSS) Activity Assay
This protocol is adapted from methods used for the characterization of HSS from various plant sources.
Principle: The activity of HSS is determined by measuring the formation of radiolabeled homospermidine from radiolabeled putrescine and unlabeled spermidine.
Materials:
-
Enzyme extract (e.g., crude protein extract from plant roots or heterologously expressed HSS)
-
[1,4-14C]Putrescine dihydrochloride
-
Spermidine
-
NAD+
-
Tris-HCl buffer (pH 9.0)
-
Dowex 50WX8 cation exchange resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl, pH 9.0
-
2 mM Spermidine
-
1 mM NAD+
-
0.1 µCi [1,4-14C]Putrescine dihydrochloride
-
Enzyme extract (amount to be optimized)
-
Make up the final volume to 100 µL with sterile water.
-
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Apply the reaction mixture to a Dowex 50WX8 column (H+ form, 1 mL bed volume) pre-equilibrated with water.
-
Wash the column with 5 mL of water to remove unreacted putrescine.
-
Elute the product, homospermidine, with 5 mL of 6 M HCl.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Redissolve the residue in 1 mL of water and add 10 mL of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled homospermidine formed per unit time per amount of protein.
Homospermidine Oxidase (HSO) Activity Assay
This protocol is based on the characterization of HSO from Heliotropium indicum.
Principle: The activity of HSO is quantified by monitoring the formation of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of homospermidine.
Materials:
-
Purified HSO enzyme or crude protein extract
-
Homospermidine
-
Potassium phosphate buffer (pH 7.2)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Phenol
-
Spectrophotometer
Procedure:
-
Prepare the assay buffer: 30 mM potassium phosphate buffer, pH 7.2.
-
Prepare the reaction mixture in a cuvette containing:
-
Assay buffer
-
1 mM 4-Aminoantipyrine
-
2 mM Phenol
-
5 units of Horseradish Peroxidase
-
1 mM Homospermidine
-
Enzyme solution (e.g., 20 µg of purified enzyme or 500 µg of desalted crude extract)
-
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 500 nm at 30°C for a set period (e.g., 5-15 minutes). The formation of a red-colored product indicates H2O2 production.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product.
General Protocol for Heterologous Expression and Characterization of Unidentified Enzymes (e.g., Acyltransferase, N-oxygenase)
Principle: Candidate genes identified through transcriptomics or bioinformatics are cloned and expressed in a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana) to produce the recombinant enzyme for functional characterization.
Workflow:
-
Candidate Gene Identification:
-
Perform transcriptomic analysis (RNA-seq) on PA-producing and non-producing tissues or plants under different conditions (e.g., with and without methyl jasmonate elicitation).
-
Use co-expression analysis to identify genes that are co-regulated with known PA biosynthesis genes (e.g., HSS).
-
Identify candidate genes based on sequence homology to known enzyme families (e.g., BAHD acyltransferases, FMOs).
-
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the candidate gene from cDNA using PCR.
-
Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli, pYES-DEST52 for yeast, or a plant expression vector for agroinfiltration in N. benthamiana).
-
-
Heterologous Expression:
-
E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression with galactose.
-
Nicotiana benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the plant expression vector. Harvest the leaves after 3-5 days.
-
-
Enzyme Extraction and Purification:
-
Lyse the host cells (for E. coli and yeast) or homogenize the plant tissue.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Activity Assay:
-
Develop an assay to test the function of the recombinant enzyme.
-
For Acyltransferase: Incubate the purified enzyme with the necine base (retronecine), the activated necic acid (e.g., trachelanthoyl-CoA), and appropriate buffers and cofactors. Analyze the reaction products by LC-MS to detect the formation of echinatine.
-
For N-oxygenase: Incubate the purified enzyme with echinatine, NADPH, FAD, and oxygen. Analyze the products by LC-MS to detect the formation of this compound.
-
-
-
Kinetic Characterization:
-
Once activity is confirmed, determine the kinetic parameters (Km, Vmax, kcat) for the substrates.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway.
Experimental Workflow for Unidentified Enzyme Characterization
Caption: Workflow for heterologous expression and characterization.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of plant specialized metabolism. While the initial steps of the pathway are now reasonably well understood, significant knowledge gaps remain, particularly concerning the enzymes responsible for the biosynthesis of the necic acid moiety, the esterification reaction, and the final N-oxidation step. The identification and characterization of these missing enzymes are critical for a complete understanding of the pathway and for enabling its reconstruction in heterologous systems for biotechnological applications.
Future research should focus on:
-
Transcriptomic and genomic approaches in echinatine-producing plants like Heliotropium indicum to identify candidate genes for the missing enzymatic steps.
-
Heterologous expression and functional characterization of these candidate genes to confirm their roles in the pathway.
-
Metabolomic studies to identify and quantify all intermediates in the pathway, providing a more complete picture of the metabolic flux.
-
Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the overall production of this compound.
By addressing these research questions, a complete and detailed map of the this compound biosynthesis pathway can be established, paving the way for new opportunities in drug development and metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Echinatine N-oxide: Molecular Properties and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine N-oxide, a pyrrolizidine alkaloid found in various plant species, has garnered scientific interest due to its biological activities and toxicological relevance. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound. It further delves into the generalized metabolic activation and toxicological pathways pertinent to pyrrolizidine alkaloid N-oxides, offering insights into its mechanism of action. This document also outlines a representative experimental workflow for the isolation and analysis of this compound, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.
Molecular and Chemical Properties
This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid echinatine. Its physicochemical properties are fundamental to its extraction, characterization, and biological activity.
Molecular Formula and Weight
The chemical formula and molecular weight of this compound have been determined through mass spectrometry and elemental analysis.
Chemical Structure
The structure of this compound consists of a necine base, which is a bicyclic pyrrolizidine ring system, esterified with a necic acid. The presence of the N-oxide functional group significantly influences its polarity and biological disposition.
Physicochemical Data
A summary of the key physicochemical data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 20267-93-0 | [1][2][3] |
| Molecular Formula | C₁₅H₂₅NO₆ | [1][2][3][4] |
| Molecular Weight | 315.36 g/mol | [1][2][3][5] |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in various organic solvents. Preparation of stock solutions may require heating or sonication. |
Toxicological Profile and Signaling Pathways
This compound belongs to the class of pyrrolizidine alkaloids (PAs), many of which are known for their hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of PAs and their N-oxides is primarily due to their metabolic activation in the liver.
General Metabolic Activation Pathway of Pyrrolizidine Alkaloid N-oxides
Pyrrolizidine alkaloid N-oxides (PANOs) are generally considered less toxic than their corresponding tertiary alkaloids. However, they can be reduced back to the parent PA in the gut and liver, subsequently undergoing metabolic activation. The primary route of activation involves oxidation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can then bind to cellular macromolecules such as DNA and proteins, forming adducts that lead to cytotoxicity, genotoxicity, and the initiation of cancer.
The following diagram illustrates the generalized metabolic activation pathway of pyrrolizidine alkaloid N-oxides.
Experimental Protocols and Workflows
The study of this compound involves its extraction and purification from plant material, followed by analytical characterization and biological activity assessment.
Representative Experimental Workflow
A typical experimental workflow for the investigation of this compound is depicted below. This process begins with the collection and processing of plant material and concludes with in vitro and in vivo toxicological studies.
Methodologies for Key Experiments
3.2.1. Extraction and Isolation
-
Sample Preparation: Dried and powdered plant material is subjected to extraction.
-
Extraction: Maceration or Soxhlet extraction is commonly employed using a polar solvent system, such as methanol/water, often with the addition of an acid to protonate the alkaloids and increase their solubility.
-
Purification: The crude extract is subjected to a series of chromatographic techniques. This may include initial separation on a silica gel column followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
3.2.2. Structural Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are employed to elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-oxide and ester carbonyl groups.
3.2.3. In Vitro Cytotoxicity Assay
-
Cell Culture: A suitable cell line (e.g., human hepatoma HepG2 cells) is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.
Conclusion
This compound, as a member of the pyrrolizidine alkaloid N-oxide class, presents a significant area of study for toxicologists and natural product chemists. Its molecular formula of C₁₅H₂₅NO₆ and molecular weight of 315.36 g/mol are well-established. While specific signaling pathways for this compound are not extensively detailed in the current literature, its toxicological profile is understood to follow the general metabolic activation pathway of other pyrrolizidine alkaloids, leading to the formation of reactive intermediates that can cause cellular damage. The experimental workflows and protocols outlined in this guide provide a framework for the continued investigation of this and similar natural compounds. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
Pyrrolizidine Alkaloids in Rindera graeca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolizidine alkaloids (PAs) identified in the Greek endemic plant, Rindera graeca. It details the known alkaloid composition, experimental protocols for their analysis, and the toxicological pathways associated with this class of compounds. This document is intended to serve as a foundational resource for further research and development involving Rindera graeca and its chemical constituents.
Pyrrolizidine Alkaloid Profile of Rindera graeca
Phytochemical studies of the aerial parts of Rindera graeca have led to the identification of three primary pyrrolizidine alkaloids. These compounds are present as both tertiary alkaloids and their N-oxide forms. The identified PAs are:
-
Echinatine
-
Echinatine N-oxide
-
Rinderine N-oxide
These findings have been consistently reported in studies involving both wild-growing plants and in vitro cultures of Rindera graeca.
Quantitative Analysis
While the presence of echinatine, this compound, and rinderine N-oxide in Rindera graeca is well-documented, specific quantitative data on their concentrations in the plant material (e.g., in µg/g or mg/g) were not available in the reviewed literature. The primary research articles confirm the identity of these alkaloids through LC/MS analysis but do not provide quantified amounts. Access to the full text of these publications would be necessary to extract precise quantitative data.
For illustrative purposes, a template for the presentation of such data is provided below.
Table 1: Pyrrolizidine Alkaloids Identified in Rindera graeca
| Alkaloid | Chemical Formula | [M+H]⁺ (m/z) | Concentration (µg/g dry weight) |
| Echinatine | C₁₅H₂₅NO₅ | 299.17 | Data not available |
| This compound | C₁₅H₂₅NO₆ | 315.17 | Data not available |
| Rinderine N-oxide | C₁₅H₂₅NO₆ | 315.17 | Data not available |
Experimental Protocols
The analysis of pyrrolizidine alkaloids in Rindera graeca is typically performed following the standardized method developed by the German Federal Institute for Risk Assessment (BfR). This method involves a multi-step process of extraction, purification, and analysis by liquid chromatography-mass spectrometry.
Extraction of Pyrrolizidine Alkaloids
The initial extraction from dried plant material is a critical step to ensure the efficient recovery of PAs and their N-oxides.
-
Sample Preparation : Weigh 2.0 g of finely ground, dried aerial parts of Rindera graeca into a centrifuge tube.
-
Acidic Extraction : Add 20 mL of 0.05 M sulfuric acid (H₂SO₄) to the plant material.
-
Sonication : Sonicate the mixture for 15 minutes at ambient temperature to facilitate cell wall disruption and alkaloid release.
-
Centrifugation : Centrifuge the suspension for 10 minutes at approximately 3800 x g.
-
Supernatant Collection : Carefully decant the acidic aqueous supernatant into a clean collection tube.
-
Repeated Extraction : Repeat the extraction process (steps 2-5) on the plant material pellet to ensure exhaustive extraction.
-
Neutralization : Combine the supernatants and neutralize the extract to a pH of 7.
-
Filtration : Filter the neutralized extract to remove any remaining particulate matter.
Purification by Solid-Phase Extraction (SPE)
The crude extract is purified using cation-exchange solid-phase extraction to isolate the alkaloids from other plant constituents.
-
Cartridge Conditioning :
-
Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
-
Sample Loading : Load 10 mL of the filtered, neutralized extract onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with two 5 mL aliquots of water to remove non-basic compounds.
-
Drying : Dry the cartridge under vacuum for 5-10 minutes.
-
Elution : Elute the retained pyrrolizidine alkaloids with two 5 mL aliquots of 2.5% ammonia in methanol.
-
Solvent Evaporation : Dry the eluate under a gentle stream of nitrogen at 50°C.
Analysis by HPLC-MS/MS
The purified residue is reconstituted and analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the identification and quantification of the target alkaloids.
-
Reconstitution : Dissolve the dried residue in 1 mL of a methanol/water mixture (5/95, v/v).
-
Filtration : Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
-
Chromatographic Separation :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is employed.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent and fragment ions of the target PAs.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the analysis of pyrrolizidine alkaloids from Rindera graeca.
Caption: Experimental workflow for the analysis of pyrrolizidine alkaloids.
Metabolic Activation of Hepatotoxic Pyrrolizidine Alkaloids
The toxicity of unsaturated pyrrolizidine alkaloids, such as echinatine, is primarily due to their metabolic activation in the liver. This pathway is a critical area of study in drug development and toxicology.
Caption: Metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.
Echinatine N-oxide: A Technical Guide to Solubility and Storage for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and recommended storage conditions for echinatine N-oxide, a pyrrolizidine alkaloid of interest to researchers in drug development and various scientific fields. This document is intended to serve as a core resource for laboratory professionals, offering clear, actionable information to ensure the integrity and effective use of this compound in experimental settings.
Executive Summary
This compound is a polar compound with solubility in a range of organic solvents. Proper storage is critical to prevent degradation and maintain its chemical integrity. This guide summarizes the available solubility data, provides detailed protocols for solubility and stability testing, and outlines best practices for storage. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research environment.
Solubility Profile
This compound, as a pyrrolizidine alkaloid N-oxide, is generally considered a polar molecule, which dictates its solubility characteristics. While exhaustive quantitative solubility data is not widely published, a qualitative and semi-quantitative understanding has been established from various sources.
Qualitative Solubility
This compound has been reported to be soluble in several common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Expected to be soluble | [general knowledge on PA N-oxides] |
| Methanol | Soluble | [general knowledge on PA N-oxides] |
| Acetonitrile | Soluble | [general knowledge on PA N-oxides] |
Stock Solution Preparation
For practical laboratory use, preparing concentrated stock solutions is a common practice. The following table provides guidance on the volume of solvent required to prepare stock solutions of specific concentrations. This information is derived from supplier recommendations and should be adjusted based on the specific lot purity.
Table 2: Stock Solution Preparation Guide for this compound
| Mass of this compound | Desired Concentration | Volume of Solvent |
| 1 mg | 1 mM | 3.171 mL |
| 5 mg | 1 mM | 15.855 mL |
| 10 mg | 1 mM | 31.710 mL |
| 1 mg | 5 mM | 0.634 mL |
| 5 mg | 5 mM | 3.171 mL |
| 10 mg | 5 mM | 6.342 mL |
| 1 mg | 10 mM | 0.317 mL |
| 5 mg | 10 mM | 1.585 mL |
| 10 mg | 10 mM | 3.171 mL |
| Calculations are based on a molecular weight of 315.36 g/mol .[2][3][4] |
Recommended Storage Conditions
Proper storage of both the solid compound and its solutions is imperative to prevent degradation and ensure the reliability of experimental results.
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Precautions | Reference(s) |
| Solid | 2-8°C or -20°C | Prolonged | Tightly sealed | Protect from light and moisture | [1][5] |
| Stock Solution | -20°C | Up to 1 month | Aliquots in sealed vials | Avoid repeated freeze-thaw cycles | [2][3] |
| Stock Solution | -80°C | Up to 6 months | Aliquots in sealed vials | Avoid repeated freeze-thaw cycles | [2][3] |
Experimental Protocols
The following sections detail standardized, albeit general, protocols for determining the solubility and stability of this compound. These are based on established pharmaceutical industry practices and can be adapted for specific laboratory requirements.
Protocol for Determination of Thermodynamic Solubility
This protocol describes a method to determine the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Protocol for Forced Degradation and Stability Indicating Method Development
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Store the solid and solution at elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples using a high-resolution chromatographic method (e.g., UPLC-MS/MS) to separate the parent compound from any degradation products.
-
Peak Purity Analysis: Assess the peak purity of this compound under all conditions to ensure the analytical method is stability-indicating.
-
Degradant Identification: Characterize the major degradation products using mass spectrometry and other spectroscopic techniques.
Conclusion
This technical guide consolidates the currently available information on the solubility and storage of this compound. While qualitative solubility in several organic solvents is established, further quantitative studies would be beneficial for the scientific community. The provided protocols for solubility and stability testing offer a framework for researchers to generate this data and ensure the quality of their work. Adherence to the recommended storage conditions is paramount for maintaining the integrity of this valuable research compound.
References
- 1. theclinivex.com [theclinivex.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
- 5. This compound [myskinrecipes.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Echinatine N-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species, including those of the Boraginaceae family, such as Rindera graeca and Heliotropium indicum.[1] As with other pyrrolizidine alkaloid N-oxides (PANOs), it is considered a pro-toxin. While often less acutely toxic than its corresponding parent pyrrolizidine alkaloid, echinatine, it can be converted to the toxic form within the body, posing a significant health risk. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from the broader knowledge of PANOs and highlighting areas where specific data for this compound is currently lacking.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its toxicological assessment.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₅NO₆ | [1] |
| Molecular Weight | 315.36 g/mol | [1] |
| CAS Number | 20267-93-0 | N/A |
| Appearance | Solid | N/A |
| Solubility | Data not available | N/A |
Toxicokinetics and Metabolism
The toxicity of this compound is intrinsically linked to its metabolic fate within the body.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: PANOs are generally absorbed from the gastrointestinal tract.
-
Metabolism: The critical step in PANO toxicity is the in vivo reduction to the corresponding PA, echinatine. This reduction is carried out by gut microbiota and hepatic enzymes.[2] Subsequently, the parent PA undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage.
-
Distribution: PANOs and their metabolites are distributed throughout the body, with the liver being the primary target organ.
-
Excretion: Metabolites are primarily excreted in the urine.
Metabolic Activation Pathway
The metabolic activation of pyrrolizidine alkaloids is a key determinant of their toxicity.
Toxicological Data
Quantitative toxicological data for this compound is largely unavailable. The following tables summarize the known information and highlight the data gaps.
Acute Toxicity
| Parameter | Value | Species | Route | Source |
| LD₅₀ | Data not available | N/A | N/A | N/A |
| GHS Classification | Fatal if swallowed, in contact with skin or if inhaled | N/A | Oral, Dermal, Inhalation | [3] |
Sub-chronic and Chronic Toxicity
| Parameter | Value | Species | Route | Duration | Effects | Source |
| NOAEL | Data not available | N/A | N/A | N/A | N/A | N/A |
Target Organ Toxicity
The liver is the primary target organ for PANO-induced toxicity.
Hepatotoxicity
The consumption of PA-containing plants is a known cause of hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[2] The mechanism involves damage to the sinusoidal endothelial cells in the liver, leading to obstruction of the hepatic sinusoids.
Clinical and Pathological Features of PANO-Induced Hepatotoxicity:
-
Hepatomegaly
-
Ascites
-
Jaundice
-
Centrilobular necrosis
-
Fibrosis and cirrhosis in chronic cases
Genotoxicity and Carcinogenicity
1,2-unsaturated pyrrolizidine alkaloids are classified as genotoxic and carcinogenic.[2] The formation of DNA adducts by the reactive pyrrolic metabolites is the primary mechanism of genotoxicity. While specific studies on this compound are lacking, it is presumed to share these properties due to its chemical structure.
Mechanisms of Toxicity
The toxicity of this compound is believed to be mediated through several interconnected pathways.
Oxidative Stress
The metabolic activation of PAs can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.
Apoptosis
PA-induced cellular damage can trigger programmed cell death, or apoptosis, in hepatocytes.
Signaling Pathways
While specific signaling pathways affected by this compound have not been elucidated, the general mechanisms of PA toxicity suggest the involvement of pathways related to cellular stress, inflammation, and cell death.
References
Echinatine N-oxide: A Technical Guide to its Toxicological Profile and Putative Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine N-oxide, a pyrrolizidine alkaloid found in various plant species, is a compound of significant interest primarily due to its toxicological properties. As a member of the pyrrolizidine alkaloid class, it is associated with potential hepatotoxicity. While direct evidence for therapeutic pharmacological activities of this compound is currently limited in publicly available scientific literature, the investigation of structurally related pyrrolizidine alkaloid N-oxides, such as indicine N-oxide, has revealed potential antitumor effects. This technical guide provides a comprehensive overview of the known toxicological data for this compound and explores its potential pharmacological activities by drawing analogies from related compounds. Detailed summaries of preclinical and clinical findings for indicine N-oxide are presented, alongside a discussion of the general medicinal chemistry of N-oxides and their role as potential prodrugs. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the toxicological and potential therapeutic landscape of this compound and related pyrrolizidine alkaloids.
Introduction to this compound
This compound is a naturally occurring tertiary amine N-oxide derivative of the pyrrolizidine alkaloid echinatine. Pyrrolizidine alkaloids are a large class of heterocyclic compounds produced by many plant species worldwide. The presence of the N-oxide functional group significantly influences the physicochemical properties of the parent alkaloid, such as increasing its water solubility.[1][2]
The primary concern with pyrrolizidine alkaloids and their N-oxides is their well-documented hepatotoxicity.[3] This toxicity is a result of metabolic activation in the liver to reactive pyrrolic esters, which are capable of damaging cellular macromolecules.[4]
Toxicological Profile of this compound
The safety profile of this compound is a critical consideration. It is classified as acutely toxic upon oral ingestion, dermal contact, or inhalation.
Table 1: Predicted Toxicological Profile of this compound
| Toxicity Endpoint | Prediction |
| Hepatotoxicity | + |
| Micronuclear | + |
| Reproductive toxicity | + |
| Mitochondrial toxicity | + |
| Respiratory toxicity | + |
Data sourced from computational predictions.
The primary mechanism of toxicity for pyrrolizidine alkaloid N-oxides involves their in vivo reduction to the parent pyrrolizidine alkaloid, followed by metabolic activation in the liver by cytochrome P450 enzymes to form toxic dehydropyrrolizidine alkaloids (pyrrolic esters). These reactive metabolites can then alkylate cellular proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Potential Pharmacological Activities: Focus on Antitumor Effects
While direct studies on the therapeutic effects of this compound are scarce, research on the closely related pyrrolizidine alkaloid N-oxide, indicine N-oxide, has demonstrated potential antitumor activity.[5][6] These findings suggest a possible, though unproven, therapeutic avenue for this compound.
The antitumor activity of certain N-oxides is thought to be mediated by their function as prodrugs.[1] In the hypoxic microenvironment characteristic of solid tumors, N-oxides can be reduced to their more cytotoxic parent compounds, leading to selective tumor cell killing.[1]
Preclinical and Clinical Studies of Indicine N-oxide (A Surrogate)
Indicine N-oxide has been the subject of preclinical and clinical investigation as an anticancer agent.
Table 2: Summary of Preclinical Antitumor Activity of Indicine N-oxide
| Model System | Finding | Reference |
| Murine P388 leukemia | Demonstrated antitumor activity | [5] |
Table 3: Summary of Clinical Trial Data for Indicine N-oxide
| Trial Phase | Patient Population | Key Findings | Reference |
| Phase I | Advanced solid tumors | Dose-limiting toxicities: leukopenia and thrombocytopenia. Recommended dose for Phase II: 7 g/m². | [6] |
| Phase II | Refractory leukemia | 3 responses (including 1 complete response) in 7 patients. | [5] |
Experimental Protocols (Exemplar from Indicine N-oxide Studies):
-
Phase I Clinical Trial Design: Patients with advanced solid tumors refractory to standard therapies were enrolled. Indicine N-oxide was administered as a short intravenous infusion every 4 weeks, with dose escalation from 1 to 9 g/m². Patients were monitored for toxicity, including hematological, hepatic, and renal function. The maximum tolerated dose (MTD) was determined based on dose-limiting toxicities.[6]
Other Potential Pharmacological Activities of N-Oxides
The N-oxide functional group has been incorporated into various drug molecules to modulate their pharmacological properties. Heterocyclic N-oxides have been investigated for a wide range of therapeutic applications.[7]
-
Anti-inflammatory Activity: Some N-oxide containing compounds have demonstrated anti-inflammatory properties.
-
Antimicrobial Activity: The N-oxide moiety has been explored in the development of new antibacterial agents.[8]
-
Cardiovascular Effects: Certain N-oxides have been investigated for their effects on the cardiovascular system, including antihypertensive properties.[7]
It is important to emphasize that these are general properties of the N-oxide class of compounds, and specific studies are required to determine if this compound possesses any of these activities.
Future Directions
The current body of evidence suggests that the most prominent characteristic of this compound is its toxicity, a feature shared with other pyrrolizidine alkaloids. However, the antitumor activity observed with the related compound, indicine N-oxide, warrants further investigation into the potential therapeutic applications of this class of molecules.
Future research should focus on:
-
In vitro screening: Assessing the cytotoxicity of this compound against a panel of cancer cell lines, particularly under hypoxic conditions.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound and its metabolites.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better understand its toxicological and potential therapeutic profiles.
-
Analogue synthesis and screening: Designing and synthesizing derivatives of this compound with potentially improved therapeutic indices (i.e., enhanced antitumor activity and reduced toxicity).
Conclusion
This compound is a pyrrolizidine alkaloid with a significant toxicological profile, primarily related to its metabolic activation to hepatotoxic species. While direct evidence for its therapeutic utility is lacking, the demonstrated antitumor effects of the structurally similar indicine N-oxide provide a rationale for the investigation of this compound and related compounds as potential anticancer agents. A thorough understanding of its metabolism, mechanism of action, and structure-activity relationships is essential for any future drug development efforts. This technical guide serves as a starting point for researchers by consolidating the available information and highlighting key areas for future investigation.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of indicine N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
Echinatine N-oxide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring compound found in various plant species, notably within the Boraginaceae family, including Rindera graeca and comfrey (Symphytum officinale).[1][2][3] As with other PANOs, this compound is a subject of significant interest in toxicology and drug development due to its potential for biotransformation into toxic pyrrolizidine alkaloids (PAs). This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its chemical properties, predicted biological activities, and the experimental methodologies used in its study.
Chemical and Physical Properties
This compound is the N-oxide derivative of the pyrrolizidine alkaloid echinatine. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 20267-93-0 | [4][5] |
| Molecular Formula | C₁₅H₂₅NO₆ | [4][5] |
| Molecular Weight | 315.36 g/mol | [4][5] |
| IUPAC Name | (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | [4] |
| Synonyms | Echinatine oxide, Heliotridine viridiflorate N-oxide | [4] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [5] |
Predicted Biological and Toxicological Profile
The primary concern with PANOs is their in vivo reduction to their corresponding 1,2-unsaturated pyrrolizidine alkaloids, which are known hepatotoxins.[6][7] This biotransformation can occur in the gut microbiota and the liver.[6][7] The resulting PAs are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[8] This metabolic activation is the primary mechanism behind the hepatotoxicity associated with PAs, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS).
A summary of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound is presented below, based on computational models. It is crucial to note that these are predictions and require experimental validation.
| ADMET Property | Predicted Outcome | Probability |
| Hepatotoxicity | + | 77.50% |
| Mitochondrial Toxicity | + | 83.75% |
| Micronuclear | + | 67.00% |
| Reproductive Toxicity | + | 71.11% |
| Ames Mutagenesis | - | 69.00% |
| Respiratory Toxicity | + | 56.67% |
| Acute Oral Toxicity (Class) | III | 49.45% |
| Human Intestinal Absorption | - | 65.02% |
| Blood Brain Barrier | - | 50.00% |
| Human Oral Bioavailability | - | 67.14% |
Data sourced from PlantaeDB.[9]
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. However, methodologies for the extraction, synthesis, and analysis of related pyrrolizidine alkaloids and their N-oxides can be adapted.
Extraction and Quantification of Pyrrolizidine Alkaloids and their N-oxides from Plant Material
The following protocol is a representative method for the extraction and quantification of total pyrrolizidine alkaloids (PAs and PANOs) from plant material, such as comfrey leaves. This method utilizes a reduction step to convert the more water-soluble N-oxides into their corresponding parent alkaloids, allowing for their extraction into an organic solvent and subsequent analysis.[10][11]
1. Tea Preparation:
-
Steep a known weight of dried and ground plant material (e.g., 10 g of comfrey leaves) in hot water (e.g., 1 L at 90°C) for a defined period (e.g., 5 minutes).
-
Decant the aqueous infusion and allow it to cool to room temperature.
2. Acidification and Reduction:
-
Acidify the aqueous extract to approximately pH 2 with concentrated sulfuric acid.
-
Add zinc dust (e.g., 5 g) to the acidified extract and stir for a sufficient time (e.g., 3 hours) to reduce the PANO to their corresponding PAs.
3. Extraction:
-
Remove the zinc dust by filtration.
-
Partition the acidic aqueous solution with an organic solvent (e.g., chloroform) to remove non-alkaloidal compounds. Discard the organic phase.
-
Basify the aqueous phase to approximately pH 9 with a suitable base (e.g., ammonium hydroxide).
-
Extract the alkaloids from the basified aqueous solution with an organic solvent (e.g., chloroform) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
4. Quantification:
-
Evaporate the solvent from the dried organic extract.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample using a suitable analytical technique such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS) with appropriate standards for quantification.
General Synthetic Approach for Pyrrolizidine Alkaloid N-oxides
A general method for the synthesis of pyrrolizidine alkaloid N-oxides involves the N-oxidation of the corresponding parent pyrrolizidine alkaloid.[12]
1. N-Oxidation:
-
Dissolve the parent pyrrolizidine alkaloid (e.g., echinatine) in a suitable solvent (e.g., methanol or chloroform).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
2. Work-up and Purification:
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-oxide using column chromatography on a suitable stationary phase (e.g., silica gel or alumina) with an appropriate eluent system.
Analytical Methodology for Quantification in Biological Matrices
The quantification of PANOs like this compound in biological samples such as plasma is crucial for pharmacokinetic studies. A sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed. The following is a general workflow based on a method developed for usaramine and its N-oxide.[13]
1. Sample Preparation:
-
To a small volume of plasma (e.g., 10 µL), add an internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile/methanol (1:1, v/v).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
Mechanism of Action and Biological Pathways
The primary mechanism of toxicity for this compound, like other 1,2-unsaturated PANOs, involves its metabolic activation in the liver. A logical workflow of this process is depicted below.
Figure 1. Metabolic activation of this compound leading to hepatotoxicity.
The workflow begins with the ingestion of this compound. In the gastrointestinal tract, gut microbiota can reduce the N-oxide to its parent pyrrolizidine alkaloid, echinatine.[6][7] This reduction can also occur in the liver. Echinatine is then metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters.[6][7][14] These reactive metabolites can follow two main pathways: detoxification through conjugation with glutathione (GSH) to form excretable conjugates, or covalent binding to cellular macromolecules such as proteins and DNA.[8] The formation of these macromolecular adducts disrupts cellular function and can lead to hepatotoxicity, including conditions like hepatic sinusoidal obstruction syndrome.[8]
While specific signaling pathways directly affected by this compound have not been elucidated, the formation of reactive metabolites and subsequent cellular damage can trigger broader cellular stress responses. A potential logical relationship diagram illustrating these downstream effects is presented below.
Figure 2. Potential downstream cellular effects of this compound metabolites.
The reactive pyrrolic esters generated from this compound metabolism can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress, direct DNA damage, and the formation of protein adducts causing protein misfolding. These cellular stressors can, in turn, activate several signaling pathways. For instance, oxidative stress is a known activator of apoptosis and inflammatory pathways such as the NF-κB pathway. DNA damage triggers the DNA damage response, which can also lead to apoptosis if the damage is irreparable. Protein misfolding can initiate the unfolded protein response, which may also culminate in apoptosis. Ultimately, the activation of these pathways can lead to programmed cell death, contributing to the observed hepatotoxicity.
Conclusion
This compound is a pyrrolizidine alkaloid N-oxide with predicted significant toxicity, primarily due to its metabolic conversion to reactive pyrrolic esters in the liver. While specific experimental data on this compound is limited, the well-established toxicology of PANOs provides a strong framework for understanding its potential health risks. Further research is needed to obtain precise quantitative data on its toxicity and pharmacokinetics, and to elucidate the specific signaling pathways it perturbs. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for researchers and drug development professionals to design and conduct further investigations into this and other related compounds.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of echinatin and its related compounds on the mitochondrial energy transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. plantaedb.com [plantaedb.com]
- 10. eclecticschoolofherbalmedicine.com [eclecticschoolofherbalmedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Core Characteristics of Pyrrolizidine Alkaloid N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloid N-oxides (PANOs) are oxidized derivatives of pyrrolizidine alkaloids (PAs), a large group of phytotoxins produced by thousands of plant species worldwide. Historically considered detoxification products of their more toxic parent PAs, recent research has illuminated their significant role in the overall toxicity associated with PA-containing plants. PANOs often coexist with their parent PAs in plants and can even be the predominant form. Human exposure is a significant concern, occurring through the consumption of contaminated herbal remedies, teas, honey, and other food products. This guide provides an in-depth overview of the fundamental characteristics of PANOs, focusing on their physicochemical properties, biosynthesis, metabolism, toxicity, and analytical methodologies.
Physicochemical Properties
PANOs are generally more water-soluble and less lipophilic than their corresponding parent PAs. This is attributed to the presence of the polar N-O bond. This difference in polarity affects their absorption, distribution, and excretion in biological systems. The increased water solubility of PANOs can influence their extraction from plant matrices.
Table 1: Physicochemical Properties of Selected Pyrrolizidine Alkaloid N-Oxides and their Parent Alkaloids
| Compound | Molecular Weight ( g/mol ) | LogP (Experimental) | Water Solubility |
| Senecionine | 335.39 | - | Sparingly soluble |
| Senecionine N-oxide | 351.39 | - | Water soluble |
| Intermedine | 299.36 | -1.93 | - |
| Intermedine N-oxide | 315.36 | - | - |
| Lasiocarpine | 411.48 | - | - |
| Lasiocarpine N-oxide | 427.48 | -0.302 | - |
| Monocrotaline | 325.35 | - | - |
| Monocrotaline N-oxide | 341.35 | - | - |
| Retrorsine | 351.39 | - | - |
| Retrorsine N-oxide | 367.39 | - | - |
Note: A negative LogP value indicates higher hydrophilicity.
Biosynthesis
In plants, PAs are synthesized in the roots and then transported to other parts of the plant, primarily as their N-oxide forms. The N-oxidation is a crucial step for transport and storage, as the N-oxide form is less reactive and therefore less likely to cause self-toxicity to the plant. The biosynthesis of the necine base of PAs originates from amino acids, such as arginine and isoleucine.
Metabolism and Toxicokinetics
The toxicity of PANOs is intrinsically linked to their metabolic activation. While PANOs themselves are considered less toxic, they can be reduced back to their parent tertiary PAs in the body. This reductive process is a critical step in their toxification and is primarily mediated by two key players: the gut microbiota and hepatic enzymes.
Once ingested, PANOs can be reduced by anaerobic bacteria in the gastrointestinal tract. The resulting parent PAs are then absorbed into the bloodstream and transported to the liver. In the liver, both the absorbed PAs and any remaining PANOs can undergo further metabolism. Hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6, can also catalyze the reduction of PANOs to PAs.
The newly formed or absorbed parent PAs are then bioactivated by other hepatic CYP enzymes, most notably CYP3A4, into highly reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites are the ultimate toxicants, capable of binding to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.
Toxicity
The primary toxic effects of PANOs, following their metabolic activation to reactive pyrrolic metabolites, are hepatotoxicity and genotoxicity.
Hepatotoxicity
The liver is the main target organ for PA and PANO toxicity. The reactive metabolites generated in the liver can bind to hepatic proteins, leading to cellular dysfunction, necrosis, and apoptosis. This can manifest as hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease, which is characterized by the blockage of the small veins in the liver. Chronic exposure to low levels of PANOs can lead to liver cirrhosis and cancer.
Genotoxicity
The electrophilic pyrrolic metabolites can form covalent adducts with DNA, leading to DNA damage, mutations, and chromosomal aberrations. This genotoxic mechanism is believed to be the basis for the carcinogenicity of PAs and PANOs. The formation of DNA adducts can disrupt DNA replication and transcription, and if not repaired, can lead to permanent mutations. These mutations can affect critical genes involved in cell cycle control and tumor suppression, such as p53.
Table 2: Comparative Toxicity of Selected Pyrrolizidine Alkaloids and their N-Oxides
| Compound | Test System | Endpoint | Value (µM) |
| Intermedine | Primary mouse hepatocytes | IC50 | >334 |
| Intermedine N-oxide | Primary mouse hepatocytes | IC50 | >334 |
| Lycopsamine | Primary mouse hepatocytes | IC50 | 274.63 |
| Lycopsamine N-oxide | Primary mouse hepatocytes | IC50 | 291.56 |
| Retrorsine | Primary mouse hepatocytes | IC50 | 185.03 |
| Retrorsine N-oxide | Primary mouse hepatocytes | IC50 | 205.12 |
| Senecionine | Primary mouse hepatocytes | IC50 | 253.21 |
| Senecionine N-oxide | Primary mouse hepatocytes | IC50 | 269.83 |
| Heliotrine | - | IC50 | 52.4 |
| Heliotrine N-oxide | - | IC50 | 85.1 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Extraction of Pyrrolizidine Alkaloids and their N-Oxides from Honey
This protocol is adapted from methodologies described for the analysis of PAs and PANOs in honey.
1. Sample Preparation:
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of 0.05 M sulfuric acid.
-
Shake vigorously until the honey is completely dissolved.
-
Centrifuge the solution to pellet any insoluble material.
2. Solid-Phase Extraction (SPE):
-
Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifuged honey sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove interfering substances.
-
Elute the PAs and PANOs from the cartridge with 6 mL of ammoniated methanol (e.g., 2% ammonia in methanol).
3. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis of Pyrrolizidine Alkaloid N-Oxides
This is a general protocol based on common practices for PANO analysis.
1. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 150 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is standard for PAs and PANOs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
-
MRM Transitions: For each PANO, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.
In Vitro Micronucleus Assay for Genotoxicity Assessment
This protocol provides a framework for assessing the genotoxic potential of PANOs.
1. Cell Culture and Treatment:
-
Use a suitable cell line, such as human lymphoblastoid TK6 cells, which are metabolically competent to activate PANOs.
-
Seed the cells at an appropriate density in culture plates.
-
Treat the cells with a range of concentrations of the PANO of interest for a duration that covers at least one cell cycle (e.g., 24 hours). Include a vehicle control and a positive control.
2. Cytokinesis Block:
-
After the initial treatment period, add cytochalasin B to the culture medium to block cytokinesis. This results in the accumulation of binucleated cells, making micronuclei scoring easier and more accurate.
3. Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a suitable fixative (e.g., methanol/acetic acid).
-
Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.
4. Micronucleus Scoring:
-
Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) for each treatment group.
-
A significant increase in the frequency of micronuclei in the treated cells compared to the vehicle control indicates a genotoxic effect.
Conclusion
Pyrrolizidine alkaloid N-oxides are a significant class of phytotoxins with complex toxicological profiles. Their higher water solubility and initial lower toxicity belie their potential for conversion to highly reactive and harmful parent PAs within the body. A thorough understanding of their physicochemical properties, metabolic pathways, and mechanisms of toxicity is crucial for accurate risk assessment and the development of stra
Occurrence of Echinatine N-oxide in Heliotropium indicum: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the occurrence of Echinatine N-oxide, a pyrrolizidine alkaloid (PA), in the plant species Heliotropium indicum. This document synthesizes available scientific literature to present data on its prevalence, detailed experimental protocols for its analysis, and insights into its biosynthetic pathway.
Quantitative Occurrence of this compound
This compound has been identified as a constituent of Heliotropium indicum, primarily located in the aerial parts of the plant. While qualitative analyses confirm its presence, specific quantitative data on the concentration of this compound in different tissues of Heliotropium indicum is not extensively available in current scientific literature. However, research on other species within the Heliotropium genus provides valuable insights into the likely distribution of pyrrolizidine alkaloids and their N-oxides.
Studies on related Heliotropium species have shown that PA N-oxides are the predominant form, often constituting over 94% of the total PA content[1][2]. The concentration of these alkaloids is typically highest in the flowers, followed by the leaves, stems, and roots[1][2]. One study on Heliotropium indicum noted that a sample contained predominantly echinatine and its N-oxide, suggesting it can be a major PA in this species[3].
Table 1: Qualitative and Inferred Quantitative Distribution of this compound in Heliotropium indicum
| Plant Part | Presence of Echinatine/Echinatine N-oxide | Expected Concentration of this compound | Reference |
| Aerial Parts | Present | High | [4][5][6] |
| Leaves | Present | Moderate to High | [4] |
| Stems | Inferred | Lower than Leaves and Flowers | [1] |
| Flowers | Inferred | Highest Concentration | [1][2] |
| Seeds | Present (other PA N-oxides confirmed) | Variable | [5] |
| Roots | Inferred (PAs synthesized as N-oxides) | Low (primarily for translocation) | [7] |
Note: The expected concentrations are inferred from studies on related Heliotropium species and the general understanding of PA distribution in plants. Specific µg/g values for this compound in Heliotropium indicum are not currently available in the cited literature.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Heliotropium indicum, based on established protocols for pyrrolizidine alkaloids.
Extraction of Pyrrolizidine Alkaloids (including this compound)
This protocol is adapted from established methods for PA extraction from plant material.
Objective: To extract total pyrrolizidine alkaloids (free bases and N-oxides) from dried Heliotropium indicum plant material.
Materials:
-
Dried, powdered Heliotropium indicum plant material
-
Methanol
-
0.05 M Sulfuric acid
-
Ammonia solution (25%)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator
-
pH meter or pH indicator strips
Procedure:
-
Sample Preparation: Weigh approximately 2 g of finely powdered, dried plant material into a centrifuge tube.
-
Extraction:
-
Add 20 mL of 0.05 M sulfuric acid to the sample.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the plant residue with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
-
-
Neutralization: Adjust the pH of the combined acidic extract to approximately 7.0 using ammonia solution.
-
Filtration: Filter the neutralized extract through a folded filter paper to remove any precipitates.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load 10 mL of the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the pyrrolizidine alkaloids with 10 mL of methanol.
-
-
Concentration: Evaporate the methanol eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol/water (5/95, v/v) for LC-MS/MS analysis.
Quantification by LC-MS/MS
Objective: To quantify the concentration of this compound in the prepared extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a high percentage of mobile phase A, increasing the percentage of mobile phase B over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Representative for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z of protonated this compound.
-
Product Ions (Q3): At least two characteristic fragment ions of this compound for quantification and confirmation.
-
-
Collision Energy: Optimized for the fragmentation of the precursor ion.
Quantification:
-
A calibration curve is constructed using certified reference standards of this compound at various concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area in the MRM chromatogram to the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of pyrrolizidine alkaloids such as echinatine involves the formation of a necine base and a necic acid, which are then esterified. The final step is the N-oxidation.
References
- 1. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on the Bioactivity of Echinatine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes preliminary and publicly available research on Echinatine N-oxide. The information is intended for research and development purposes only and not for human or veterinary use.
Introduction
This compound is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species, including those from the Boraginaceae family, such as Rindera graeca and Heliotropium indicum[1]. Pyrrolizidine alkaloids and their N-oxides (PANOs) are a class of compounds known for their potential toxicity, particularly hepatotoxicity, which has been a subject of extensive study[2][3]. However, research into the specific bioactivities of individual PANOs, such as this compound, is still in a nascent stage. This technical guide provides a consolidated overview of the current, albeit limited, understanding of the biological effects of this compound, drawing from studies on related compounds and plant extracts in which it is a constituent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20267-93-0 | [4] |
| Molecular Formula | C₁₅H₂₅NO₆ | [4] |
| Molecular Weight | 315.37 g/mol | [4] |
Bioactivity Profile (Qualitative Summary)
Direct experimental data on the specific bioactivities of isolated this compound is scarce. Most of the available information is derived from studies on plant extracts containing a mixture of compounds, including this compound, or from general studies on the class of pyrrolizidine alkaloid N-oxides.
3.1. Bioactivity of Plant Extracts Containing this compound
Extracts from plants known to contain this compound, such as Rindera graeca and Heliotropium indicum, have demonstrated a range of biological activities.
| Plant Species | Extract Type | Observed Bioactivity | Reference |
| Rindera graeca | Methanolic | Potent antioxidant activity | [5] |
| Heliotropium indicum | Ethanolic | Anti-inflammatory, antioxidant, cytotoxic, analgesic | [6][7] |
| Heliotropium indicum | Various | Antimicrobial, antifertility, anti-tumor, wound healing | [8][9] |
It is crucial to note that these activities are attributed to the entire extract and not specifically to this compound. For instance, a study on Rindera graeca in vitro cultures identified echinatine and this compound, while a different isolated compound, rinderol, showed strong antimicrobial and antiproliferative effects[10][11][12].
3.2. General Bioactivity of Pyrrolizidine Alkaloid N-Oxides (PANOs)
The most extensively studied biological effect of PANOs is their toxicity, which is intrinsically linked to their metabolism.
-
Pro-toxic Nature: PANOs are generally considered to be the less toxic form of PAs and are water-soluble[2][13].
-
Metabolic Activation: The toxicity of PANOs is primarily due to their in vivo reduction back to the parent tertiary pyrrolizidine alkaloids. This reduction can be mediated by gut microbiota and hepatic cytochrome P450 enzymes[3][13][14].
-
Hepatotoxicity: The resulting PAs undergo metabolic activation in the liver, forming reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites are potent alkylating agents that can bind to cellular macromolecules like proteins and DNA, leading to cellular damage, hepatic sinusoidal obstruction syndrome (HSOS), and carcinogenesis[2][15][16][17].
Experimental Protocols
Detailed experimental protocols for assessing the bioactivity of pure this compound are not available in the reviewed literature. However, the following are generalized methodologies used in the study of plant extracts containing this compound and for the broader class of N-oxides.
4.1. In Vitro Antioxidant Activity Assay (DPPH Method - Example from Rindera graeca studies)
This protocol is a standard method for evaluating the free radical scavenging activity of plant extracts.
-
Preparation of Extract: A methanolic extract of the plant material is prepared.
-
DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay: Different concentrations of the plant extract are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the extract). Ascorbic acid is often used as a positive control.
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
This is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., lung carcinoma) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., plant extract) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The results are expressed as the percentage of cell viability compared to an untreated control. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated.
Signaling and Metabolic Pathways
Specific signaling pathways modulated by this compound for any therapeutic effect have not been identified. The primary "pathway" described in the literature is the metabolic pathway leading to its toxic effects.
5.1. Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloid N-Oxides
The following diagram illustrates the general metabolic pathway for the activation of PANOs, which is presumed to be applicable to this compound.
This diagram shows that ingested this compound can be reduced to its more lipophilic and toxic parent alkaloid, echinatine. This is a critical step, as the parent alkaloid is then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These esters can then cause cellular damage, leading to hepatotoxicity.
Conclusion and Future Directions
Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound to enable specific bioactivity screening.
-
In Vitro Bioassays: A comprehensive screening of purified this compound against a panel of cancer cell lines, and in assays for anti-inflammatory, antimicrobial, and antioxidant activities. This would generate quantitative data such as IC50 and EC50 values.
-
Mechanism of Action Studies: If any significant bioactivity is identified, further studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways.
-
Toxicological Re-evaluation: A more detailed toxicological assessment of pure this compound to understand its specific toxicokinetic and toxicodynamic profile compared to other PANOs.
By addressing these research gaps, a clearer and more accurate understanding of the bioactivity profile of this compound can be established, which will be valuable for drug development professionals and the broader scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS - 20267-93-0 | Axios Research [axios-research.com]
- 5. Rindera graeca (Boraginaceae) Phytochemical Profile and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
- 7. Phytochemical Screening & Biological Properties of Heliotropium indicum Leaves - Lilac Magazine [magazine.lilaceducation.com]
- 8. ijrti.org [ijrti.org]
- 9. Heliotropium indicum L.: From Farm to a Source of Bioactive Compounds with Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures | Semantic Scholar [semanticscholar.org]
- 11. Chemical Profile and Screening of Bioactive Metabolites of Rindera graeca (A. DC.) Bois. & Heldr. (Boraginaceae) In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 16. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Echinatine N-oxide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide. This guide outlines a common synthetic methodology, presents key reaction parameters in a structured format, and includes safety precautions for handling the relevant chemical compounds.
Application Notes
This compound, a derivative of the pyrrolizidine alkaloid echinatine, is of interest in toxicological and pharmacological research. Pyrrolizidine alkaloids are known for their potential toxicity, and their N-oxides are often considered the primary forms in plants. The synthesis of this compound is crucial for creating analytical standards for its detection in natural products and for conducting in-depth studies of its biological activities.
The most common method for the synthesis of pyrrolizidine alkaloid N-oxides is the direct oxidation of the tertiary nitrogen atom of the parent alkaloid.[1] This transformation can be achieved using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed and effective reagent for this purpose.[2][3] Hydrogen peroxide in the presence of various catalysts also serves as a viable, environmentally benign alternative.[4][5][6][7]
The protocol detailed below is based on the well-established oxidation of tertiary amines to their corresponding N-oxides using m-CPBA, a method demonstrated to be effective for the synthesis of other alkaloid N-oxides.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via m-CPBA Oxidation
This protocol describes the synthesis of this compound from the parent alkaloid, echinatine.
Materials:
-
Echinatine (Starting Material)[8]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/methanol gradient)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure:
-
Dissolution of Echinatine: In a clean, dry round-bottom flask, dissolve echinatine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be sufficient to ensure complete dissolution.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled echinatine solution. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Safety Precautions:
-
Pyrrolizidine alkaloids and their N-oxides are potentially toxic and should be handled with care in a well-ventilated fume hood.[9][10][11]
-
m-CPBA is a strong oxidizing agent and can be explosive when shocked or heated. It should be stored at refrigerated temperatures (2-8 °C) and handled with non-metallic spatulas.[12][13]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling these chemicals.[12]
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | Echinatine | [8] |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | [2][3] |
| Stoichiometry (m-CPBA) | 1.1 - 1.5 equivalents | [14] |
| Solvent | Anhydrous Dichloromethane (DCM) | [14] |
| Reaction Temperature | 0 °C | [3] |
| Reaction Time | Typically a few hours (monitored by TLC) | N/A |
| Work-up | Quenching with NaHCO₃, extraction, drying | [14] |
| Purification | Silica gel column chromatography | N/A |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medkoo.com [medkoo.com]
- 9. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. researchgate.net [researchgate.net]
- 14. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Extraction of Echinatine N-oxide from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinatine N-oxide, a pyrrolizidine alkaloid (PA), is a secondary metabolite found in various plant species, particularly within the Boraginaceae family. As with other pyrrolizidine alkaloid N-oxides (PANOs), it is a polar compound requiring specific extraction protocols for efficient isolation from complex plant matrices. These application notes provide detailed methodologies for the extraction of this compound, summarizing quantitative data and presenting experimental workflows to guide researchers in obtaining this compound for further study and development.
Introduction
This compound is the N-oxide form of echinatine, a pyrrolizidine alkaloid. PANOs are generally more water-soluble than their corresponding tertiary amine free bases.[1] This polarity difference is a critical consideration in the design of effective extraction and purification strategies. The protocols outlined below are based on established methods for the extraction of PANOs from plant families known to produce these compounds, such as Heliotropium, Symphytum, and Rindera species.
Pre-Extraction Considerations: Sample Preparation
Proper preparation of the plant material is crucial for maximizing the extraction yield.
-
Drying: Plant material (leaves, stems, roots, or aerial parts) should be shade-dried or freeze-dried to a constant weight to prevent enzymatic degradation and simplify the grinding process.
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent penetration. This significantly enhances extraction efficiency.
Extraction Protocols
The choice of extraction method and solvent system is paramount for the successful isolation of this compound. Due to its polarity, polar solvents are most effective.
Recommended Solvents
Acidified polar solvents are generally recommended for the extraction of PANOs as the acidic conditions help to protonate the alkaloids, further increasing their solubility in the polar solvent.
| Solvent System | Rationale | Reference |
| 2% Formic Acid in Water | Acidified aqueous solution is highly effective for extracting polar PANOs. | [1] |
| Methanol | A versatile polar solvent for the extraction of a broad range of alkaloids, including PANOs. | |
| 70% Methanol | An aqueous methanol solution can enhance the extraction of a wider range of compounds. | |
| 1% Tartaric Acid in Methanol | An acidified organic solvent that has shown good results for PA extraction. | |
| Distilled Water | Suitable for initial extraction, often followed by liquid-liquid partitioning for purification. |
Maceration Protocol (Cold Extraction)
This method is simple and avoids the potential degradation of thermolabile compounds.
Materials:
-
Powdered, dried plant material
-
Extraction solvent (e.g., 2% formic acid in water or methanol)
-
Glass container with a lid
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material and place it in the glass container.
-
Add the extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for 24-48 hours at room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
The extraction of the residue can be repeated 2-3 times to maximize yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
Ultrasound-Assisted Extraction (Sonication)
Sonication can significantly reduce extraction time and improve efficiency by disrupting cell walls.
Materials:
-
Powdered, dried plant material
-
Extraction solvent
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in a suitable vessel.
-
Add the extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Place the vessel in an ultrasonic bath or immerse the probe sonicator into the mixture.
-
Sonicate for 30-60 minutes. The temperature of the water bath should be monitored and controlled to prevent overheating.
-
Filter the extract.
-
Repeat the sonication process on the residue with fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
Post-Extraction Clean-up and Purification
The crude extract will contain a variety of co-extracted compounds. A clean-up step is essential to isolate this compound.
Liquid-Liquid Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases.
Procedure:
-
Dissolve the concentrated crude extract in an acidic aqueous solution (e.g., 2% formic acid).
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous phase with a non-polar solvent like n-hexane or dichloromethane to remove lipids, chlorophyll, and other non-polar impurities. Discard the organic phase.
-
To isolate the free base alkaloids, the pH of the aqueous phase can be adjusted to alkaline (pH 9-11) with a base (e.g., ammonia solution) and then extracted with a solvent like chloroform or ethyl acetate. However, to isolate the N-oxides which are highly polar, it is often preferable to proceed with solid-phase extraction from the acidic aqueous solution.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for purifying and concentrating PANOs from crude extracts. Cation-exchange cartridges are commonly used.
Procedure:
-
Condition the SPE Cartridge: Pre-condition a strong cation exchange (SCX) SPE cartridge by washing it with methanol followed by acidified water.
-
Load the Sample: Load the acidic aqueous extract (from the liquid-liquid partitioning step) onto the cartridge. The PANOs and other protonated alkaloids will be retained on the sorbent.
-
Wash the Cartridge: Wash the cartridge with acidified water and then methanol to remove neutral and weakly retained impurities.
-
Elute the Analytes: Elute the retained alkaloids, including this compound, with a basic methanolic solution (e.g., 5% ammonia in methanol).
-
Concentrate the Eluate: Evaporate the solvent from the eluate to obtain the purified and concentrated this compound fraction.
Quantification
The concentration of this compound in the purified extract is typically determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity for the accurate quantification of the target compound.
Experimental Workflow and Signaling Pathway Diagrams
Diagram 1: General Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Concluding Remarks
The successful extraction of this compound from plant material hinges on the use of appropriate polar, often acidified, solvents and effective purification techniques to remove interfering substances. The protocols provided herein offer a robust framework for researchers. It is recommended to optimize parameters such as extraction time, temperature, and solvent-to-solid ratio for the specific plant matrix being investigated to achieve the highest possible yield and purity of this compound. Subsequent analysis by HPLC-MS/MS is crucial for accurate quantification.
References
Application Notes and Protocols for the Analytical Determination of Echinatine N-oxide
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural toxins produced by various plant species. Pyrrolizidine alkaloids (PAs) and their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] These compounds can contaminate food sources such as honey, tea, milk, and herbal medicines, posing a risk to human health.[1][2] Consequently, sensitive and reliable analytical methods are crucial for the detection and quantification of this compound in various matrices to ensure food and drug safety. This document provides an overview of the primary analytical techniques and detailed protocols for the analysis of this compound.
Analytical Techniques
The detection and quantification of this compound, along with other PAs and PANOs, are predominantly achieved through chromatographic techniques coupled with mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation of PAs and PANOs.[3] When coupled with a suitable detector, such as a UV or mass spectrometer, it allows for the quantification of these compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the trace analysis of PAs and PANOs due to its high sensitivity and selectivity.[4] Ultra-high-performance liquid chromatography (UHPLC) is often employed to achieve better separation and faster analysis times.[1][2] The use of techniques like electrospray ionization (ESI) is common, and atmospheric pressure chemical ionization (APCI) can be particularly useful for distinguishing N-oxides from their hydroxylated counterparts.[5][6][7] Given the potential instability of N-oxide metabolites, analytical methods must be carefully developed to prevent their conversion back to the parent alkaloid during analysis.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for the structural confirmation of PAs and PANOs, including this compound.[10][11] NMR helps in the unambiguous identification of these compounds, which is crucial for reference standards and in the study of their metabolism.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of pyrrolizidine alkaloids, including N-oxides, in various food matrices using UHPLC-MS/MS. These values demonstrate the sensitivity and reliability of the method.
| Matrix | Analyte Class | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Average Recovery (%) |
| Honey | Pyrrolizidine Alkaloids | 0.015–0.30 | 0.05–1.00 | 64.5–103.4[1] |
| Tea | Pyrrolizidine Alkaloids | 0.03–0.75 | 0.1–2.5 | 67.6–107.6[1] |
| Milk | Pyrrolizidine Alkaloids | 0.014–0.682 | 0.045–2.273 | 65.2–112.2[1] |
Experimental Protocols
A generalized experimental workflow for the analysis of this compound is presented below.
Caption: General workflow for the analysis of this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction and cleanup of this compound from a complex matrix, such as a plant extract or food sample, prior to LC-MS/MS analysis.
-
1.1. Sample Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., 0.5 N hydrochloric acid or methanol).[12]
-
Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
1.2. SPE Cleanup:
-
Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.
-
Sample Loading: Load the supernatant from step 1.1 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.
-
Wash the cartridge with 5 mL of methanol to remove further impurities.
-
-
Elution: Elute the analytes, including this compound, with 5-10 mL of methanol containing 5% ammonia.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.
-
2. UHPLC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.
-
2.1. Chromatographic Conditions:
-
Instrument: Ultra-High-Performance Liquid Chromatography system.
-
Column: A suitable column for polar compounds, such as a C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
2.2. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard should be determined by direct infusion of standards. For this compound (C15H25NO6, MW: 315.36), the protonated molecule [M+H]+ at m/z 316.2 would be the precursor ion. Product ions would be determined through fragmentation experiments.
-
Caption: Conceptual diagram of the LC-MS/MS detection process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
- 4. Quantitative and qualitative analysis of pyrrolizidine alkaloids in liqueurs, elixirs and herbal juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jonathandgough.com [jonathandgough.com]
- 8. altasciences.com [altasciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Echinatine N-oxide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Echinatine N-oxide, a pyrrolizidine alkaloid of toxicological concern. The described protocol is applicable for the analysis of this compound in various matrices, including plant material and herbal preparations. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and accessible approach for quality control and safety assessment. All experimental protocols, including sample preparation, are presented in detail. Quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction
This compound is a pyrrolizidine alkaloid (PA) found in several plant species. PAs and their N-oxides are known for their potential hepatotoxicity, making their quantification in food, herbal medicines, and other consumer products a critical aspect of safety and regulatory compliance. This document provides a comprehensive HPLC method for the accurate quantification of this compound, utilizing a widely available analytical technique. The method has been validated for its linearity, accuracy, precision, and sensitivity.
Experimental Protocols
Materials and Reagents
-
Analytical Standard: this compound primary reference standard (≥95.0% purity)[1].
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
Solid Phase Extraction (SPE): C18 SPE cartridges.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Table 1: HPLC Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Sample Preparation from Plant Material
-
Homogenization: Weigh 1.0 g of the homogenized and dried plant material into a centrifuge tube.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid. Vortex for 1 minute and extract in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity of this compound Quantification
| Parameter | Value |
| Concentration Range (µg/mL) | 0.1 - 50 |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
Table 3: Intra-day and Inter-day Precision
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 1.0 | 1.8 | 2.5 |
| 10.0 | 1.2 | 1.9 |
| 40.0 | 0.8 | 1.5 |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. A blank sample matrix was spiked with known amounts of this compound at three different concentration levels. The spiked samples were then extracted and analyzed.
Table 4: Accuracy (Recovery) of this compound
| Spiked Concentration (µg/g) | Mean Recovery (%) | RSD (%) |
| 1.0 | 92.5 | 2.1 |
| 10.0 | 95.8 | 1.7 |
| 40.0 | 98.2 | 1.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and validated approach for the quantification of this compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control of raw materials and finished products in the pharmaceutical and herbal industries. The detailed protocol and clear data presentation facilitate the implementation of this method in a laboratory setting.
References
Application Note: LC-MS/MS Analysis of Pyrrolizidine Alkaloid N-Oxides
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins produced by numerous plant species worldwide, primarily belonging to the families Asteraceae, Boraginaceae, and Fabaceae.[1][2] These compounds and their N-oxides (PANOs) can contaminate food products such as honey, herbal teas, spices, and other plant-based foods, posing a significant health risk to consumers due to their hepatotoxic, pneumotoxic, genotoxic, and cytotoxic effects.[3] Regulatory bodies have established stringent limits on the presence of PAs in food and feed. Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of both PAs and their N-oxide forms. This application note details a robust and sensitive method for the simultaneous determination of pyrrolizidine alkaloid N-oxides and their corresponding free bases using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method involves the extraction of PAs and PANOs from the sample matrix using an acidified aqueous or methanolic solution. The extract is then purified using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge. The purified extract is subsequently analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and methanol or acetonitrile, both containing formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Experimental Protocols
Sample Preparation and Extraction
The extraction protocol can be adapted for various matrices. Below are generalized procedures for plant materials and honey.
For Plant Material (e.g., herbal teas, botanicals):
-
Homogenization: Grind the plant material to a uniform particle size of approximately 0.5 mm.[4] To ensure homogeneity, mixing the sample with dry ice during grinding is recommended.[4]
-
Extraction:
-
Weigh 2.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.[5]
-
Vortex to ensure the sample is completely wetted.
-
Extract in an ultrasonic bath for 15 minutes at room temperature.
-
Centrifuge the sample for 10 minutes at 3800 x g.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 20 mL of the extraction solution.
-
Combine the supernatants.
-
For Honey:
-
Dissolution: Weigh 2.0 g ± 0.01 g of homogenized honey into a 50 mL plastic centrifuge tube.[6]
-
Extraction:
Solid-Phase Extraction (SPE) Cleanup
This step is crucial for removing matrix components that can interfere with the LC-MS/MS analysis. A strong cation exchange (SCX) SPE cartridge is commonly used.
-
Cartridge Conditioning:
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Washing:
-
Elution:
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[7][8] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[7][8] |
| Flow Rate | 0.3 mL/min[7][8] |
| Injection Volume | 3 µL[7][8] |
| Column Temperature | 40 °C[7][8] |
| Gradient | 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[7][8] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
MRM Transitions:
The specific precursor and product ions, as well as collision energies, will need to be optimized for each target analyte. A list of common PAs and PANOs and their corresponding MRM transitions can be found in the literature.
Data Presentation
The following table summarizes the quantitative performance data for the analysis of various pyrrolizidine alkaloids and their N-oxides in different matrices.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Senecionine | Green Tea | - | 0.6 | - | [6] |
| Senecionine N-oxide | Green Tea | - | 0.6 | - | [6] |
| Lycopsamine | Honey | - | 0.6 | - | [6] |
| Lycopsamine N-oxide | Honey | - | 0.6 | - | [6] |
| Intermedine N-oxide + Indicine N-oxide | Chamomile Tea | - | 1.2 | - | [6] |
| Retrorsine-N-oxide | Plant Material | - | 0.35 ng/µL | ~80 | [9] |
| Retrorsine | Plant Material | - | - | ~90 | [9] |
| Senkirkine | Plant Material | 0.2 ng/µL | - | ~100 | [9] |
Note: This table is a compilation from various sources and direct comparison should be made with caution due to differences in experimental conditions.
Visualizations
Caption: Overall workflow for the LC-MS/MS analysis of pyrrolizidine alkaloid N-oxides.
Caption: Chemical relationship between pyrrolizidine alkaloids and their N-oxides.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous analysis of pyrrolizidine alkaloids and their N-oxides in various food and plant matrices. The use of an acidic extraction followed by a strong cation exchange solid-phase extraction cleanup effectively removes matrix interferences and allows for low detection and quantification limits, ensuring compliance with regulatory standards. The detailed protocol and workflows presented in this application note can be readily implemented in analytical laboratories for routine monitoring of these important food contaminants.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Elucidating the Structure of Echinatine N-oxide: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family.[1][2] PAs and their N-oxides are of significant interest to researchers due to their potential toxicity and biological activities. The precise structural elucidation of these compounds is paramount for understanding their mechanisms of action and for ensuring the safety and efficacy of botanical extracts and derived pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of complex natural products like this compound. This application note provides a detailed overview of the use of NMR spectroscopy for the structural elucidation of this compound, including comprehensive data tables, experimental protocols, and visual workflows.
Structural and Spectroscopic Data
The structure of this compound was elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques allow for the complete assignment of all proton and carbon signals, providing a definitive confirmation of the molecule's constitution and stereochemistry.
Chemical Structure of this compound
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterated methanol (CD₃OD).
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 4.25 | m | 76.5 |
| 2 | 6.20 | br s | 129.8 |
| 3α | 3.55 | m | 62.1 |
| 3β | 4.15 | m | |
| 5α | 3.45 | m | 55.4 |
| 5β | 3.95 | m | |
| 6 | 2.20 | m | 30.5 |
| 7 | 4.80 | m | 78.9 |
| 8 | 3.80 | m | 70.2 |
| 9 | 4.95 | d (14.0) | 61.8 |
| 4.75 | d (14.0) | ||
| 2' | - | - | 72.9 |
| 3' | 3.90 | q (6.5) | 78.1 |
| 4' | 2.05 | m | 35.2 |
| 1'' | 1.25 | d (6.5) | 18.1 |
| 4'a | 1.00 | d (7.0) | 17.5 |
| 4'b | 0.95 | d (7.0) | 16.9 |
| C=O | - | - | 176.2 |
Data is based on typical values for pyrrolizidine alkaloids and may vary slightly based on experimental conditions.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is typically isolated from plant material (e.g., Rindera graeca) using standard chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative HPLC for final purification.[1]
-
Sample for NMR:
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard may be added.
-
NMR Data Acquisition
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: A flowchart of the NMR-based structure elucidation process.
Signaling Pathway and Logical Relationships
While this compound itself is a small molecule and not directly involved in a signaling pathway in the traditional sense, its structural features are key to its biological activity and potential toxicity. The elucidation of these features through NMR is a critical step in understanding its interactions with biological targets. The logical relationship in its structural analysis is hierarchical, starting from the basic connectivity of atoms and building up to the full 3D structure.
Caption: The logical flow of information from different NMR experiments.
Conclusion
NMR spectroscopy is a powerful and essential technique for the complete and unambiguous structure elucidation of complex natural products like this compound. By employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the constitution and stereochemistry of such molecules. The detailed protocols and data presented in this application note serve as a valuable resource for scientists and professionals involved in natural product chemistry, drug discovery, and toxicology.
References
Application Notes and Protocols: Echinatine N-oxide as a Phytochemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid found in various plant species, including those of the Boraginaceae family such as Heliotropium indicum and Rindera graeca.[1][2] As a certified reference material, this compound is crucial for the accurate identification and quantification of this compound in raw materials, finished products, and biological matrices. This document provides detailed application notes and protocols for the use of this compound as a phytochemical reference standard in analytical chemistry and its potential applications in biological research based on the activities of extracts containing this and related compounds.
Physicochemical Properties and Handling
This compound is a well-characterized compound used as a reference standard.[3] It is typically supplied as a solid with a purity of ≥95.0% as determined by HPLC.[4]
| Property | Value | Source |
| CAS Number | 20267-93-0 | [4] |
| Molecular Formula | C₁₅H₂₅NO₆ | [4] |
| Molecular Weight | 315.36 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage | -20°C | [4] |
| Purity (by HPLC) | ≥95.0% | [4] |
Stock Solution Preparation:
For analytical purposes, accurately weigh a precise amount of this compound and dissolve it in a suitable solvent such as methanol or a mixture of methanol and water to prepare a stock solution of known concentration. For cell-based assays, sterile DMSO can be used to prepare a high-concentration stock solution, which is then further diluted in a cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.1%).
Analytical Applications: Quantification by LC-MS/MS
The following protocol is a general guideline for the quantitative analysis of this compound in herbal extracts or other matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method optimization may be required for specific matrices.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Herbal Tea Example): [5]
-
Weigh 2.0 g of the homogenized herbal tea sample into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants.
2. Solid Phase Extraction (SPE) Clean-up: [5]
-
Condition a strong cation exchange (SCX) SPE cartridge (e.g., Bond Elut SCX, 500 mg) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Load 2 mL of the combined acidic extract onto the cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.
-
Dry the cartridge under a stream of nitrogen for 5-10 minutes.
-
Elute the pyrrolizidine alkaloids with two aliquots of 5 mL of a freshly prepared solution of 6% ammonia in methanol (v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 5 mM ammonium formate and 0.1% formic acid).
3. LC-MS/MS Instrumental Conditions:
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate and 0.1% Formic Acid in Methanol |
| Gradient | Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (specific transitions for this compound need to be determined by infusing the standard) |
| Collision Energy | To be optimized for each transition |
4. Quantification:
-
Prepare a calibration curve using the this compound reference standard in the same solvent as the final sample extract.
-
The concentration range should bracket the expected concentration of the analyte in the samples.
-
Plot the peak area of the analyte against the concentration and use linear regression to determine the concentration in the unknown samples.
Biological Activity Applications
Extracts of plants containing this compound, such as Heliotropium indicum and Rindera graeca, have demonstrated neuroprotective and antioxidant activities.[1][6][7] The following protocols are general methods that can be adapted to investigate the specific effects of the pure this compound reference standard.
Neuroprotective Activity Assay
This protocol describes a cell-based assay to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.
Experimental Protocol:
1. Cell Culture:
-
Culture a suitable neuronal cell line (e.g., HT22 mouse hippocampal cells or SH-SY5Y human neuroblastoma cells) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
After the pre-treatment period, induce neurotoxicity by adding a toxic agent such as hydrogen peroxide (H₂O₂) or glutamate at a predetermined toxic concentration.
3. Assessment of Cell Viability (MTT Assay):
-
After the desired incubation time with the toxic agent (e.g., 24 hours), remove the medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
| Treatment Group | Description | Expected Outcome |
| Control | Cells in medium only | 100% viability |
| Vehicle Control | Cells treated with the highest concentration of DMSO used | High viability, similar to control |
| Toxin Only | Cells treated with the neurotoxic agent (e.g., H₂O₂) | Significant decrease in cell viability |
| This compound + Toxin | Cells pre-treated with this compound before toxin exposure | Increased cell viability compared to the "Toxin Only" group, indicating a neuroprotective effect |
Antioxidant Capacity Assays
The antioxidant capacity of this compound can be evaluated using various in vitro assays. Here are protocols for two common methods: DPPH and ABTS radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
This compound solutions at various concentrations in methanol.
-
A positive control (e.g., Ascorbic acid or Trolox).
2. Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the this compound solutions at different concentrations.
-
Include a blank (methanol) and a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
3. Calculation:
-
Radical Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration.
Experimental Protocol: ABTS Radical Scavenging Assay
1. Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.
-
Potassium persulfate solution.
-
This compound solutions at various concentrations.
-
A positive control (e.g., Trolox).
2. Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the this compound solutions to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
3. Calculation:
-
The calculation is similar to the DPPH assay, and the results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Potential Signaling Pathway Involvement: Keap1-Nrf2 Pathway
Pyrrolizidine alkaloids and other natural compounds with antioxidant properties have been shown to modulate cellular defense mechanisms, potentially through the activation of the Keap1-Nrf2 signaling pathway.[8][9][10] This pathway is a key regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][11]
Protocol to Investigate Nrf2 Activation:
1. Cell Culture and Treatment:
-
Use a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes).
-
Treat the cells with this compound at various concentrations for different time points.
2. Western Blot for Nrf2 Nuclear Translocation:
-
Fractionate the cells into nuclear and cytoplasmic extracts.
-
Perform Western blotting on both fractions using an antibody specific for Nrf2.
-
An increase in Nrf2 protein levels in the nuclear fraction compared to the control would indicate translocation.
3. Quantitative PCR (qPCR) for Target Gene Expression:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1 for HO-1, NQO1).
-
An increase in the mRNA levels of these genes would suggest activation of the Nrf2 pathway.
4. Reporter Gene Assay:
-
Transfect cells with a reporter plasmid containing an ARE-driven luciferase gene.
-
Treat the transfected cells with this compound.
-
Measure luciferase activity to quantify the activation of the ARE.
By utilizing this compound as a well-characterized phytochemical reference standard, researchers can achieve reliable and reproducible results in both analytical and biological investigations, contributing to a better understanding of its properties and potential applications.
References
- 1. Rindera graeca (Boraginaceae) Phytochemical Profile and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rindera graeca (Boraginaceae) Phytochemical Profile and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. This compound phyproof Reference Substance 20267-93-0 [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments Using Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro experiments to investigate the biological activities of Echinatine N-oxide, a pyrrolizidine alkaloid. The protocols detailed below are based on established methodologies for assessing cytotoxicity, anti-inflammatory effects, and apoptosis-inducing potential, which are common activities associated with N-oxide-containing compounds and alkaloids.
Overview of this compound
This compound is a pyrrolizidine alkaloid found in plants of the Boraginaceae family.[1] While specific in vitro studies on this compound are not extensively documented in publicly available literature, the broader class of N-oxide compounds has been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4][5] The N-oxide functional group can be critical for the biomedical applications of these molecules, potentially influencing their solubility, membrane permeability, and redox reactivity.[6] Some N-oxides act as nitric oxide (NO) donors, which can play a role in various physiological and pathological processes, including inflammation and apoptosis.[4][7]
These protocols provide a framework for the initial in vitro characterization of this compound's biological effects.
Data Presentation: Summary of Potential Quantitative Data
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Murine Macrophages (RAW 264.7) | 24 | Data to be filled |
| Human Hepatoma (HepG2) | 24 | Data to be filled |
| Human Dermal Fibroblasts (HDF) | 24 | Data to be filled |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control (untreated) | 0 | Data to be filled | Data to be filled |
| LPS (1 µg/mL) | 100 | Data to be filled | Data to be filled |
| LPS + this compound (1 µM) | Data to be filled | Data to be filled | Data to be filled |
| LPS + this compound (10 µM) | Data to be filled | Data to be filled | Data to be filled |
| LPS + this compound (50 µM) | Data to be filled | Data to be filled | Data to be filled |
Table 3: Apoptosis Induction by this compound in HepG2 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (untreated) | Data to be filled | Data to be filled |
| This compound (10 µM) | Data to be filled | Data to be filled |
| This compound (50 µM) | Data to be filled | Data to be filled |
| This compound (100 µM) | Data to be filled | Data to be filled |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cultured mammalian cells.
Materials:
-
Mammalian cell lines (e.g., RAW 264.7, HepG2, HDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute the stock solution with a complete medium to obtain the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity Assay
This protocol measures the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated), LPS-only wells, and this compound-only wells.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants and centrifuge to remove any cell debris. Store the supernatants at -80°C until analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Add 50 µL of the collected supernatant to a 96-well plate.
-
Add 50 µL of sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the NO and cytokine levels to the LPS-only control and plot the dose-dependent inhibitory effects of this compound.
Workflow for the Anti-inflammatory Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
This compound
-
Human hepatoma cells (HepG2) or another chosen cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Potential Signaling Pathway
Many N-oxide compounds exert their effects through the generation of reactive oxygen species (ROS) or nitric oxide (NO), which can trigger downstream signaling cascades leading to apoptosis.[7] A potential mechanism for this compound-induced apoptosis could involve these pathways.
Potential signaling pathway for this compound-induced apoptosis.
References
- 1. glpbio.com [glpbio.com]
- 2. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Actinodaphnine induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phyproof Reference Substance 20267-93-0 [sigmaaldrich.com]
- 9. alkalisci.com [alkalisci.com]
No Evidence Found for Neuroprotective Applications of Echinatine N-oxide
Despite a comprehensive review of scientific literature, no research or data could be found to support the application of Echinatine N-oxide in the field of neuroprotective research.
Detailed searches for "this compound" in combination with terms such as "neuroprotection," "neuroprotective activity," "neurological effects," and "mechanism of action" did not yield any relevant studies. The available information on this compound is primarily limited to its chemical properties and its classification as a pyrrolizidine alkaloid.
Pyrrolizidine alkaloids are a broad class of compounds known for their potential toxicity, particularly hepatotoxicity. While some alkaloids have been investigated for various pharmacological properties, there is no indication in the current body of scientific literature that this compound possesses any neuroprotective effects.
It is important to distinguish this compound from a similarly named compound, Echinatin . Research has been published on Echinatin, a chalcone found in licorice, demonstrating its neuroprotective effects by attenuating neuroinflammation. However, these two are distinct chemical entities with different structures and origins.
Based on the current available information, there is no scientific basis to pursue the use of this compound for neuroprotective applications. Resources would be more productively allocated to compounds with demonstrated or theoretical neuroprotective potential. Should new research on this compound emerge, this assessment will be updated accordingly. At present, the core requirements for detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research.
Application Notes and Protocols for Echinatine N-oxide in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid N-oxide found in various plant species. While direct studies on the specific role of this compound in oxidative stress are limited, its chemical structure suggests potential involvement in redox modulation. N-oxide moieties in various molecules have been shown to possess both antioxidant and pro-oxidant properties, making this compound a compound of interest for oxidative stress research.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on oxidative stress. The protocols outlined below are standard methods for assessing antioxidant potential and cellular responses to oxidative stress and can be adapted for the study of this specific compound.
In Vitro Antioxidant Activity Assessment
A crucial first step is to determine the direct antioxidant capacity of this compound using cell-free assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a range of concentrations from this stock. A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solution at various concentrations. A control well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
Data Presentation: In Vitro Antioxidant Activity
| Compound | Assay | IC50 (µM) |
| This compound | DPPH | Experimental Value |
| This compound | ABTS | Experimental Value |
| Ascorbic Acid (Control) | DPPH | Experimental Value |
| Trolox (Control) | ABTS | Experimental Value |
Note: The table should be populated with experimentally determined values.
Cellular Oxidative Stress Models and Assays
Investigating the effect of this compound in a biological context is essential. This involves using cell culture models to induce oxidative stress and then assessing the protective or pro-oxidant effects of the compound.
Cell Culture and Induction of Oxidative Stress
A suitable cell line, such as human keratinocytes (HaCaT) or human liver cancer cells (HepG2), should be used.
Protocol:
-
Cell Culture: Culture the chosen cell line in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a defined duration.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The dichlorofluorescein diacetate (DCFDA) assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Follow the cell culture and treatment protocol as described in 2.1.
-
DCFDA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Cell Viability Assay (MTT Assay)
The MTT assay is used to assess cell viability and cytotoxicity.
Protocol:
-
Cell Treatment: Follow the cell culture and treatment protocol as described in 2.1.
-
MTT Reagent: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Cellular Oxidative Stress
| Treatment Group | This compound (µM) | Oxidative Stressor | Intracellular ROS (% of Control) | Cell Viability (% of Control) |
| Control | 0 | None | 100 | 100 |
| Stressor Only | 0 | H₂O₂ (e.g., 500 µM) | Experimental Value | Experimental Value |
| This compound + Stressor | 1 | H₂O₂ (e.g., 500 µM) | Experimental Value | Experimental Value |
| This compound + Stressor | 10 | H₂O₂ (e.g., 500 µM) | Experimental Value | Experimental Value |
| This compound + Stressor | 50 | H₂O₂ (e.g., 500 µM) | Experimental Value | Experimental Value |
Note: The table should be populated with experimentally determined values.
Investigation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[1] Investigating the effect of this compound on this pathway can provide mechanistic insights.
Western Blot Analysis for Nrf2 and HO-1
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells using a suitable kit and synthesize cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for Nrf2 target genes such as HMOX1 (for HO-1), NQO1, and GCLC. Use a housekeeping gene like GAPDH or ACTB for normalization.
-
Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
Data Presentation: Keap1-Nrf2 Pathway Activation
| Treatment Group | This compound (µM) | Nrf2 Protein Level (Fold Change) | HO-1 Protein Level (Fold Change) | HMOX1 mRNA Level (Fold Change) | NQO1 mRNA Level (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| This compound | 50 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Note: The table should be populated with experimentally determined values.
Visualizations
Caption: Experimental workflow for investigating this compound in oxidative stress.
Caption: Hypothesized action of this compound on the Keap1-Nrf2 signaling pathway.
Conclusion
These application notes and protocols provide a robust framework for the initial investigation of this compound in the context of oxidative stress. By systematically applying these in vitro and cell-based assays, researchers can elucidate the antioxidant potential and underlying mechanisms of action of this compound, contributing to the development of novel therapeutic strategies for oxidative stress-related diseases.
References
Application Notes and Protocols for Studying the In Vitro Metabolism of Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species. PAs and their N-oxides are of significant interest in toxicology and drug development due to their potential hepatotoxicity. The toxicity of PA N-oxides is primarily linked to their in vivo reduction to the corresponding tertiary PAs, which can then be metabolized by hepatic enzymes to reactive pyrrolic esters that bind to cellular macromolecules.[1][2] Understanding the in vitro metabolism of this compound is crucial for assessing its potential risk and for the development of safer therapeutic agents.
These application notes provide detailed protocols for studying the in vitro metabolism of this compound using common subcellular fractions, namely liver microsomes and S9 fractions. The protocols cover metabolic stability assessment, metabolite profiling, and the identification of the enzymes involved.
Key Metabolic Pathway of Pyrrolizidine Alkaloid N-oxides
The primary metabolic pathway of toxicological significance for PA N-oxides is their reduction to the parent PA. This reduction can be mediated by intestinal microbiota and hepatic enzymes, including cytochrome P450 (CYP) isoforms.[1] Once formed, the parent PA, echinatine, can undergo metabolic activation by CYPs to form reactive pyrrolic metabolites, which are responsible for cellular toxicity.
Data Presentation
Table 1: In Vitro Metabolic Stability of Representative Pyrrolizidine Alkaloid N-oxides in Rat Liver S9 Fractions
| Compound | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Riddelliine N-oxide | 1.5 ± 0.2 | 150 ± 30 | 10 |
| Senecionine N-oxide | 0.8 ± 0.1 | 120 ± 25 | 6.7 |
| This compound (Hypothetical) | Data Not Available | Data Not Available | Data Not Available |
Note: The data for Riddelliine N-oxide and Senecionine N-oxide are representative examples from the literature and are included for comparative purposes.[1][3] Specific kinetic parameters for this compound are not currently available in published literature and would need to be determined experimentally using the protocols outlined below.
Table 2: Analytical Parameters for LC-MS/MS Quantification of Echinatine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 314.1 | 120.1 | 25 | 3.5 |
| Echinatine | 298.1 | 120.1 | 28 | 4.2 |
| Dehydroechinatine (Pyrrolic metabolite) | 296.1 | 118.1 | 30 | 4.8 |
Note: These parameters are hypothetical and need to be optimized for the specific LC-MS/MS system being used.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Pooled human, rat, or mouse liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) or methanol (for quenching the reaction)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
Prepare the incubation mixture by adding the following to a microcentrifuge tube on ice:
-
Phosphate buffer (to final volume of 200 µL)
-
Liver microsomes (final concentration of 0.5 mg/mL)
-
This compound (final concentration of 1 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and analyze the remaining concentration of this compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life: t1/2 = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
Protocol 2: Metabolite Profiling and Identification of this compound in S9 Fractions
Objective: To identify the metabolites formed from the incubation of this compound with liver S9 fractions.
Materials:
-
All materials from Protocol 1
-
Liver S9 fractions (human, rat, or mouse)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) for Phase II metabolism (optional)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for metabolite identification
Procedure:
-
Follow steps 1-4 of Protocol 1, using liver S9 fraction (e.g., 1 mg/mL) instead of microsomes. If investigating Phase II metabolism, include UDPGA in the incubation mixture.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Quench the reaction as described in Protocol 1.
-
Analyze the supernatant by high-resolution LC-MS/MS to detect and identify potential metabolites. Look for the mass of the parent compound and expected metabolic transformations (e.g., reduction to echinatine, hydroxylation, glucuronidation).
Data Analysis:
-
Compare the chromatograms of the test sample with a control sample (without NADPH) to identify metabolite peaks.
-
Use the accurate mass and fragmentation patterns from the mass spectrometer to propose the structures of the metabolites.
Protocol 3: Reaction Phenotyping to Identify Enzymes Responsible for this compound Metabolism
Objective: To identify the specific cytochrome P450 (CYP) isoforms involved in the metabolism of this compound.
Materials:
-
All materials from Protocol 1
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4)
-
CYP-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
Procedure:
Method A: Recombinant Enzymes
-
Incubate this compound with individual recombinant CYP enzymes in the presence of an NADPH regenerating system.
-
Measure the rate of this compound depletion or metabolite formation for each CYP isoform.
Method B: Chemical Inhibition in Liver Microsomes
-
Pre-incubate pooled human liver microsomes with a panel of CYP-specific inhibitors for 15 minutes at 37°C.
-
Add this compound and the NADPH regenerating system to initiate the reaction.
-
Measure the rate of this compound metabolism in the presence and absence of each inhibitor.
-
A significant reduction in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor.
-
Identify the CYP isoforms that contribute significantly to the metabolism of this compound.
Mandatory Visualizations
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Proposed metabolic pathway of this compound.
References
- 1. In vitro-in silico study on the influence of dose, fraction bioactivated and endpoint used on the relative potency value of pyrrolizidine alkaloid N-oxides compared to parent pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Echinatine N-oxide in Cell Culture and Bioassay Studies
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid found in plants of the Boraginaceae family, such as Rindera graeca.[1][2][3] As a member of the broader class of heterocyclic N-oxides, it holds potential for various biological activities, including anti-inflammatory and anticancer effects.[4] While specific bioactivity data for this compound is limited in publicly available research, this document provides detailed application notes and experimental protocols based on the known activities of the closely related compound, Echinatin , and general principles for studying N-oxide compounds. These guidelines are intended for researchers, scientists, and drug development professionals to investigate the potential of this compound in cell culture and bioassay studies.
Important Note: The quantitative data and specific signaling pathways described herein are based on studies of Echinatin . Researchers should use these protocols as a starting point and adapt them for this compound, as the N-oxide functional group may alter the compound's biological activity.
I. Potential Biological Activities and Applications
Based on the activities of related compounds, this compound may be investigated for the following applications:
-
Anti-inflammatory Activity: N-oxide containing compounds have been explored for their anti-inflammatory properties.[5] Echinatin has been shown to inhibit the production of pro-inflammatory mediators.[6]
-
Anticancer Activity: Heterocyclic N-oxides are an emerging class of therapeutic agents with potential anticancer activities.[4] Echinatin has been demonstrated to induce apoptosis in cancer cells.[7][8]
-
Modulation of Cellular Signaling: Investigation of its effects on key signaling pathways, such as NF-κB and MAPK pathways, which are often dysregulated in disease states.
II. Data Presentation: Bioactivity of Echinatin
The following tables summarize the reported cytotoxic and anti-inflammatory activities of Echinatin. These can serve as a benchmark when evaluating the potential of this compound.
Table 1: Cytotoxicity of Echinatin against Colorectal Cancer Cell Lines
| Cell Line | Assay | Exposure Time | IC50 (µM) |
| HCT116 (Oxaliplatin-sensitive) | MTT Assay | 24 h | ~10 µM |
| HCT116-OxR (Oxaliplatin-resistant) | MTT Assay | 24 h | ~12 µM |
| HT29 (Oxaliplatin-sensitive) | MTT Assay | 24 h | ~15 µM |
| HT29-OxR (Oxaliplatin-resistant) | MTT Assay | 24 h | ~17 µM |
Data is extrapolated from graphical representations in the cited literature and should be considered approximate.[8]
Table 2: Anti-inflammatory Activity of Echinatin
| Cell Line | Assay | Stimulant | Echinatin Conc. (µM) | Parameter Measured | Inhibition (%) |
| RAW 264.7 | Griess Assay | LPS | 10 | Nitric Oxide (NO) | Significant Inhibition |
| BMDMs | ELISA | LPS + Nigericin | 20 | IL-1β secretion | Significant Inhibition |
BMDMs: Bone Marrow-Derived Macrophages. Specific percentage of inhibition was not provided in the abstract.[6]
III. Experimental Protocols
A. Cell Culture
1. Cell Line Selection:
-
For Cytotoxicity/Anticancer Studies: Human colorectal cancer cell lines HCT116 and HT29 are suitable choices.[7][8]
-
For Anti-inflammatory Studies: Murine macrophage cell line RAW 264.7 is a standard model for inflammation studies.[9]
2. Culture Conditions:
-
Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
B. Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
1. Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
C. Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Materials:
-
6-well cell culture plates
-
Selected cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
2. Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
D. Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
1. Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Microplate reader
2. Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include control wells (untreated cells) and LPS-only wells.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
IV. Visualization of Signaling Pathways and Workflows
A. Postulated Signaling Pathway for Apoptosis Induction by Echinatin
The following diagram illustrates the signaling pathway through which Echinatin has been shown to induce apoptosis in colorectal cancer cells. This pathway may be relevant for investigating the mechanism of this compound.[7][8]
B. Experimental Workflow for Cytotoxicity Testing
This diagram outlines the general workflow for assessing the cytotoxic effects of this compound.
C. Putative Anti-inflammatory Signaling Pathway
The following diagram depicts a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds. This compound could potentially inhibit this pathway at various points.
Disclaimer: The experimental protocols and signaling pathways provided are based on existing literature for related compounds and general cell biology principles. It is imperative that researchers independently validate and optimize these protocols for their specific experimental conditions and for the use of this compound. The biological effects of this compound may differ from those of Echinatin.
References
- 1. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 6. Actinodaphnine induces apoptosis through increased nitric oxide, reactive oxygen species and down-regulation of NF-kappaB signaling in human hepatoma Mahlavu cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Techniques for Separating Echinatine N-oxide from its Parent Alkaloid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Echinatine N-oxide from its parent alkaloid, Echinatine. These techniques are crucial for the purification, identification, and quantification of these compounds in various matrices, including plant extracts and biological samples. The distinct polarity between the N-oxide and its tertiary amine parent alkaloid forms the basis for the described separation methodologies.
Overview of Separation Principles
This compound, due to the presence of the polar N-oxide functional group, is significantly more polar than its parent alkaloid, Echinatine. This difference in polarity is the primary principle exploited in the following separation techniques. Successful separation hinges on the differential partitioning of these two compounds between a stationary phase and a mobile phase in chromatography, or between two immiscible liquid phases in extraction.
Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful and widely used techniques for the separation and quantification of pyrrolizidine alkaloids (PAs) and their N-oxides.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common and effective method for separating compounds with differing polarities.
Experimental Protocol:
-
Sample Preparation:
-
Extract the plant material or sample with a suitable solvent, such as methanol or ethanol.[3]
-
The extract can be subjected to an initial clean-up using solid-phase extraction (SPE) with a strong cation exchange (SCX) column to enrich the alkaloid fraction.[3][4]
-
Dissolve the dried extract in the initial mobile phase for injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase column, such as a Hypersil BDS C8 or a C18 column, is typically used.[4]
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is employed.
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more retained, less polar compounds. This compound will elute earlier than Echinatine.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 25°C or 40°C) is important for reproducible retention times.[5]
-
Detection: UV detection (around 220 nm) or, more commonly, mass spectrometry (MS) for selective and sensitive detection.[1][3]
-
Quantitative Data Summary:
| Technique | Analyte | Recovery | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPIPC | Retrorsine-N-oxide | ~80% | 0.1 ng/µL | 0.35 ng/µL | [4] |
| HPIPC | Retrorsine | ~90% | - | - | [4] |
| UHPLC-MS/MS | Pyrrolizidine Alkaloids | 64.5-112.2% | 0.015–0.75 µg/kg | 0.05–2.5 µg/kg | [6] |
Note: Data for specific this compound separation is limited; the table presents data for similar pyrrolizidine alkaloids and their N-oxides to provide a general reference.
Ion-Pair High-Performance Liquid Chromatography (IP-HPLC)
This technique can be used to enhance the retention of the polar N-oxides on a reversed-phase column.
Experimental Protocol:
-
Sample Preparation: As described for RP-HPLC.
-
HPLC Conditions:
Semi-Automated Flash Chromatography
For larger-scale preparative separation, semi-automated flash chromatography can be employed.[7]
Experimental Protocol:
-
Sample Preparation:
-
Perform an initial liquid-liquid extraction to enrich the alkaloid fraction. This may involve partitioning the crude extract between an acidic aqueous solution and an organic solvent like n-butanol.[7]
-
The N-oxides can be reduced to their parent alkaloids for initial purification if desired, and then re-oxidized, though for direct separation this is not necessary.[7]
-
-
Chromatography Conditions:
-
Stationary Phase: Boronated soda glass beads or boronated quartz sand can be effective for separating epimeric PAs and can be adapted for separating N-oxides from their parent alkaloids.[7]
-
System: A semi-automated flash chromatography system (e.g., Biotage Isolera).[7]
-
Elution: A suitable solvent gradient is developed to achieve separation.
-
Solid-Phase Extraction (SPE)
SPE is an effective technique for sample clean-up and for the group separation of PAs and their N-oxides from other matrix components. Strong cation exchange (SCX) cartridges are particularly useful.[3]
Experimental Protocol:
-
Column Conditioning: Pre-condition the SCX cartridge with methanol followed by distilled water or a dilute acid solution.[3]
-
Sample Loading: Dissolve the dried plant extract in a dilute acid and load it onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with a non-polar solvent to remove fats and other neutral organic materials.
-
Elution: Elute the PAs and their N-oxides with a mixture of methanol and ammonia.[3]
Logical Relationship of SPE in the Workflow
Caption: Solid-Phase Extraction Workflow for Alkaloid Enrichment.
Liquid-Liquid Extraction (LLE)
LLE can be used for the initial enrichment of the total alkaloid fraction based on the pH-dependent solubility of the alkaloids.
Experimental Protocol:
-
Acidic Extraction: Dissolve the crude extract in an acidic aqueous solution (e.g., dilute sulfuric acid).[3]
-
Defatting: Extract the acidic solution with a non-polar organic solvent (e.g., dichloromethane or petroleum ether) to remove neutral organic materials like chlorophyll and fats. The protonated alkaloids, including Echinatine and its N-oxide, will remain in the aqueous phase.[3]
-
Basification and Extraction: Basify the aqueous layer with a base (e.g., ammonia) to deprotonate the tertiary amine of Echinatine, making it more soluble in organic solvents. The more polar this compound may have a lower partition coefficient into the organic phase.
-
Organic Phase Extraction: Extract the basified aqueous solution with an organic solvent (e.g., chloroform or ethyl acetate) to separate the less polar Echinatine into the organic phase, potentially leaving a higher concentration of the more polar this compound in the aqueous phase. This process can be repeated to improve separation.
Crystallization
Crystallization is a powerful purification technique that can be employed if one of the compounds can be selectively precipitated from a solution.[8][9] This method is most effective when the desired compound is present in high concentration.
Experimental Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system where the solubility of Echinatine and this compound differs significantly with temperature.
-
Ideally, one compound will be soluble in a hot solvent and sparingly soluble at room temperature or upon cooling, while the other remains in solution.[10]
-
-
Dissolution: Dissolve the mixture in a minimal amount of the appropriate hot solvent.[8]
-
Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure crystals of the less soluble compound.[8][10]
-
Isolation: Isolate the crystals by filtration.[8]
-
Purity Check: Analyze the purity of the crystals and the remaining mother liquor using a suitable analytical technique like HPLC.
Experimental Workflow and Separation Logic
The following diagram illustrates a general workflow for the separation and purification of this compound.
Caption: General Workflow for Separation of this compound.
The choice of the specific technique or combination of techniques will depend on the scale of the separation (analytical vs. preparative), the complexity of the initial matrix, and the required purity of the final products. For analytical purposes, UHPLC-MS/MS is often the method of choice due to its high resolution, sensitivity, and specificity. For preparative scale, a combination of LLE, flash chromatography, and crystallization may be more appropriate.
References
- 1. Characterization and screening of pyrrolizidine alkaloids and N-oxides from botanicals and dietary supplements using UHPLC-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. iscientific.org [iscientific.org]
- 10. How To [chem.rochester.edu]
Application Note: High-Resolution Mass Spectrometry of Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinatine N-oxide is a pyrrolizidine alkaloid, a class of natural toxins found in various plant species. Due to their potential hepatotoxicity, the detection and quantification of these compounds in food, herbal products, and other consumer goods are of significant interest. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and selectivity for the unambiguous identification and accurate quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including sample preparation, instrumental analysis, and data interpretation.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₅NO₆ | [1] |
| Molecular Weight | 315.36 g/mol | [1] |
| Exact Mass | 315.1682 Da | [1] |
| CAS Number | 20267-93-0 | [1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of pyrrolizidine alkaloids and their N-oxides from complex matrices such as honey or plant extracts.
-
Sample Homogenization : Homogenize 10 g of the sample with 20 mL of 0.05 M sulfuric acid.
-
Centrifugation : Centrifuge the homogenate at 4000 x g for 10 minutes.
-
SPE Cartridge Conditioning : Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Sample Loading : Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.
-
Elution : Elute the this compound and other pyrrolizidine alkaloids with 10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation : A high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters :
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HRMS Parameters :
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 50-500 |
| Resolution | > 30,000 FWHM |
| Data Acquisition | Full scan MS and data-dependent MS/MS (ddMS²) |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |
Data Analysis and Results
Identification of this compound
The identification of this compound is based on its accurate mass measurement and characteristic fragmentation pattern. The protonated molecule [M+H]⁺ of this compound is expected at an m/z corresponding to its exact mass (315.1682 Da). High-resolution mass spectrometry allows for the determination of the elemental composition with a mass accuracy of less than 5 ppm.
Fragmentation Pathway
The fragmentation of pyrrolizidine alkaloid N-oxides in the gas phase is a key diagnostic tool for their identification. The proposed fragmentation pathway for this compound is initiated by the protonation of the N-oxide oxygen, followed by characteristic cleavages. A common fragmentation route for N-oxides is the neutral loss of an oxygen atom ([M+H]⁺ - 16). For monoester pyrrolizidine alkaloid N-oxides, characteristic fragment ions at m/z 111 and 172 have been reported.[2] The fragmentation of the parent echinatine molecule typically yields major fragments at m/z 138 and 120.[2]
Caption: Proposed fragmentation of this compound.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to relevant guidelines. The following table presents representative quantitative data for the analysis of pyrrolizidine alkaloids using LC-HRMS.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| LOD | 0.01 - 1.0 µg/kg |
| LOQ | 0.05 - 5.0 µg/kg |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
Experimental Workflow
The overall workflow for the analysis of this compound by LC-HRMS is depicted in the following diagram.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Echinatine N-oxide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Echinatine N-oxide extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during extraction?
A1: this compound is a pyrrolizidine alkaloid N-oxide (PANO). These compounds are polar and exist as salts, making them freely soluble in water and polar solvents like methanol. Conversely, they are generally insoluble in non-polar organic solvents. Their salt-like nature is a critical factor in selecting an appropriate extraction solvent.
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are the most effective for extracting this compound and other PANOs.[1] Methanol, ethanol, and aqueous solutions of dilute acids (e.g., 0.05 M sulfuric acid or 0.5% formic acid) are commonly used.[2][3] Acidification helps to protonate the molecule, further increasing its polarity and solubility in the aqueous phase.
Q3: Can high temperatures be used to improve extraction efficiency?
A3: Caution is advised when using high temperatures. While elevated temperatures can increase extraction efficiency for many compounds, PANOs like this compound are susceptible to thermal degradation.[4] Prolonged heating, especially in the presence of certain solvents like methanol, can cause the reduction of the N-oxide back to its corresponding tertiary pyrrolizidine alkaloid (PA), leading to a lower yield of the desired compound. Therefore, extraction at or near room temperature is often preferred.
Q4: What are the most recommended advanced extraction techniques for this compound?
A4: Modern extraction techniques like Pressurized Liquid Extraction (PLE) and Ultrasonic-Assisted Extraction (UAE) have shown high efficiency for extracting PANOs.[5][6] PLE uses elevated temperature and pressure to enhance extraction kinetics while minimizing the use of solvents and time.[7] UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of target compounds at lower temperatures.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate Solvent: Using non-polar or weakly polar solvents. | Switch to a highly polar solvent system such as methanol, ethanol, or an acidified aqueous solution. |
| Degradation of N-oxide: High extraction temperatures or prolonged extraction times can lead to the reduction of the N-oxide to the corresponding tertiary alkaloid. | Perform extraction at room temperature or use a temperature-controlled method like UAE. Avoid prolonged heating. | |
| Incomplete Extraction: Insufficient solvent volume, inadequate agitation, or short extraction time. | Increase the solvent-to-sample ratio, ensure vigorous and continuous agitation, and optimize the extraction time based on the chosen method. For UAE, ensure the sample is fully submerged and the ultrasonic power is adequate. | |
| Presence of Impurities in the Extract | Co-extraction of other phytochemicals: The use of a general polar solvent will also extract other polar compounds like chlorophylls, sugars, and phenolic compounds. | Implement a clean-up step after the initial extraction. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18 or cation-exchange) is a highly effective method for purifying PAs and PANOs from crude plant extracts.[3] |
| Poor Phase Separation in Liquid-Liquid Extraction (LLE) | Formation of an emulsion: This is common when dealing with complex plant extracts containing natural surfactants. | * Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. * Gently swirl or rock the separatory funnel instead of vigorous shaking. * Centrifugation can also be an effective method to separate the layers. |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time. | Ensure that the plant material is sourced consistently and properly identified. If possible, use a standardized and homogenized batch of plant material for a series of experiments. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent composition, or agitation speed can lead to different extraction efficiencies. | Strictly adhere to the validated extraction protocol for all samples. Use calibrated equipment and maintain a detailed record of all experimental parameters. |
Data on Extraction Efficiency
The following table summarizes the recovery rates of pyrrolizidine alkaloids and their N-oxides using different extraction methods, demonstrating the high efficiency of modern techniques.
| Extraction Method | Plant Material | Target Analytes | Solvent System | Recovery Rate (%) |
| Pressurized Liquid Extraction (PLE) | Jacobaea vulgaris | Pyrrolizidine Alkaloids | Water with 5% formic acid | Up to 174.4% |
| Tussilago farfara | Up to 156.5% | |||
| Symphytum officinale | Up to 288.7% | |||
| Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Spiked Honey Samples | PAs and PANOs | Acetonitrile/Water | 82-113% |
Recovery rates are as reported in the cited literature and may vary depending on the specific PANO and plant matrix.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound from dried plant material using an ultrasonic bath.
1. Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.
2. Extraction:
-
Weigh 2.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of an acidified methanol solution (e.g., 1% tartaric acid in methanol) or an acidified aqueous solution (e.g., 0.05 M H₂SO₄).
-
Ensure the plant material is completely wetted and suspended in the solvent.
-
Place the centrifuge tube in an ultrasonic bath.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-30°C).
-
After sonication, centrifuge the sample at approximately 3800 x g for 10 minutes.
-
Decant the supernatant into a collection flask.
-
To ensure exhaustive extraction, repeat the extraction process on the plant material pellet with a fresh portion of the extraction solvent.
-
Combine the supernatants from both extractions.
3. Post-Extraction Processing:
-
The combined extract can be filtered and then directly analyzed by LC-MS/MS or subjected to a clean-up step using Solid-Phase Extraction (SPE) to remove interfering compounds.
Protocol 2: Pressurized Liquid Extraction (PLE) of this compound
This protocol outlines the general steps for extracting this compound using a PLE system. Parameters should be optimized for the specific plant matrix.
1. Sample Preparation:
-
Grind the dried plant material to a fine powder.
-
Mix the powdered sample with a dispersing agent like diatomaceous earth to prevent clogging of the extraction cell.
2. PLE System Parameters:
-
Solvent: Acidified water (e.g., with 1-5% formic or acetic acid) is a green and effective solvent for PLE of PANOs.
-
Temperature: A range of 50-125°C can be explored.[8] Lower temperatures are generally safer for N-oxide stability.
-
Pressure: Maintain a pressure high enough to keep the solvent in its liquid state at the operating temperature (e.g., 1500 psi).
-
Extraction Time: Typically, 1-3 static cycles of 5-10 minutes each are sufficient.
-
Flush Volume: A flush volume of 50-100% of the cell volume is recommended to ensure the complete collection of the extract.
3. Extraction Procedure:
-
Pack the extraction cell with the prepared sample.
-
Place the cell in the PLE system.
-
Run the extraction method with the optimized parameters.
-
Collect the extract in a vial.
4. Post-Extraction Processing:
-
The collected extract can be concentrated under a stream of nitrogen if necessary and then analyzed, typically by LC-MS/MS.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Signaling Pathway of Echinatin (a related compound)
Note: Research on the specific signaling pathways of this compound is limited. However, studies on the closely related compound, Echinatin , have elucidated its role in cardioprotection through the Hippo/YAP signaling pathway. It is plausible that this compound may be metabolized to Echinatin to exert its biological effects.
Caption: Echinatin's role in the Hippo/YAP signaling pathway.[9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Echinatin effectively protects against NLRP3 inflammasome–driven diseases by targeting HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardioprotective Effect of Echinatin Against Ischemia/Reperfusion Injury: Involvement of Hippo/Yes-Associated Protein Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cardioprotective Effect of Echinatin Against Ischemia/Reperfusion Injury: Involvement of Hippo/Yes-Associated Protein Signaling [frontiersin.org]
- 11. Cardioprotective Effect of Echinatin Against Ischemia/Reperfusion Injury: Involvement of Hippo/Yes-Associated Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Echinatine N-oxide stability issues in different solvents
Welcome to the technical support center for Echinatine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, like other pyrrolizidine alkaloid N-oxides (PANOs), can be susceptible to degradation under certain conditions. The most common causes include:
-
Reduction to Parent Alkaloid: The primary degradation pathway for many PANOs is the reduction to their corresponding tertiary amine alkaloid, in this case, Echinatine. This can be facilitated by certain analytical conditions, including high temperatures in the ion source of a mass spectrometer or the presence of reducing agents.
-
pH Instability: Stability can be pH-dependent. While specific data for this compound is limited, related compounds show varying stability in acidic and basic conditions.
-
Thermal Stress: Elevated temperatures can lead to decomposition. N-oxides are generally stable at room temperature but may degrade at higher temperatures (e.g., above 100°C for some amine oxides)[1].
-
Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation.
-
Oxidative Stress: While an N-oxide, the molecule can still be susceptible to further oxidation or radical-induced degradation pathways under strong oxidative conditions.
Q2: I am observing a new peak in my chromatogram that I suspect is a degradation product. How can I identify it?
A2: The most likely degradation product is the parent alkaloid, Echinatine. To confirm this, you can:
-
Co-injection: Spike your sample with a pure standard of Echinatine and observe if the peak area of the suspected degradation product increases.
-
Mass Spectrometry (MS): Analyze your sample using LC-MS/MS. The [M+H]+ ion of Echinatine will be 16 Da lower than that of this compound (loss of an oxygen atom). You can also compare the fragmentation pattern of the suspected peak with that of an Echinatine standard.
-
Forced Degradation: Intentionally degrade a sample of this compound (e.g., by mild reduction) and compare the resulting chromatogram with your sample.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is generally soluble in polar protic and aprotic solvents.
-
Recommended for Dissolution: Methanol, acetonitrile, and DMSO are commonly used solvents for PANOs. Polar protic solvents are known to stabilize N-oxides through hydrogen bonding[1].
-
Storage Considerations: For short-term storage, solutions in high-purity methanol or acetonitrile are often suitable when stored at low temperatures (e.g., -20°C) and protected from light. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature (-20°C) and prepare solutions fresh. The stability in DMSO over long periods should be evaluated, as DMSO can sometimes promote degradation of certain compounds.
Q4: I am using LC-MS for analysis and I'm concerned about in-source conversion of this compound to Echinatine. How can I minimize this?
A4: In-source conversion is a known issue for N-oxide compounds. To mitigate this:
-
Optimize MS Source Conditions: Use the softest ionization conditions possible. This includes lowering the ion source temperature and using gentler ionization techniques like electrospray ionization (ESI) over atmospheric pressure chemical ionization (APCI) if possible.
-
Chromatographic Separation: Ensure baseline separation of this compound from any potential Echinatine degradant. This is crucial for accurate quantification.
-
Use of Stable Isotope Labeled Internal Standard: If available, a stable isotope-labeled this compound internal standard is the best way to compensate for any in-source conversion.
Quantitative Data Summary
Table 1: Template for this compound Stability in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Storage Duration (days) | Initial Concentration (µg/mL) | Remaining this compound (%) | Appearance of Echinatine (%) | Other Degradants (%) |
| Methanol | 4 | 1 | 100 | |||
| 7 | 100 | |||||
| 25 | 1 | 100 | ||||
| 7 | 100 | |||||
| Acetonitrile | 4 | 1 | 100 | |||
| 7 | 100 | |||||
| 25 | 1 | 100 | ||||
| 7 | 100 | |||||
| DMSO | 4 | 1 | 100 | |||
| 7 | 100 | |||||
| 25 | 1 | 100 | ||||
| 7 | 100 |
Table 2: Template for Forced Degradation Study of this compound
| Stress Condition | Time | % Degradation of this compound | % Formation of Echinatine | % Formation of Other Degradants |
| 0.1 M HCl | 2h | |||
| 8h | ||||
| 24h | ||||
| 0.1 M NaOH | 2h | |||
| 8h | ||||
| 24h | ||||
| 3% H₂O₂ | 2h | |||
| 8h | ||||
| 24h | ||||
| Heat (80°C) | 24h | |||
| 72h | ||||
| Photolytic (UV) | 24h | |||
| 72h |
Experimental Protocols
Protocol 1: Stability Study of this compound in Organic Solvents
Objective: To determine the stability of this compound in methanol, acetonitrile, and DMSO at refrigerated (4°C) and room temperature (25°C).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
DMSO (anhydrous, analytical grade)
-
Volumetric flasks
-
Autosampler vials
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Solution Preparation: From the stock solution, prepare working solutions of 10 µg/mL in each of the test solvents (methanol, acetonitrile, DMSO).
-
Time Point 0 Analysis: Immediately after preparation, analyze an aliquot of each working solution by HPLC-UV or LC-MS/MS to determine the initial concentration (Time 0).
-
Storage: Aliquot the remaining working solutions into separate, tightly sealed vials for each time point and store them under the specified conditions (4°C and 25°C), protected from light.
-
Time Point Analysis: At specified time intervals (e.g., 1, 3, 7, and 14 days), retrieve the respective vials, bring them to room temperature, and analyze the samples by HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration. Monitor for the appearance of new peaks, particularly the peak corresponding to Echinatine.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS/MS system
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.
-
Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 M NaOH. Keep at room temperature and analyze at different time points.
-
Oxidative Degradation: Mix equal volumes of the sample solution and 3% H₂O₂. Keep at room temperature and analyze at different time points.
-
Thermal Degradation: Place a vial of the sample solution in an oven at 80°C. Analyze at different time points.
-
Photolytic Degradation: Expose a vial of the sample solution to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil. Analyze both samples at different time points.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from its degradation products.
Visualizations
Caption: Workflow for the stability study of this compound in different solvents.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Optimization of Mass Spectrometry for Echinatine N-oxide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Echinatine N-oxide using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns of this compound in MS/MS analysis?
A1: this compound, as a monoester pyrrolizidine alkaloid (PA) N-oxide, exhibits characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Key fragment ions to monitor in positive ion mode include those at m/z 111 and 172, which are characteristic for monoester N-oxides.[1][2] Additionally, fragment ions at m/z 120 and 138 are commonly observed for all types of PAs, though their relative abundance may vary.[1][2]
Q2: How can I distinguish this compound from its corresponding free base, Echinatine, using mass spectrometry?
A2: While both compounds may show some similar fragment ions related to the necine base, N-oxides have distinct fragmentation pathways. Under certain atmospheric pressure chemical ionization (APCI-MS) conditions, N-oxides can produce a characteristic neutral loss of an oxygen atom, resulting in an [M+H-O]+ ion, which is not typically observed for hydroxylated compounds.[3] Furthermore, the fragmentation of retronecine-type PA N-oxides can produce characteristic fragment clusters at m/z 118–120 and 136–138, which are not detected in the parent PAs.[4]
Q3: What are the best practices for storing samples containing this compound to prevent degradation?
A3: this compound, like many N-oxide metabolites, can be unstable and may revert to its parent drug form.[5] To ensure sample integrity, it is crucial to store samples at -20°C or lower.[6] For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. It is also advisable to use neutral or near-neutral pH conditions during sample preparation and storage, as extreme pH can affect stability.[5]
Q4: Can this compound be analyzed by GC-MS?
A4: Direct analysis of PA N-oxides, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to their low volatility.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the simultaneous analysis of PAs and their N-oxides without the need for derivatization or reduction steps.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Sample Extraction | This compound is a polar compound. | Use polar solvents for extraction, such as methanol or dilute aqueous acids (e.g., 0.1% formic acid).[4][7] Ensure complete extraction by optimizing extraction time and using techniques like ultrasonication.[1] |
| Improper LC Conditions | Poor chromatographic separation or peak shape. | Use a reversed-phase C18 column.[8] Employ a mobile phase gradient with a polar organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic acid) and/or ammonium formate to improve peak shape and ionization.[8][9] |
| Incorrect MS Parameters | Suboptimal ionization or fragmentation. | Optimize ion source parameters (e.g., spray voltage, source temperature).[8] Ensure the mass spectrometer is in positive ion mode. For MS/MS, use multiple reaction monitoring (MRM) with optimized collision energies for the specific transitions of this compound.[8] |
| Sample Degradation | This compound is unstable under certain conditions. | Prepare samples fresh or store them properly at low temperatures.[6] Avoid high temperatures and extreme pH during sample preparation.[5] In biological matrices like hemolyzed plasma, conversion to the parent compound can occur; consider using acetonitrile for protein precipitation to minimize this.[10] |
Issue 2: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Step | Recommended Action |
| Complex Sample Matrix | Co-eluting endogenous compounds interfere with ionization. | Implement a sample clean-up step using solid-phase extraction (SPE) with reversed-phase or cation exchange cartridges to enrich the analyte and reduce matrix components.[7] |
| Contaminated Solvents or Glassware | Impurities in the mobile phase or from lab equipment. | Use high-purity LC-MS grade solvents and additives. Ensure all glassware and vials are thoroughly cleaned or use new ones. |
| Ion Suppression or Enhancement | Matrix components affecting the ionization efficiency of the analyte. | Dilute the sample extract to reduce the concentration of interfering matrix components. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.[11] |
Issue 3: Difficulty in Distinguishing Isomers
| Potential Cause | Troubleshooting Step | Recommended Action |
| Co-elution of Isomers | This compound and its isomers have identical mass and similar chemical properties. | Optimize the chromatographic separation by using a high-resolution column and a shallow gradient to achieve baseline separation of the isomers. |
| Identical Fragmentation Patterns | Isomers may produce very similar or identical MS/MS fragments. | Carefully analyze the relative abundance of the fragment ions. Even if the fragments are the same, their ratios might differ between isomers.[1] If available, use ion mobility spectrometry (IMS) coupled with mass spectrometry, as it can separate ions based on their size and shape, often resolving isomers.[12] |
Experimental Protocols
Sample Preparation from Plant Material
This protocol is a general guideline for the extraction of this compound from dried plant material.
-
Homogenization: Grind the dried plant material to a fine powder using a mortar and pestle.
-
Extraction:
-
Weigh approximately 2 grams of the powdered material into a centrifuge tube.
-
Add 10 mL of methanol.[1]
-
Sonicate for 30 minutes.[1]
-
Centrifuge at 3500 RCF for 15 minutes.[1]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of methanol and combine the supernatants.
-
-
Clean-up (using C18 SPE cartridge):
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for Quantification
The following are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrument and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[8]
-
Injection Volume: 1-5 µL.[8]
-
Column Temperature: 45°C.[8]
-
-
Mass Spectrometry:
Quantitative Data Summary
The following tables provide examples of quantitative parameters that can be achieved in the analysis of N-oxides, which can serve as a benchmark for method development.
Table 1: Example Linearity and Sensitivity Data for N-oxide Analysis
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Usaramine N-oxide | 1 - 2,000 | 1.0 | [8] |
| Roflumilast N-oxide | (not specified, but linear) | (not specified) | [5] |
| Propiverine N-oxide | 0.1 - 400 | 0.1 | [5] |
Table 2: Example Recovery and Precision Data for PA Analysis in Different Matrices
| Matrix | Average Recovery (%) | Interday Precision (RSD %) | Intraday Precision (RSD %) | Reference |
| Honey | 64.5 - 103.4 | < 15 | < 15 | [13] |
| Milk | 65.2 - 112.2 | < 15 | < 15 | [13] |
| Tea | 67.6 - 107.6 | < 15 | < 15 | [13] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. altasciences.com [altasciences.com]
- 11. Quantitative analysis of an N-oxide metabolite by fast atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Echinatine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Echinatine N-oxide.
Troubleshooting Guides
Purification of this compound, a polar pyrrolizidine alkaloid N-oxide, presents several challenges. Below are common issues encountered during the extraction and purification process, along with recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Extraction | Inappropriate Solvent System: this compound is highly polar and has low solubility in non-polar organic solvents. | Use a polar solvent system for extraction, such as methanol or a mixture of methanol and water, often acidified with a weak acid like acetic acid or formic acid to improve solubility and stability. |
| Degradation of N-oxide: Prolonged exposure to high temperatures or strongly acidic/basic conditions can lead to the reduction of the N-oxide to the corresponding tertiary amine (Echinatine) or hydrolysis of the ester linkage.[1] | Perform extractions at room temperature or below. Avoid using strong acids or bases. Use a milder extraction technique like sonication instead of prolonged heating or reflux. | |
| Co-elution with Impurities during Chromatography | Similar Polarity of Compounds: Plant extracts contain numerous compounds with polarities similar to this compound, leading to poor separation. | Optimize Solid-Phase Extraction (SPE): Use a strong cation exchange (SCX) SPE cartridge. The positively charged nitrogen of the protonated N-oxide will bind to the sorbent, allowing neutral and anionic impurities to be washed away. Elute with a solvent containing a base (e.g., ammonia in methanol) to neutralize the charge and release the compound. |
| Fine-tune HPLC Conditions: Employ a C18 column with a mobile phase gradient of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) to ensure the N-oxide remains protonated and to achieve better peak shape. A shallow gradient can improve the resolution of closely eluting peaks. | ||
| Poor Peak Shape in HPLC | Secondary Interactions with Silica: The basic nature of the N-oxide can lead to interactions with residual silanol groups on the stationary phase, causing peak tailing. | Use a base-deactivated column or add a competing base like triethylamine to the mobile phase in small concentrations. As mentioned above, acidifying the mobile phase with formic or acetic acid is also effective. |
| Sample Instability | Degradation During Storage: this compound can be unstable in certain matrices or under specific storage conditions. For instance, pyrrolizidine alkaloid N-oxides have been shown to degrade rapidly in honey but are relatively stable in dried herbal matrices.[1] | Store purified this compound in a solid form at -20°C.[2] For solutions, use a buffered solvent at a slightly acidic pH and store at low temperatures. Avoid repeated freeze-thaw cycles. |
| Inaccurate Quantification | Lack of a Reliable Standard: Accurate quantification requires a certified reference material. | Obtain a certified reference standard of this compound for the preparation of calibration curves. |
| Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | Implement a thorough sample clean-up procedure, such as SPE. Use an internal standard, preferably a stable isotope-labeled version of this compound, to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound from plant material?
A1: The primary challenge is its high polarity and water solubility. This makes it difficult to extract efficiently with many common organic solvents. To overcome this, polar solvents like methanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid), are recommended to ensure the protonation and solubilization of the N-oxide.
Q2: How can I effectively separate this compound from its corresponding tertiary alkaloid, Echinatine?
A2: Solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge is a highly effective method. At a slightly acidic pH, both this compound and Echinatine will be protonated and retained on the sorbent. A washing step with a non-polar solvent can remove non-polar impurities. Then, a stepwise elution can be employed. A solvent of intermediate polarity (e.g., dichloromethane) may elute the less polar tertiary amine, while the more polar N-oxide will be retained. Finally, the N-oxide can be eluted with a more polar and basic solvent mixture, such as methanol containing ammonia. HPLC can also be used, where the N-oxide will typically have a shorter retention time on a reversed-phase column than the tertiary amine due to its higher polarity.
Q3: What are the optimal storage conditions for purified this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If it is in solution, it should be dissolved in a slightly acidic buffer to maintain stability and stored at low temperatures. It is also advisable to avoid repeated freeze-thaw cycles.
Q4: Can I use UV detection for the quantification of this compound?
A4: While this compound does have a chromophore that allows for UV detection, its sensitivity may be limited, especially for trace-level analysis. For more sensitive and selective quantification, especially in complex matrices, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method.
Q5: During my purification, I noticed a compound with a mass corresponding to Echinatine. What could be the cause?
A5: The presence of Echinatine could be due to its natural occurrence in the plant material or the reduction of this compound during the extraction and purification process. This reduction can be promoted by excessive heat, the presence of reducing agents, or prolonged exposure to certain solvents. To minimize this, it is crucial to use mild extraction conditions (e.g., room temperature) and to analyze the sample promptly after preparation.
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Plant Material
This protocol provides a general method for the extraction and initial purification of this compound.
1. Extraction: a. Homogenize 1 gram of dried and powdered plant material. b. Add 20 mL of methanol containing 0.1% formic acid. c. Sonicate the mixture for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet twice more. f. Combine the supernatants and evaporate to dryness under reduced pressure at a temperature not exceeding 40°C. g. Reconstitute the dried extract in 10 mL of 0.05 M sulfuric acid.
2. Solid-Phase Extraction (SPE): a. Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid. b. Loading: Load the reconstituted extract onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 10 mL of deionized water followed by 10 mL of methanol to remove neutral and weakly retained impurities. d. Elution: Elute the this compound from the cartridge with 10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. e. Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. f. Reconstitution: Reconstitute the final residue in a suitable solvent (e.g., 1 mL of methanol/water 50:50 v/v) for HPLC analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol outlines a method for the quantification of this compound using HPLC-MS/MS.
-
HPLC System: A standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: Linear gradient from 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor to product ion transitions for this compound. These should be determined by infusing a standard solution of the analyte.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low recovery issues.
References
Preventing Echinatine N-oxide degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Echinatine N-oxide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural toxins produced by various plant species.[1][2] Like other PA N-oxides, it can be less toxic than its corresponding parent PA, echinatine. However, it can be reduced back to the more toxic parent compound both in vivo and potentially during sample processing.[3][4] Degradation during sample preparation can lead to inaccurate quantification and misinterpretation of toxicological data. Therefore, maintaining the integrity of this compound throughout the analytical workflow is critical.
Q2: What are the main factors that can cause this compound degradation during sample preparation?
The primary factors contributing to the degradation of this compound include:
-
Presence of reducing agents: Substances that can reduce the N-oxide back to the tertiary amine parent PA.
-
Inappropriate pH: this compound stability can be pH-dependent. Acidic conditions are generally used for extraction to protonate the molecule, enhancing its solubility and stability in polar solvents.[5][6]
-
Elevated temperatures: Higher temperatures can accelerate degradation reactions.[7]
-
Unsuitable solvents: The choice of solvent can impact stability and extraction efficiency.[8][9]
-
Matrix effects: The sample matrix itself can contain components that promote degradation. For instance, PA N-oxides have been shown to degrade rapidly in honey but are more stable in herbal matrices.[10]
Q3: What is the general workflow for extracting this compound from plant samples while minimizing degradation?
A general workflow involves extraction with an acidic aqueous or alcoholic solution, followed by solid-phase extraction (SPE) for cleanup and concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Incomplete extraction: The solvent may not be optimal for the sample matrix. | Use an acidic aqueous or methanolic solution for extraction (e.g., 0.05 M H2SO4, 0.15 M HCl, or 2% formic acid).[5][6][8] Ensure thorough homogenization of the sample material. |
| Degradation during extraction: The temperature may be too high, or the sample may contain endogenous reducing agents. | Perform extraction at room temperature or below. Avoid adding any potential reducing agents. | |
| Loss during cleanup: The SPE protocol may not be optimized. | Use a strong cation exchange (SCX) SPE cartridge.[11] Ensure proper conditioning of the cartridge and use an appropriate elution solvent, such as methanol with a small percentage of ammonia, to effectively recover the N-oxide.[11][12] | |
| Presence of the parent PA (Echinatine) in the final extract when it was not expected | Reduction of this compound: This is a common degradation pathway. | Avoid using any reducing agents during the sample preparation process. Be aware that some sample matrices might contain natural reducing compounds.[10] Store extracts at low temperatures (-20°C or -80°C) and analyze them as quickly as possible.[13] |
| Co-elution with the parent PA: The chromatographic separation may not be adequate. | Optimize the LC method. Consider using a lower column temperature (e.g., 25°C) which has been shown to improve the separation of some PA N-oxide isomers.[7] | |
| Inconsistent quantification results | Matrix effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer. | Use matrix-matched calibration standards for quantification to compensate for matrix effects.[6][12] Ensure the cleanup step is effective in removing interfering substances. |
| Instability in the autosampler: The compound may be degrading in the processed sample while waiting for injection. | Keep the autosampler temperature low (e.g., 4°C). Minimize the time between sample preparation and analysis. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a generalized procedure based on common methods for PA and PANO extraction.[5][6][14]
Materials:
-
Homogenized plant material
-
Extraction solvent: 0.05 M sulfuric acid or 2% formic acid in 50% methanol/water
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., syringe filters)
-
Strong Cation Exchange (SCX) SPE cartridges
-
SPE manifold
-
Wash solvents: Water, Methanol
-
Elution solvent: 5% ammonia in methanol
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent: 5% methanol in water
Procedure:
-
Weigh 1-2 g of the homogenized plant sample into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex thoroughly and extract for a specified period (e.g., 15 minutes of sonication or 2 hours on a shaker).[5][6][14]
-
Centrifuge the sample at a sufficient speed to pellet the solid material (e.g., 3800 x g for 10 minutes).[14]
-
Filter the supernatant through a 0.22 µm filter.[6]
-
Condition an SCX SPE cartridge with methanol followed by water.
-
Load the filtered extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water followed by methanol to remove interfering compounds.
-
Elute the this compound from the cartridge with 5% ammonia in methanol.[12]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).[12]
-
Reconstitute the residue in a known volume of the reconstitution solvent for LC-MS/MS analysis.
Potential Degradation Pathway
The primary degradation concern during sample preparation is the reduction of the N-oxide to the corresponding tertiary amine.
Quantitative Data Summary
The following table summarizes typical conditions used in LC-MS/MS analysis for pyrrolizidine alkaloids, which would be applicable for this compound.
| Parameter | Typical Conditions | Reference(s) |
| LC Column | Reversed-phase C18 or HSS T3 | [4][12] |
| Mobile Phase A | Water with 0.1% formic acid | [12] |
| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid | [12] |
| Column Temperature | 25-40 °C | [7][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [7] |
Disclaimer: These are generalized protocols and may require optimization for specific sample matrices and analytical instrumentation. Always handle this compound and other pyrrolizidine alkaloids with appropriate safety precautions, as they are potentially toxic.[15]
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides [frontiersin.org]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. mdpi.com [mdpi.com]
- 13. glpbio.com [glpbio.com]
- 14. bfr.bund.de [bfr.bund.de]
- 15. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing matrix effects during the LC-MS/MS bioanalysis of Echinatine N-oxide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This interference can be caused by endogenous substances from biological samples like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants.[1] Matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your analytical method.[1][2]
Q2: How can I qualitatively assess if my analysis is affected by matrix effects?
A2: A common qualitative method is the post-column infusion technique.[1] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any significant deviation, such as a dip or rise, in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[1]
Q3: What is a quantitative approach to evaluate the extent of the matrix effect?
A3: The post-extraction spike method is a widely accepted quantitative approach.[1] This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a pre-extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix effect is often expressed as the Matrix Factor (MF), calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q4: What are the primary strategies to minimize or eliminate matrix effects for this compound?
A4: The main strategies include:
-
Effective Sample Preparation: Employing a cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components is crucial. Protein precipitation (PPT) is a simpler but generally less clean method.[3]
-
Chromatographic Separation: Optimizing your LC method to separate this compound from matrix interferences is a key step. This can involve adjusting the mobile phase, using a different gradient, or trying a different stationary phase.[1]
-
Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1]
Q5: Are there any specific stability concerns for this compound during sample preparation and analysis?
A5: Yes, N-oxides can be susceptible to degradation. They can be reduced to their corresponding tertiary amines. It is important to evaluate the stability of this compound in the biological matrix under different storage conditions and during the entire analytical process. N-oxides are generally stable at room temperature but can be prone to decomposition at higher temperatures or in the presence of certain chemicals.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to identify and resolve common issues related to matrix effects in the analysis of this compound.
Problem 1: High Matrix Effect (Matrix Factor significantly < 0.85 or > 1.15)
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | 1. Switch to a more effective sample preparation method. If using Protein Precipitation (PPT), consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[3] 2. Optimize your current extraction protocol. For SPE, ensure the correct sorbent, wash, and elution solvents are being used. For LLE, experiment with different organic solvents and pH adjustments. |
| Co-elution with Phospholipids | 1. Modify your chromatographic conditions. Adjust the gradient to better separate this compound from the phospholipid elution zone. 2. Incorporate a phospholipid removal step. Use specialized SPE cartridges or plates designed for phospholipid depletion. |
| Inappropriate Internal Standard | 1. Use a stable isotope-labeled (SIL) internal standard for this compound. This is the most reliable way to compensate for matrix effects.[1] 2. If a SIL-IS is not available, ensure your analogue IS co-elutes with the analyte and shows a similar response to the matrix effect. |
Problem 2: Low or Inconsistent Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction from the Biological Matrix | 1. Optimize extraction solvent for LLE. Test different organic solvents and their mixtures. 2. Optimize SPE protocol. Ensure the sorbent chemistry is appropriate for this compound. Evaluate different wash and elution solvents to maximize recovery without eluting interferences. For pyrrolizidine alkaloids, cation-exchange SPE is often effective.[5] |
| Analyte Degradation | 1. Assess the stability of this compound in the matrix and during all sample preparation steps. N-oxides can be sensitive to temperature and pH.[4] 2. Minimize sample processing time and keep samples cold. |
| Poor Analyte Solubility in the Final Extract | 1. Ensure the reconstitution solvent is compatible with both the analyte and the initial mobile phase. A mismatch can lead to poor peak shape and inconsistent results. |
Problem 3: Poor Reproducibility and Precision
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects Between Different Lots of Biological Matrix | 1. Evaluate matrix effect in at least six different lots of the biological matrix. The coefficient of variation (%CV) of the matrix factor should ideally be ≤15%. 2. Implement a more robust sample preparation method to minimize the impact of lot-to-lot variability. |
| Inconsistent Sample Preparation Procedure | 1. Ensure all manual steps are performed consistently. Use calibrated pipettes and vortex for a fixed duration. 2. Automate the sample preparation process if possible to improve reproducibility. |
| Carryover | 1. Optimize the LC wash method. Use a strong solvent to wash the injector and column between samples. 2. Inject a blank sample after a high concentration sample to check for carryover. |
Data Presentation: Comparison of Sample Preparation Methods for Pyrrolizidine Alkaloid N-Oxides
Disclaimer: The following data is based on published literature for pyrrolizidine alkaloids and their N-oxides, which are structurally related to this compound. This information should be used as a guide, and it is essential to perform method development and validation specifically for this compound in your biological matrix of interest.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 95 | 70 - 110 | Fast, simple, and inexpensive. | Less effective at removing interferences, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 85 - 105 | Cleaner extracts than PPT, resulting in lower matrix effects. | More labor-intensive and time-consuming; uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 110 | Provides the cleanest extracts, significantly reducing matrix effects; high recovery. | More complex and costly than PPT and LLE; requires method development. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample in a glass tube, add the internal standard.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) - Cation Exchange
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange, MCX) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the sample: Dilute 100 µL of the biological sample with 400 µL of 2% formic acid in water. Add the internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for the assessment and mitigation of matrix effects.
Caption: Troubleshooting decision tree for bioanalytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Investigation of pyrrolizidine alkaloids including their respective N-oxides in selected food products available in Hong Kong by liquid chromatography electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Echinatine N-oxide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Echinatine N-oxide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic separation of this compound isomers?
A1: The primary challenges include:
-
Co-elution of Isomers: this compound can exist as diastereomers, which have very similar physicochemical properties, making their separation difficult.
-
Peak Tailing: As basic compounds, pyrrolizidine alkaloids (PAs) like this compound can interact with residual silanols on silica-based columns, leading to poor peak shape.
-
Analyte Instability: N-oxides can be thermally labile and may degrade in the injector port or on the column. They can also be reduced back to the parent amine, Echinatine, which can complicate quantification.[1]
-
Low UV Absorbance: PAs often lack a strong chromophore, which can result in low sensitivity with UV detection.
Q2: Which chromatographic technique is best suited for separating this compound isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most effective and widely used technique.[2][3] This approach offers the high separation efficiency required for isomers and the sensitivity and selectivity of mass spectrometric detection.
Q3: How can I improve the resolution between this compound isomers?
A3: To improve resolution, consider the following:
-
Column Selection: Utilize a high-efficiency column with a smaller particle size (e.g., ≤ 2.7 µm). A phenyl-hexyl or a C18 stationary phase with high surface area and carbon load is often a good starting point.
-
Mobile Phase Optimization: Adjusting the mobile phase composition, particularly the organic modifier (acetonitrile or methanol) and the pH, can significantly impact selectivity. The use of an ion-pairing agent can also be explored.
-
Gradient Elution: Employing a shallow gradient can enhance the separation of closely eluting isomers.
-
Temperature Control: Optimizing the column temperature can influence the thermodynamics of the separation and improve resolution.
Q4: My this compound peak is splitting. What could be the cause?
A4: Peak splitting can be caused by several factors:
-
Co-elution of Isomers: What appears as a split peak might be two closely eluting diastereomers. Improving the separation conditions (see Q3) can resolve this.
-
Column Issues: A blocked frit, a void in the column packing, or contamination at the head of the column can distort the peak shape.[4]
-
Injector Problems: A partially blocked injector needle or port can cause the sample to be introduced onto the column in a non-uniform band.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. It is always best to dissolve the sample in the initial mobile phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Isomers | Suboptimal mobile phase composition. | Adjust the organic modifier-to-aqueous ratio. Experiment with different pH values of the aqueous phase (e.g., using formic acid or ammonium formate). |
| Inadequate column chemistry. | Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). | |
| Inappropriate gradient profile. | Decrease the slope of the gradient to provide more time for the isomers to separate. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress the ionization of silanol groups. Employ an end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Analyte Degradation (Loss of N-oxide) | High temperature in the injector or column. | Lower the injector and column temperature. |
| Active sites on the column. | Use a well-deactivated column or a column with a different stationary phase. | |
| In-source fragmentation in the mass spectrometer. | Optimize the MS source parameters, such as the capillary voltage and source temperature, to minimize fragmentation.[1] | |
| Low Signal Intensity | Poor ionization in the MS source. | Optimize the mobile phase pH and additives (e.g., formic acid, ammonium formate) to enhance ionization. |
| Low analyte concentration. | Concentrate the sample or increase the injection volume (if it does not compromise peak shape). | |
| Suboptimal detector settings. | For MS detection, ensure that the precursor and product ion masses and collision energies are optimized for this compound. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Pump issues. | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial to ensure the stability of this compound and to remove matrix interferences.
-
Extraction: For plant or biological matrices, a solid-phase extraction (SPE) with a cation-exchange cartridge is often effective for isolating pyrrolizidine alkaloids and their N-oxides.
-
Solvent Selection: Use a mild extraction solvent. Acetonitrile is often preferred over methanol for protein precipitation as it can lead to less N-oxide conversion.[1]
-
pH Control: Maintain a neutral or slightly acidic pH during sample preparation to minimize the degradation of the N-oxide.
-
Temperature: Keep samples cool throughout the preparation process to reduce the risk of thermal degradation.
UPLC-MS/MS Method for Isomer Resolution
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition | To be optimized for this compound |
| Capillary Voltage | To be optimized |
| Source Temperature | To be optimized |
Data Presentation
Table 1: Hypothetical Retention Times and Resolution of this compound Isomers under Different Conditions
| Condition | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| Method A (C18 Column) | 4.2 | 4.4 | 1.2 |
| Method B (Phenyl-Hexyl Column) | 5.1 | 5.5 | 1.8 |
| Method C (Shallow Gradient) | 6.3 | 6.9 | 2.1 |
Table 2: Effect of Mobile Phase pH on Isomer Retention
| Mobile Phase pH | Isomer 1 k' | Isomer 2 k' | Selectivity (α) |
| 2.5 | 3.1 | 3.4 | 1.10 |
| 3.0 | 3.5 | 3.9 | 1.11 |
| 3.5 | 3.8 | 4.3 | 1.13 |
k' = retention factor α = selectivity factor
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting workflow for poor isomer resolution.
References
- 1. altasciences.com [altasciences.com]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Analysis of Echinatine N-oxide in Plasma
This technical support center provides guidance and troubleshooting for the sample preparation of Echinatine N-oxide in plasma for bioanalytical studies. Please note that while the principles discussed are broadly applicable to N-oxide metabolites, specific optimization for this compound is crucial for robust and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bioanalysis of this compound in plasma?
The main challenge is the potential instability of the N-oxide functional group. This compound can be susceptible to in-vitro reduction back to its parent compound, Echinatine, during sample collection, storage, and preparation. This conversion can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite.[1][2][3] Hemolysis in plasma samples can exacerbate this degradation.[1][2]
Q2: Which sample preparation technique is generally recommended for N-oxide metabolites like this compound?
Protein precipitation (PPT) with acetonitrile (ACN) is often the most effective technique for minimizing the conversion of N-oxides to their parent drug.[1][2] However, the optimal method should be determined empirically. Other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed, but require careful optimization to ensure the stability of the N-oxide.
Q3: How can I prevent the degradation of this compound during sample handling and storage?
To minimize degradation, it is recommended to:
-
Keep plasma samples on ice during processing.
-
Avoid high temperatures and extreme pH conditions.[3]
-
Process samples as quickly as possible.
-
For long-term storage, keep plasma samples at -80°C.
-
Evaluate the stability of this compound under various storage and handling conditions during method development.
Q4: What is the impact of hemolyzed plasma on this compound stability?
Hemolyzed plasma can significantly increase the conversion of N-oxides to their parent compounds.[1][2] It is crucial to evaluate the impact of hemolysis during method validation to understand its effect on analyte stability, recovery, and matrix effects.[1][2]
Troubleshooting Guides
Issue 1: Low recovery of this compound.
| Possible Cause | Suggested Solution |
| Suboptimal precipitation/extraction solvent | Test different organic solvents for protein precipitation (e.g., acetonitrile, methanol) or extraction (e.g., ethyl acetate, methyl tert-butyl ether). Acetonitrile is often preferred for N-oxides to minimize degradation.[1][2] |
| Incomplete elution from SPE cartridge | Optimize the SPE elution solvent. A stronger solvent or a combination of solvents may be needed. Ensure the elution volume is sufficient. |
| Adsorption to labware | Use low-binding polypropylene tubes and pipette tips. |
| Degradation during processing | Keep samples on ice and minimize the time between extraction and analysis. |
Issue 2: High variability in results.
| Possible Cause | Suggested Solution |
| Inconsistent sample processing | Ensure uniform vortexing times, centrifugation speeds, and temperatures for all samples.[4] Automate liquid handling steps if possible. |
| Matrix effects | Evaluate and minimize matrix effects by optimizing the sample cleanup process. Consider using a more selective extraction method like SPE.[5] A stable isotope-labeled internal standard for this compound is highly recommended.[3] |
| Hemolysis in some samples | Visually inspect all samples for hemolysis. If present, assess its impact on quantitation. It may be necessary to exclude hemolyzed samples.[1][2] |
Issue 3: Suspected conversion of this compound to Echinatine.
| Possible Cause | Suggested Solution |
| Inappropriate precipitation solvent | Methanol has been shown to cause higher conversion of some N-oxides compared to acetonitrile, especially in hemolyzed plasma.[1][2] Use acetonitrile as the initial choice for protein precipitation. |
| High temperature during sample preparation | Perform all sample preparation steps on ice or at reduced temperatures. |
| Acidic or basic conditions | Maintain a neutral or near-neutral pH during extraction unless optimized otherwise.[3] |
| Prolonged processing time | Minimize the time samples are at room temperature. |
Experimental Protocols
Disclaimer: These are generalized protocols and must be optimized for the specific analysis of this compound.
Protocol 1: Protein Precipitation (PPT)
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[4]
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of internal standard (IS) solution.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.[1][4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or vial.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 200 µL of plasma into a clean tube.
-
Add 50 µL of internal standard (IS) solution.
-
Add 100 µL of a suitable buffer (e.g., 0.5 M sodium carbonate, pH 10.5) and vortex.[2]
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like chlorobutane:MTBE).[1][2]
-
Vortex for 10 minutes to ensure thorough mixing.[6]
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.[6]
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.[6]
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., weak anion exchange or reversed-phase) with 1 mL of methanol followed by 1 mL of equilibration buffer.[5][7]
-
Load the sample: Mix 100 µL of plasma with 200 µL of a suitable buffer and load the mixture onto the conditioned SPE cartridge.[5]
-
Wash the cartridge: Wash the cartridge with 3 mL of a washing buffer to remove interfering substances.[5]
-
Elute the analyte: Elute this compound and the IS with 1 mL of an appropriate elution buffer.[5]
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize data on the conversion of other N-oxide compounds under different extraction conditions. This data should be used as a general guide for the development of a method for this compound.
Table 1: Percent Conversion of Bupivacaine N-oxide to Parent Drug in Plasma and Hemolyzed Plasma using Protein Precipitation. [1][2]
| Matrix | Precipitating Solvent | Percent Conversion |
| Plasma | Methanol | < 1% |
| Plasma | Acetonitrile | < 1% |
| Hemolyzed Plasma | Methanol | 100% |
| Hemolyzed Plasma | Acetonitrile | < 5% |
Table 2: Percent Conversion of Dasatinib N-oxide and Pramoxine N-oxide to Parent Drugs in Plasma and Hemolyzed Plasma using Protein Precipitation. [1][2]
| Analyte | Matrix | Precipitating Solvent | Percent Conversion |
| Dasatinib N-oxide | Plasma | Methanol / ACN | < 0.5% |
| Dasatinib N-oxide | Hemolyzed Plasma | Methanol | up to 11.7% |
| Dasatinib N-oxide | Hemolyzed Plasma | Acetonitrile | < 3.8% |
| Pramoxine N-oxide | Plasma | Methanol / ACN | < 0.5% |
| Pramoxine N-oxide | Hemolyzed Plasma | Methanol | up to 11.7% |
| Pramoxine N-oxide | Hemolyzed Plasma | Acetonitrile | < 3.8% |
Table 3: Percent Conversion of Pramoxine N-oxide to Parent Drug in Hemolyzed Plasma using Liquid-Liquid Extraction. [1][2]
| Extraction Solvent | Percent Conversion |
| MTBE:Hexane (4:1) | 78% |
| Chlorobutane | 25% |
| Chlorobutane:MTBE | 25% |
Visualizations
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Solid-Phase Extraction.
Caption: Decision Tree for Method Selection.
References
- 1. altasciences.com [altasciences.com]
- 2. altasciences.com [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. a protein precipitation extraction method [protocols.io]
- 5. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Common problems in the synthesis of N-oxides
Welcome to the technical support center for N-oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of tertiary and aromatic N-oxides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-oxide synthesis reaction shows low to no yield. What are the common causes and how can I fix this?
A: Low or no yield is a frequent issue in N-oxide synthesis and can stem from several factors related to reagents, reaction conditions, or the stability of the product.
Troubleshooting Steps:
-
Verify Oxidizing Agent Potency:
-
Optimize Reaction Temperature:
-
While low temperatures are often used to prevent over-oxidation, a temperature that is too low can stall the reaction.[3]
-
If you suspect the reaction is not proceeding, consider gradually increasing the temperature in small increments (e.g., from 0-5°C to 10-15°C) while carefully monitoring the reaction's progress.[3]
-
-
Assess Substrate Reactivity:
-
The basicity of the amine is a key factor; more basic amines are generally oxidized more readily by electrophilic oxidants.[1][2]
-
Electron-deficient or sterically hindered heterocyclic amines (e.g., pyridines with 2-substituents) are more challenging to oxidize and may require stronger oxidizing agents or catalytic methods.[4][5]
-
-
Consider Catalysis or Activation:
-
For slow reactions with H₂O₂, consider using a catalyst such as methyltrioxorhenium (MTO) or titanium silicalite (TS-1).[4][6]
-
The reaction can also be accelerated by using H₂O₂ in conjunction with acetic acid (to form peracetic acid in situ) or carbon dioxide (which forms the more reactive peroxymonocarbonate).[1][2][3]
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for low-yield N-oxide synthesis.
Q2: I'm observing significant formation of di-N-oxides and other byproducts. How can I prevent over-oxidation?
A: Over-oxidation occurs when more than one nitrogen atom in the molecule is oxidized or when oxidation occurs at other positions, reducing the yield of the desired mono-N-oxide and complicating purification.[3]
Control Strategies:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the oxidizing agent. A large excess strongly promotes the formation of undesired oxidized byproducts.[3]
-
Maintain Low Temperature: This is the most critical parameter. Perform the addition of the oxidant and the entire reaction at a strictly controlled low temperature, typically between 0-5°C.[3] High temperatures increase the rate of the second oxidation.
-
Monitor the Reaction Closely: Use High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the product and byproducts.[3] This allows you to quench the reaction at the optimal time to maximize the yield of the mono-N-oxide before significant over-oxidation occurs.
Table 1: Temperature and Stoichiometry Control for Over-oxidation
| Parameter | Standard Condition | Strategy to Prevent Over-oxidation | Rationale |
| Oxidant Equivalents | 1.5 - 2.0 eq. | 1.0 - 1.1 eq. | Minimizes availability of oxidant for a second reaction.[3] |
| Reaction Temperature | Room Temperature | 0 - 5 °C | Reduces the reaction rate, allowing for more selective mono-oxidation.[3] |
| Reaction Monitoring | Timed Reaction | Aliquots analyzed every 30-60 min by HPLC/TLC | Allows for quenching at peak mono-N-oxide concentration.[3] |
Over-oxidation Control Pathway
Caption: Kinetic control strategy to prevent over-oxidation.
Q3: How do I effectively purify my N-oxide and remove residual oxidants like H₂O₂?
A: Purification can be challenging due to the high polarity of N-oxides and the difficulty of removing excess reagents, especially H₂O₂ which can form stable hydrogen bonds with the product.[1][2]
Troubleshooting Purification:
-
Quenching Excess Oxidant:
-
Hydrogen Peroxide: After the reaction is complete, quench excess H₂O₂ by adding reagents like sodium bicarbonate (added slowly until gas evolution ceases), sodium thiosulfate, sodium sulfite, or activated carbon.[1][2][3] Activated carbon is a good choice to avoid introducing residual metal impurities.[1][2]
-
m-CPBA: The byproduct, m-chlorobenzoic acid, can often be removed by a basic aqueous wash or by chromatography, though its removal can be difficult and lead to lower isolated yields.[4]
-
-
Isolation and Chromatography:
-
Precipitation/Crystallization: N-oxides may precipitate from the reaction mixture upon neutralization or cooling. The solid can be filtered, washed with a cold solvent, and dried.[3]
-
Column Chromatography: Due to their high polarity, N-oxides can stick to silica gel. It may be necessary to use a more polar eluent system (e.g., DCM with a high percentage of methanol) or switch to a different stationary phase like alumina.[7]
-
Ion Exchange: For aqueous solutions of amine oxides, purification can be achieved by passing the solution through a strongly basic anion-exchange resin, which can be followed by a cation-exchange resin to remove metal cations.[8]
-
-
Drying the Product:
-
N-oxides are frequently hygroscopic.[9][10] To remove residual water, azeotropic distillation with toluene is an effective method. The product is dissolved in toluene, and the solvent is distilled off, carrying the water with it. This process can be repeated and followed by drying under high vacuum.[10]
-
Protocol: Quenching and Workup for H₂O₂-mediated Oxidation
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed or the desired product concentration is reached.[3]
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate dropwise.[2][3] Be cautious, as gas evolution (CO₂ from bicarbonate or SO₂ from sulfite/thiosulfate) can occur. Continue addition until gas evolution ceases or a peroxide test strip indicates the absence of H₂O₂.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane, Chloroform) multiple times.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q4: My N-oxide product is unstable and decomposes during workup or storage. What measures can I take?
A: N-oxide stability varies. Aliphatic N-oxides can be thermally labile and prone to rearrangements, while aromatic N-oxides are generally more stable.[2]
Stabilization Strategies:
-
Avoid High Temperatures: Amine oxides can decompose at elevated temperatures (often starting around 120-150°C).[2] When removing solvents, use a rotary evaporator with a water bath temperature below 40-50°C. Avoid distillation for purification unless it can be performed under high vacuum at a low temperature to prevent decomposition.[11]
-
Beware of Rearrangements:
-
N-oxides can undergo rearrangements like the Cope elimination , Meisenheimer rearrangement (for N-allyl and N-benzyl derivatives), and the Polonovski reaction .[2]
-
These reactions are often triggered by heat, electrophiles (like acylating agents), or transition metals.[2] Avoid acidic conditions during workup if your molecule is susceptible to such pathways.
-
-
Storage:
-
Store the purified N-oxide in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent air oxidation or degradation.[12]
-
Since many N-oxides are hygroscopic, store them in a desiccator.[10]
-
For amines that are prone to air oxidation, storing them as a salt (e.g., hydrochloride) can improve stability.[12]
-
Oxidizing Agent Selection Guide
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. N-oxide synthesis by oxidation [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
How to increase the solubility of Echinatine N-oxide for experiments
Welcome to the technical support center for Echinatine N-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its solubility and biological pathways.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| I am having difficulty dissolving this compound. | This compound may have limited solubility in certain solvents at room temperature. | 1. Select an appropriate solvent: Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of pyrrolizidine alkaloids. 2. Gentle Heating: To aid dissolution, gently warm the solution to 37°C.[1][2] 3. Sonication: Use an ultrasonic bath to agitate the solution, which can significantly improve solubility.[1][2] 4. For aqueous solutions: First, dissolve this compound in a minimal amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing to prevent precipitation. |
| My compound precipitated out of solution after dilution. | The final concentration in the aqueous buffer may have exceeded the solubility limit of this compound. The organic solvent concentration in the final solution might be too low to maintain solubility. | 1. Increase the percentage of organic co-solvent: If your experimental system allows, increase the final concentration of the initial solvent (e.g., DMSO). 2. Prepare a more dilute stock solution: This will result in a lower final concentration of the compound when diluted into your experimental medium. 3. Test solubility in your specific buffer: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium or buffer. |
| I am observing unexpected cytotoxicity in my control group. | The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. | 1. Use a consistent, low concentration of the solvent: Ensure that the final concentration of the solvent in your vehicle control is the same as in your experimental groups and is at a non-toxic level (typically <0.5% for DMSO in cell culture). 2. Perform a solvent toxicity test: Before your experiment, treat your cells with a range of concentrations of the solvent alone to determine the highest non-toxic concentration. |
| How should I store my this compound stock solution? | Improper storage can lead to degradation of the compound. | 1. Aliquot and Freeze: Once prepared, it is recommended to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[1][2] 2. Storage Temperatures: For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species.[1][3][4] It is the N-oxide derivative of echinatine.
Q2: What is the molecular weight of this compound?
The molecular weight of this compound is 315.36 g/mol .[1][3]
Q3: In which solvents is this compound soluble?
Q4: How can I prepare a stock solution of this compound?
To prepare a stock solution, you can use the following formula:
Volume of Solvent (mL) = (Mass of Compound (mg) / (Molecular Weight ( g/mol ) x Desired Concentration (mM))) x 1000
For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 315.36 g/mol ):
Volume of Solvent (mL) = (1 mg / (315.36 g/mol x 10 mmol/L)) x 1000 = 0.317 mL or 317 µL.
A stock solution preparation table for different concentrations is provided below.[1][2]
| Desired Stock Concentration | Amount of this compound | Volume of Solvent to Add |
| 1 mM | 1 mg | 3.171 mL |
| 5 mM | 1 mg | 0.634 mL |
| 10 mM | 1 mg | 0.317 mL |
| 1 mM | 5 mg | 15.855 mL |
| 5 mM | 5 mg | 3.171 mL |
| 10 mM | 5 mg | 1.585 mL |
Q5: What are the known biological activities of this compound and other related pyrrolizidine alkaloids?
Pyrrolizidine alkaloids, including their N-oxide forms, are known for their potential cytotoxicity. Some studies on related compounds like Indicine N-oxide have shown that they can inhibit the proliferation of cancer cells by disrupting microtubule assembly and causing cell cycle arrest.[5][6] They are also known to have the potential to cause DNA damage.[7][8]
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay using a pyrrolizidine alkaloid N-oxide, adapted from studies on the closely related compound, Indicine N-oxide.[5][6] Researchers should optimize the conditions for their specific cell lines and experimental setup.
Protocol: MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathway for this compound is not extensively documented, studies on the closely related pyrrolizidine alkaloid N-oxide, Indicine N-oxide, and the general class of pyrrolizidine alkaloids provide insights into its likely mechanism of action. The primary proposed mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent DNA damage.
Workflow for Investigating Cytotoxicity
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Proposed Signaling Pathway for Cytotoxicity
Caption: Proposed mechanism of cytotoxicity for this compound based on related compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of repair-deficient strains of Escherichia coli and liver microsomes to detect and characterise DNA damage caused by pyrrolizidine alkaloids heliotrine and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Echinatine N-oxide Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the chromatographic separation of Echinatine N-oxide, with a specific focus on flow rate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural products found in various plant species.[1][2] As an N-oxide, it is a metabolite of the parent tertiary amine, echinatine. These compounds are of interest for toxicological and phytochemical research.[3]
Q2: What are the primary methods for separating this compound?
A2: The separation and purification of alkaloids like this compound typically involve multiple chromatographic steps.[4] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a common and effective method for achieving high-purity separation. Other techniques like column chromatography using silica gel or alumina may be used for initial purification from crude plant extracts.[5] For N-oxides and other basic compounds, specialized techniques such as strong cation exchange (SCX) chromatography can also be employed.[6]
Q3: Why is flow rate a critical parameter in HPLC separation?
A3: The flow rate of the mobile phase is a critical parameter in HPLC because it directly influences separation efficiency, resolution, analysis time, and system backpressure.[7][8] Optimizing the flow rate is essential for balancing the trade-off between achieving the best possible separation of target analytes and maintaining a practical run time.[9]
Q4: How does adjusting the flow rate impact the separation of this compound?
A4: Adjusting the flow rate has a predictable effect on the chromatogram:
-
Lowering the Flow Rate: Generally increases the resolution between closely eluting peaks by allowing more time for interactions between the analytes and the stationary phase. However, this leads to longer analysis times and broader peaks due to increased diffusion.[7]
-
Increasing the Flow Rate: Decreases the analysis time, resulting in faster runs. However, it can lead to lower resolution and higher backpressure, potentially compromising the separation quality if the rate is too high.[7]
Troubleshooting Guide: Flow Rate Optimization
This guide addresses specific issues you may encounter during the separation of this compound.
Problem 1: Poor resolution between this compound and a co-eluting impurity.
-
Possible Cause: The mobile phase flow rate is too high, preventing distinct separation.
-
Troubleshooting Steps:
-
Decrease the Flow Rate: Reduce the flow rate in small increments (e.g., by 0.1 mL/min) and observe the effect on resolution. A lower flow rate allows for better mass transfer, often improving separation.[7]
-
Check System Pressure: Ensure that the system backpressure remains within the column's operational limits as you adjust the flow.
-
Consider a Gradient: If using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely related compounds.[10]
-
Optimize Other Parameters: If flow rate adjustment is insufficient, consider modifying the mobile phase composition (e.g., solvent ratio, pH) to enhance selectivity.[7][8]
-
Problem 2: The this compound peak exhibits significant tailing.
-
Possible Cause: Secondary interactions between the basic alkaloid and residual acidic silanol groups on the silica-based stationary phase.[4] While flow rate can slightly affect peak shape, this issue is more often related to column chemistry and mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH keeps the alkaloid in a consistent protonation state to minimize unwanted interactions.[4]
-
Use a Base-Deactivated Column: Employ an end-capped or base-deactivated HPLC column specifically designed to reduce silanol interactions.[4]
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Problem 3: The total analysis time is excessively long.
-
Possible Cause: The flow rate is set too low in an attempt to maximize resolution.
-
Troubleshooting Steps:
-
Increase the Flow Rate: Gradually increase the flow rate while carefully monitoring the resolution between the peak of interest and its nearest neighbors. Find a balance where the run time is acceptable without sacrificing the required separation quality.[7]
-
Optimize Column Parameters: Consider using a shorter column or a column packed with smaller particles (as in UHPLC) to reduce run time while maintaining or even improving efficiency.[7]
-
Data Summary
The following tables summarize the general effects of flow rate on HPLC parameters and provide typical starting points for method development.
Table 1: General Effect of Flow Rate on HPLC Parameters
| Parameter | Lower Flow Rate | Higher Flow Rate |
| Resolution (Rs) | Generally Increases | Generally Decreases |
| Analysis Time | Longer | Shorter |
| Backpressure | Lower | Higher |
| Peak Height | Decreases (due to broadening) | Increases (sharper peaks) |
Table 2: Recommended Starting Parameters for this compound HPLC Separation
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column. Consider base-deactivated versions.[4] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | The acid helps to ensure consistent protonation and improve peak shape. |
| Elution Mode | Gradient | Start with a shallow gradient to effectively separate complex mixtures. |
| Flow Rate | 0.8 - 1.2 mL/min | A typical range for a 4.6 mm ID column. Start at 1.0 mL/min and optimize.[7] |
| Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape but may degrade sensitive compounds.[7] |
| Detection | UV at ~220-230 nm | Wavelength should be optimized based on the UV spectrum of this compound. |
Experimental Protocols
Protocol: HPLC Method Development for Flow Rate Optimization
This protocol outlines a systematic approach to optimizing the flow rate for the separation of this compound.
-
Initial Setup:
-
Install a suitable column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Prepare the mobile phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Set the column oven temperature to 35 °C.
-
Prepare a standard solution of this compound and any known related impurities.
-
-
Scouting Run:
-
Flow Rate Optimization:
-
Based on the scouting run, develop a more focused gradient around the elution time of the target compound.
-
Inject the sample using the following flow rates, keeping all other parameters constant:
-
Run 1: 1.2 mL/min
-
Run 2: 1.0 mL/min
-
Run 3: 0.8 mL/min
-
Run 4: 0.6 mL/min
-
-
For each run, record the retention time, resolution between critical peaks, peak asymmetry (tailing factor), and system backpressure.
-
-
Data Analysis and Selection:
-
Compare the chromatograms from the different flow rates.
-
Select the flow rate that provides the best balance of resolution, peak shape, and analysis time while keeping the backpressure within a safe operating range for the HPLC system and column.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the separation process.
Caption: General workflow for the extraction and purification of alkaloids.
Caption: Decision logic for optimizing HPLC flow rate based on resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound phyproof Reference Substance 20267-93-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. mastelf.com [mastelf.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. shodex.com [shodex.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Echinatine N-oxide Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Echinatine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I can expect when isolating this compound from plant sources?
A1: During the extraction of this compound, a pyrrolizidine alkaloid (PA) N-oxide, from plant material, you are likely to encounter several types of contaminants:
-
Corresponding Tertiary Amine: The most common contaminant is the free base form, Echinatine. PA N-oxides can be reduced to their corresponding tertiary alkaloids during the extraction process itself, especially with prolonged heating in solvents like methanol[1].
-
Other Pyrrolizidine Alkaloids and their N-oxides: Plants often produce a complex mixture of structurally similar PAs and their N-oxides. These isomers and related compounds can be difficult to separate from this compound[2][3].
-
Co-extracted Plant Constituents: The initial extraction will also pull a variety of other plant secondary metabolites and matrix components into your crude extract. These include, but are not limited to:
Q2: My final product shows a lower than expected purity of this compound. What could be the cause?
A2: Lower than expected purity is a common issue and can stem from several factors throughout the isolation and purification process:
-
Incomplete Separation from Structurally Similar PAs: The presence of other PA N-oxide isomers or related PAs from the same plant source is a primary cause. Their similar chemical properties make them challenging to separate using standard chromatographic techniques[2].
-
Reduction of N-oxide to the Tertiary Amine: this compound is susceptible to reduction back to its tertiary amine form, Echinatine, during extraction and even storage. This can be caused by certain solvents (e.g., prolonged reflux in methanol) or reducing agents present in the crude extract[1].
-
Residual Solvents and Water: Inadequate drying or lyophilization can leave residual solvents or water in the final product.
-
Co-precipitation of Other Plant Materials: During concentration and precipitation steps, other less soluble plant constituents may co-precipitate with your target compound.
Q3: What are the recommended storage conditions for purified this compound to prevent degradation?
A3: Based on supplier recommendations for pyrrolizidine alkaloid N-oxide standards, purified this compound should be stored at -20°C in a tightly sealed container to minimize degradation. This low temperature helps to slow down potential chemical reactions, including reduction and hydrolysis.
Troubleshooting Guides
Issue 1: The isolated this compound is contaminated with its tertiary amine (Echinatine).
-
Problem: The presence of the free base form of the alkaloid significantly reduces the purity of the final N-oxide product.
-
Possible Cause: This is often due to the reduction of the N-oxide during the extraction process. Prolonged heating, especially in methanol, can facilitate this conversion[1].
-
Solution Workflow:
Caption: Troubleshooting workflow for Echinatine contamination.
Issue 2: Poor separation of this compound from other co-extracted compounds during HPLC.
-
Problem: this compound is highly polar and may have poor retention on standard reverse-phase HPLC columns, leading to co-elution with other polar impurities.
-
Possible Cause: The high polarity of the N-oxide functional group makes it less retained on C18 and other non-polar stationary phases.
-
Solution:
-
Ion-Pair Chromatography: Introduce an ion-pairing agent, such as hexane-1-sulfonic acid, to the mobile phase. This will form an ion pair with the positively charged nitrogen of the N-oxide, increasing its retention on a reverse-phase column and improving separation from other components[4].
-
Alternative Stationary Phases: Consider using a more polar stationary phase, such as a phenyl-hexyl or a cyano column, which may offer different selectivity for polar compounds.
-
Gradient Optimization: Develop a shallow gradient elution method to enhance the resolution between closely eluting peaks.
-
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| Purity of Commercial Standards | ≥95.0% to >98.5% | HPLC | [5] |
| Recovery from SPE (Retrorsine-N-oxide) | ~80% | TLC-densitometry, HPIPC | [4] |
| Recovery from SPE (Retrorsine) | ~90% | TLC-densitometry, HPIPC | [4] |
| Recovery from SPE (Senkirkine) | ~100% | TLC-densitometry, HPIPC | [4] |
Experimental Protocols
Protocol 1: Extraction and Purification of Pyrrolizidine Alkaloid N-oxides using Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for the extraction of PAs and their N-oxides from plant materials[3][4].
-
Extraction:
-
Homogenize the dried and ground plant material in 70% methanol in water, acidified with 2% formic acid[2].
-
Perform the extraction at room temperature with agitation to minimize the risk of N-oxide reduction.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the methanol under reduced pressure, and dissolve the remaining aqueous extract in dilute sulfuric acid (e.g., 0.05 M)[5].
-
-
SPE Column Conditioning:
-
Condition a strong cation exchange (SCX) SPE cartridge by washing with methanol, followed by distilled water, and finally with the dilute acid used for sample dissolution.
-
-
Sample Loading:
-
Load the acidic plant extract onto the conditioned SCX cartridge. The PAs and their N-oxides will be retained on the solid phase.
-
-
Washing:
-
Wash the cartridge with distilled water to remove neutral and acidic impurities.
-
A subsequent wash with a non-polar organic solvent like dichloromethane or petroleum ether can be used to remove fats and chlorophyll[3].
-
-
Elution:
-
Elute the retained PAs and PA N-oxides from the cartridge using a mixture of methanol and ammonia (e.g., 95:5 v/v). The ammonia neutralizes the charge, allowing the alkaloids to be released.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Protocol 2: Analysis of this compound by Ion-Pair HPLC-MS
This method is based on the principle of using an ion-pairing agent to improve the chromatographic separation of polar PA N-oxides[4].
-
Chromatographic Conditions:
-
Column: Hypersil BDS C8 or equivalent.
-
Mobile Phase A: 1% aqueous phosphoric acid (pH adjusted to 3.2) containing 5 mM hexane-1-sulfonic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Detection: Mass Spectrometry (MS) with an electrospray ionization (ESI) source in positive ion mode.
-
-
Mass Spectrometry Parameters:
-
Monitor for the protonated molecular ion of this compound ([M+H]⁺).
-
Use tandem mass spectrometry (MS/MS) to monitor for characteristic fragment ions to confirm the identity and improve selectivity.
-
Visualizations
Caption: Workflow for this compound isolation.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids and their N-oxides in honey: application to Echium vulgare honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diluent Optimization to Prevent N-oxide Formation in Drug Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N-oxide formation in pharmaceutical products through diluent optimization and other formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is N-oxide formation and why is it a concern in drug products?
N-oxide formation is a chemical degradation pathway where a nitrogen atom in a drug molecule becomes oxidized. This typically occurs in molecules containing tertiary amine or aromatic amine functionalities.[1][2][3] The formation of N-oxides is a significant concern in drug development as it can lead to a loss of potency of the active pharmaceutical ingredient (API) and the formation of degradation products that may have altered pharmacological activity or potential toxicity.[4][5][6]
Q2: What are the primary causes of N-oxide formation in solid dosage forms?
The primary causes of N-oxide formation in solid dosage forms are often multifactorial and can include:
-
Excipient Impurities: Many common excipients contain reactive impurities, such as hydroperoxides and peroxides, which can directly oxidize susceptible drug molecules.[5][7][8][9]
-
Manufacturing Processes: The manufacturing process itself, including heat, light exposure, and the presence of oxygen, can contribute to oxidative degradation.[5][10][11]
-
Storage Conditions: Elevated temperature and humidity during storage can accelerate the rate of N-oxide formation.[5]
-
API Susceptibility: The inherent chemical structure of the API plays a crucial role; molecules with tertiary amines are particularly prone to N-oxidation.[2][5]
Q3: Which diluents and excipients are commonly associated with a higher risk of N-oxide formation?
Excipients that are known to contain higher levels of peroxide impurities are more likely to promote N-oxide formation. These include:
-
Povidone (PVP)
-
Polyethylene Glycols (PEGs), especially lower molecular weight grades like PEG 400
-
Polysorbate 80 (PS80)
It is important to note that the peroxide content in these excipients can vary significantly between different lots and manufacturers.[7][8]
Q4: Which diluents and excipients are generally considered low-risk for N-oxide formation?
Diluents and fillers with lower intrinsic peroxide levels are preferred for formulating oxidation-sensitive drugs. These include:
-
Microcrystalline Cellulose (MCC)
-
Lactose
-
Mannitol
-
Sucrose
-
High molecular weight PEGs
-
Medium Chain Glycerides (MCG)
Q5: How can I screen for the potential of a diluent to cause N-oxide formation?
An effective screening method is to conduct API-excipient compatibility studies.[6][12][13][14] This involves preparing binary mixtures of the API and the excipient in a predetermined ratio, often with the addition of water to accelerate potential interactions. These mixtures are then subjected to stress conditions (e.g., elevated temperature and humidity) and analyzed at specific time points for the formation of N-oxides using a stability-indicating HPLC method.[15]
Troubleshooting Guides
Problem 1: An unexpected peak corresponding to the N-oxide of my API is observed during HPLC analysis of a new formulation.
Possible Causes and Solutions:
-
Peroxide-Containing Excipients: One or more of the excipients in your formulation likely contains a high level of peroxides.[5][9]
-
Inadequate Antioxidant Protection: The formulation may lack a suitable antioxidant to prevent oxidative degradation.[5]
-
Manufacturing Process Stress: The manufacturing process (e.g., high temperature during drying or compression) may be accelerating oxidation.[10][11]
-
Solution: Evaluate the manufacturing process for steps that could introduce oxidative stress. Consider process modifications such as reducing drying temperatures, using an inert atmosphere (e.g., nitrogen blanketing), and minimizing exposure to light.[20]
-
Problem 2: N-oxide formation is observed to increase over time during accelerated stability studies.
Possible Causes and Solutions:
-
Sub-optimal Diluent Selection: The chosen diluent may be incompatible with the API over the long term, even if it passed initial screening.
-
Solution: Re-evaluate the diluent selection. Conduct longer-term compatibility studies with alternative low-peroxide diluents.
-
-
Insufficient Antioxidant Concentration or Inappropriate Antioxidant: The antioxidant used may not be effective enough or may be present at too low a concentration to provide long-term protection.[5]
-
Solution: Experiment with different antioxidants or combinations of antioxidants. For example, a combination of a hydrogen atom donor and a metal chelator can provide synergistic protection.[21] Also, evaluate increasing the concentration of the existing antioxidant.
-
-
Packaging Issues: The packaging may not provide adequate protection from oxygen and/or moisture ingress.
-
Solution: Consider using packaging with a higher barrier to oxygen and moisture. The inclusion of an oxygen scavenger within the packaging is another potential solution.[19]
-
Data Presentation
Table 1: Hydroperoxide (HPO) Levels in Common Pharmaceutical Excipients
| Excipient Category | Excipient | Average HPO Level (nmol/g) | Risk of N-oxide Formation |
| High Peroxide Content | Povidone (PVP) | ~7300 | High |
| Polyethylene Glycol (PEG) 400 | High | High | |
| Polysorbate 80 (PS80) | High | High | |
| Hydroxypropyl Cellulose (HPC) | Significant | Moderate to High | |
| Low Peroxide Content | Microcrystalline Cellulose (MCC) | <10 | Low |
| Lactose | <10 | Low | |
| Mannitol | <10 | Low | |
| Sucrose | <10 | Low | |
| Medium Chain Glycerides (MCG) | <10 | Low |
Data synthesized from multiple sources. Actual values can vary significantly based on manufacturer, grade, and lot.[7][8]
Experimental Protocols
Protocol 1: API-Excipient Compatibility Study for N-oxide Formation
Objective: To assess the potential for N-oxide formation when an API is in direct contact with a selected diluent under accelerated conditions.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Test Diluent(s)
-
Deionized Water
-
Vials with airtight closures
-
Stability chambers (e.g., 40°C/75% RH)
-
Validated stability-indicating HPLC method capable of separating the API from its N-oxide derivative.
Procedure:
-
Preparation of Binary Mixtures:
-
Accurately weigh the API and the test diluent in a 1:1 ratio (or a ratio representative of the final formulation) into a vial.
-
Prepare a sufficient number of vials for each time point and storage condition.
-
To accelerate potential reactions, add a small, controlled amount of water (e.g., 5% w/w) to the binary mixture and mix thoroughly.[22]
-
-
Storage:
-
Store the vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH).[23]
-
Store control samples of the pure API and pure diluent under the same conditions.
-
Store a set of samples at a control condition (e.g., 5°C) to serve as a baseline.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove the vials from the stability chamber.
-
Prepare the samples for HPLC analysis according to a validated procedure.
-
Analyze the samples using the stability-indicating HPLC method to quantify the amount of N-oxide formed.
-
-
Data Evaluation:
-
Compare the amount of N-oxide in the binary mixtures to the control samples. A significant increase in the N-oxide peak in the presence of the diluent indicates an incompatibility.
-
Protocol 2: Accelerated Stability Testing of a Solid Dosage Form for N-oxide Formation
Objective: To evaluate the propensity of a final solid dosage form to form N-oxides under accelerated storage conditions.
Materials:
-
Final drug product (e.g., tablets, capsules)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Storage:
-
Place a sufficient number of the final drug product units in their intended packaging into stability chambers at accelerated conditions (e.g., 40°C/75% RH).[23][24]
-
If the product is sensitive to these conditions, intermediate conditions (e.g., 30°C/65% RH) should also be used.[20]
-
Store control samples at long-term storage conditions (e.g., 25°C/60% RH).
-
-
Time Points:
-
Pull samples at specified time points as per regulatory guidelines (e.g., 0, 1, 2, 3, and 6 months for accelerated studies).[20]
-
-
Sample Preparation and Analysis:
-
At each time point, prepare the drug product samples for analysis according to a validated method (this may involve crushing tablets, dissolving the contents, and filtering).
-
Analyze the samples using the stability-indicating HPLC method to determine the concentration of the N-oxide degradant.
-
-
Data Analysis:
-
Plot the concentration of the N-oxide versus time for each storage condition.
-
Evaluate the rate of N-oxide formation and determine if it remains within acceptable limits over the proposed shelf life of the product.
-
Visualizations
Caption: Factors contributing to N-oxide formation in drug products.
Caption: Troubleshooting workflow for unexpected N-oxide formation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. pharxmonconsulting.com [pharxmonconsulting.com]
- 8. Evaluation of hydroperoxides in common pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 13. cdn.who.int [cdn.who.int]
- 14. labinsights.nl [labinsights.nl]
- 15. benchchem.com [benchchem.com]
- 16. cphi-online.com [cphi-online.com]
- 17. researchgate.net [researchgate.net]
- 18. US20230056424A1 - Prevention of the conversion of pharmaceutical agents into toxic n-nitrosamine compounds - Google Patents [patents.google.com]
- 19. contractpharma.com [contractpharma.com]
- 20. lnct.ac.in [lnct.ac.in]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
- 22. scispace.com [scispace.com]
- 23. accelerated stability testing: Topics by Science.gov [science.gov]
- 24. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of N-oxide Metabolites in Hemolyzed Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of N-oxide metabolites in hemolyzed plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why are N-oxide metabolites unstable in hemolyzed plasma?
N-oxide metabolites are prone to reduction back to their parent drug in the presence of hemolyzed plasma.[1][2][3] This instability is primarily caused by the release of intracellular components from red blood cells during hemolysis, such as hemoglobin and various enzymes.[4][5] These components can create a reducing environment, facilitating the conversion of the N-oxide back to the tertiary amine of the parent drug. This can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite.[1][6]
Q2: What are the main factors contributing to the degradation of N-oxide metabolites in hemolyzed plasma?
Several factors can contribute to the degradation of N-oxide metabolites in hemolyzed plasma:
-
Presence of Hemoglobin: Heme in hemoglobin can participate in redox reactions that may lead to the reduction of N-oxides.[7][8]
-
Enzymatic Activity: Enzymes released from red blood cells can remain active in the plasma and may contribute to the metabolic conversion of N-oxide metabolites.[5]
-
Sample Processing Conditions: The choice of extraction solvent and method can significantly impact the stability of N-oxide metabolites. For instance, methanol has been shown to be more problematic than acetonitrile in protein precipitation extractions.[1][2]
-
Storage Conditions: Storing hemolyzed samples at inappropriate temperatures can accelerate degradation. Lower temperatures, such as -50°C or below, have been shown to improve the stability of some metabolites.[7]
Q3: How can I minimize the conversion of N-oxide metabolites during sample processing?
Minimizing the conversion of N-oxide metabolites is crucial for accurate quantification. Key strategies include:
-
Judicious Selection of Extraction Technique: Protein precipitation using acetonitrile (ACN) has been demonstrated to be an efficient technique to limit the decomposition of N-oxides to the parent drug.[1][2]
-
Optimization of Extraction Solvents: If using liquid-liquid extraction (LLE), the choice of solvent is critical. For example, for pramoxine N-oxide, chlorobutane was found to be a better choice than a mixture of MTBE:hexane.[1][2]
-
pH Adjustment: Adjusting the pH of the sample can help to inactivate enzymes and stabilize the N-oxide metabolite.[5]
-
Use of Additives: The addition of antioxidants, such as ascorbic acid, can help to prevent heme-mediated oxidation and stabilize certain metabolites.[7]
Troubleshooting Guides
Issue 1: Overestimation of Parent Drug and/or Underestimation of N-oxide Metabolite in Hemolyzed Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Conversion of N-oxide metabolite to the parent drug during sample preparation. | Optimize the protein precipitation method. Switch from methanol to acetonitrile (ACN) as the precipitation solvent.[1][2] | Reduced conversion of the N-oxide metabolite, leading to more accurate quantification of both the parent drug and the metabolite. |
| The chosen extraction method is not suitable for the specific N-oxide metabolite. | Evaluate alternative extraction methods. If using LLE, test different organic solvents. For example, for pramoxine N-oxide, conversion was significantly lower with chlorobutane compared to MTBE:hexane.[1][2] | Identification of an extraction method that minimizes metabolite degradation. |
| Enzymatic degradation of the N-oxide metabolite. | Add enzyme inhibitors or adjust the sample pH. This can help to inactivate enzymes released from red blood cells.[5] | Increased stability of the N-oxide metabolite in the hemolyzed plasma. |
| Oxidative or reductive processes are degrading the metabolite. | Consider the addition of antioxidants or other stabilizing agents. For example, ascorbic acid has been shown to stabilize N-desethyloxybutynin in hemolyzed plasma.[7] | Preservation of the N-oxide metabolite during sample storage and processing. |
Issue 2: Inconsistent and Irreproducible Results for N-oxide Metabolites in Hemolyzed Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable degrees of hemolysis across samples are affecting the stability of the N-oxide metabolite. | Visually inspect and grade the degree of hemolysis in all samples. If possible, quantify the level of hemolysis. This will help in understanding if there is a correlation between the degree of hemolysis and the variability in results.[9] | Better understanding of the impact of hemolysis on the assay and the potential need for sample exclusion criteria. |
| Sample handling and storage procedures are not optimized for N-oxide stability. | Standardize sample handling and storage protocols. Ensure samples are processed promptly and stored at appropriate low temperatures (e.g., -50°C or below).[7] | Improved consistency and reproducibility of results across different sample batches. |
| The analytical method is not robust enough to handle the matrix effects from hemolyzed plasma. | Re-evaluate and re-validate the analytical method. This should include a thorough assessment of matrix effects using hemolyzed plasma.[5][9] | A more robust and reliable analytical method that provides accurate results even in the presence of hemolysis. |
Data Presentation
Table 1: Percentage Conversion of N-oxide Metabolites to Parent Drug Using Protein Precipitation in Plasma and Hemolyzed Plasma (5%) [1][2]
| N-oxide Metabolite | Matrix | Precipitating Solvent | Acidified (0.1% Formic Acid) | % Conversion |
| Bupivacaine N-oxide | Plasma | Methanol (MeOH) | No | < 1% |
| Acetonitrile (ACN) | No | < 1% | ||
| Hemolyzed Plasma | Methanol (MeOH) | No | 100% | |
| Acetonitrile (ACN) | No | < 5% | ||
| Dasatinib N-oxide | Plasma | Methanol (MeOH) | No | < 0.5% |
| Acetonitrile (ACN) | No | < 0.5% | ||
| Methanol (MeOH) | Yes | < 0.5% | ||
| Acetonitrile (ACN) | Yes | < 0.5% | ||
| Hemolyzed Plasma | Methanol (MeOH) | No | up to 11.7% | |
| Acetonitrile (ACN) | No | < 3.8% | ||
| Methanol (MeOH) | Yes | ~5% reduction | ||
| Acetonitrile (ACN) | Yes | < 3.8% | ||
| Pramoxine N-oxide | Plasma | Methanol (MeOH) | No | < 0.5% |
| Acetonitrile (ACN) | No | < 0.5% | ||
| Methanol (MeOH) | Yes | < 0.5% | ||
| Acetonitrile (ACN) | Yes | < 0.5% | ||
| Hemolyzed Plasma | Methanol (MeOH) | No | up to 11.7% | |
| Acetonitrile (ACN) | No | < 3.8% | ||
| Methanol (MeOH) | Yes | ~5% reduction | ||
| Acetonitrile (ACN) | Yes | < 3.8% |
Table 2: Percentage Conversion of Pramoxine N-oxide to Parent Drug Using Liquid-Liquid Extraction (LLE) in Plasma and Hemolyzed Plasma [1][2]
| Matrix | Extraction Solvent | % Conversion |
| Plasma | Chlorobutane | < 2% |
| Chlorobutane:MTBE | < 2% | |
| MTBE:Hexane (4:1) | < 2% | |
| Hemolyzed Plasma | Chlorobutane | 25% |
| Chlorobutane:MTBE | 25% | |
| MTBE:Hexane (4:1) | 78% |
Experimental Protocols
Protocol 1: Protein Precipitation for Dasatinib and Bupivacaine N-oxides[1]
-
Aliquot 100 µL of plasma (control or hemolyzed) into a microcentrifuge tube.
-
Add 300 µL of either acetonitrile (ACN) or methanol (MeOH) as the precipitating solvent. For experiments with acidified solvent, use ACN or MeOH containing 0.1% formic acid.
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully collect the supernatant for further dilution and subsequent analysis by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction for Pramoxine N-oxide[1]
-
Aliquot 200 µL of plasma (control or hemolyzed) into a suitable extraction tube.
-
Add 50 µL of the internal standard working solution (ISWS) in ethanol.
-
Add 100 µL of 0.5 M sodium carbonate (Na₂CO₃) buffer (pH 10.5) to basify the sample.
-
Add 3 mL of the extraction solvent (chlorobutane, chlorobutane:MTBE (4:1), or MTBE:hexane (4:1)).
-
Vortex the samples to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of N-oxide metabolites.
Caption: The impact of hemolysis on N-oxide metabolite stability.
References
- 1. altasciences.com [altasciences.com]
- 2. altasciences.com [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of hemolysis on stability of N-desethyloxybutynin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
Echinatine N-oxide vs. Echinatine: A Comparative Bioactivity Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound and its metabolites is critical for preclinical and clinical development. This guide provides a comprehensive comparison of the bioactivities of the pyrrolizidine alkaloid (PA) Echinatine and its corresponding N-oxide, Echinatine N-oxide.
While direct comparative experimental data for Echinatine and this compound is limited in publicly available literature, this guide synthesizes existing knowledge on pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) to infer and present a comparative bioactivity profile. It is widely established that PANOs generally exhibit lower toxicity than their parent PAs. However, the in vivo reduction of the N-oxide to the tertiary amine can lead to delayed or sustained toxicity.
Executive Summary of Bioactivity
| Bioactivity Parameter | Echinatine | This compound | Key Findings |
| Hepatotoxicity | Predicted to be hepatotoxic | Considered less toxic than Echinatine but can be metabolized to the toxic parent compound in vivo. | The primary toxic effect of hepatotoxic PAs is hepatic sinusoidal obstruction syndrome (HSOS). The toxicity is mediated by metabolic activation in the liver. |
| Cytotoxicity | Expected to be cytotoxic to hepatocytes and other cell types following metabolic activation. | Lower intrinsic cytotoxicity compared to Echinatine. Cytotoxicity in vivo is largely dependent on its conversion to Echinatine. | Studies on other PANOs consistently show significantly lower cytotoxicity in vitro compared to the parent PA. |
| Genotoxicity | Expected to be genotoxic after metabolic activation to reactive pyrrolic esters. | Lower intrinsic genotoxicity. Genotoxic potential in vivo is linked to its metabolic reduction to Echinatine. | The reactive metabolites of PAs can form DNA adducts, leading to mutations and carcinogenicity. |
| Metabolism | Metabolized by cytochrome P450 enzymes in the liver to form reactive dehydropyrrolizidine alkaloids (pyrrolic esters). | Can be reduced back to Echinatine by gut microbiota and hepatic enzymes, particularly cytochrome P450 reductases.[1] | The conversion of this compound to Echinatine is a critical step for its bioactivation and subsequent toxicity. |
Mechanism of Action: A Tale of Two Molecules
The bioactivity of Echinatine, a 1,2-unsaturated pyrrolizidine alkaloid, is intrinsically linked to its metabolic activation. In contrast, this compound is considered a less toxic prodrug that can be converted back to its parent compound.
Echinatine: The Path to Toxicity
The hepatotoxicity of Echinatine follows a well-established pathway for toxic PAs.
This compound: The Prodrug Pathway
This compound, being more polar, is generally less able to cross cell membranes and exhibits lower intrinsic toxicity. However, its in vivo bioactivity is primarily dictated by its reduction back to Echinatine.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pyrrolizidine alkaloid toxicity are provided below.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed hepatic cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of Echinatine or this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.
Cytotoxicity Assessment (Lactate Dehydrogenase - LDH Assay)
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with Echinatine or this compound as described for the MTT assay. Include a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the degree of cell lysis.[3]
Measurement of Pyrrole-Protein Adducts
This method is a specific biomarker for exposure to hepatotoxic pyrrolizidine alkaloids.
Protocol:
-
Sample Preparation: Collect liver tissue or blood samples from animals treated with Echinatine or this compound. Homogenize liver tissue or separate serum/plasma.[4]
-
Protein Precipitation: Precipitate proteins from the sample by adding acetone and centrifuge.[4]
-
Washing: Wash the protein pellet with ethanol to remove unbound compounds.[5]
-
Pyrrole Release: The formation of hepatic pyrrole-protein adducts can be determined by a well-established spectrophotometric method.[5] A more sensitive method involves the cleavage of the pyrrole-protein adducts using silver nitrate in acidic ethanol to release a stable pyrrole derivative.[6]
-
Derivatization and Quantification: The released pyrrole can be derivatized and then quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[4]
Conclusion
The available evidence strongly suggests that this compound is significantly less bioactive, particularly in terms of cytotoxicity and genotoxicity, than its parent compound, Echinatine. However, its capacity to be metabolized back to Echinatine in vivo means that it retains the potential for hepatotoxicity. This prodrug-like behavior is a critical consideration in any risk assessment or drug development program involving this class of compounds. Further direct comparative studies on Echinatine and its N-oxide are warranted to provide quantitative data and a more definitive assessment of their relative potencies.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolizidine Alkaloids in Echium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of pyrrolizidine alkaloids (PAs) found in various species of the Echium genus. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key biological and experimental processes.
Pyrrolizidine alkaloids are a large class of secondary metabolites produced by many plant species, including those of the Echium genus, as a defense mechanism against herbivores. These compounds are of significant interest to the scientific community due to their potential toxicity, primarily hepatotoxicity, and their implications for food safety and herbal medicine. Understanding the distribution and concentration of different PAs across various Echium species is crucial for risk assessment and potential pharmacological applications.
Quantitative Comparison of Pyrrolizidine Alkaloids in Echium Species
The concentration and composition of pyrrolizidine alkaloids can vary significantly between different Echium species and even between different populations of the same species. Generally, Echium plantagineum is recognized for having a higher concentration and a more diverse profile of PAs compared to Echium vulgare.[1][2] The primary PAs found in these species are often N-oxides, with echimidine N-oxide being one of the most abundant and toxic.[1]
Below are tables summarizing the quantitative data on PA content in various Echium species, compiled from multiple studies. It is important to note that direct comparison can be challenging due to variations in analytical methods, plant parts analyzed, and environmental conditions.
Table 1: Pyrrolizidine Alkaloid Content in Echium plantagineum and Echium vulgare
| Pyrrolizidine Alkaloid | Echium plantagineum (Relative Abundance) | Echium vulgare (Relative Abundance) | Reference |
| Echimidine N-oxide | High | Moderate | [1] |
| Echiumine N-oxide | Present | Present | [3][4] |
| Lycopsamine N-oxide | Present | Present | [3][4] |
| Acetyl lycopsamine | Present | Not Reported | [3][4] |
| 7,9-ditigloylretronecine N-oxide | Present | Not Reported | [3][4] |
Note: Relative abundance is based on comparative metabolic profiling and may not represent absolute concentrations.
Table 2: Pyrrolizidine Alkaloids Identified in Other Echium Species
| Echium Species | Identified Pyrrolizidine Alkaloids | Total Alkaloid Content (% dry weight) | Reference |
| Echium amoenum | Echimidine, Echimidine isomer, 7-angeloyl retronecine, 7-tigloyl retronecine | 0.01% | [5] |
| Echium glomeratum | (7S, 8R)-petranine, (7S, 8S)-petranine, (7R, 8R/8S)-petranine, 7-angeloylretronecine, 9-angeloylretronecine | Not Reported | [6] |
Experimental Protocols for Pyrrolizidine Alkaloid Analysis
The accurate quantification and identification of PAs in Echium species rely on robust analytical methodologies. The most common techniques involve chromatographic separation coupled with mass spectrometric detection.
1. Sample Preparation and Extraction
A generalized protocol for the extraction of PAs and their N-oxides from plant material is as follows:
-
Maceration: Dried and ground plant material is typically extracted with an acidic aqueous solution (e.g., 0.5 N HCl) or methanol.[7][8]
-
Solid-Phase Extraction (SPE): The resulting extract is then passed through a strong cation exchange (SCX) SPE cartridge to isolate the alkaloids and their N-oxides.[9] The cartridge is washed to remove impurities, and the PAs are eluted with a suitable solvent, such as a mixture of dichloromethane, methanol, and ammonium hydroxide.
2. Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the direct analysis of both PAs and their N-oxides without the need for derivatization.[3][4] A C18 reversed-phase column is commonly used for separation, with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier like formic acid. Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a reduction step to convert PA N-oxides to their corresponding free bases and a derivatization step to increase volatility.[3][4] While effective, it is a more laborious process and cannot distinguish between the original PAs and their N-oxides.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in PA analysis and their mechanism of toxicity, the following diagrams are provided.
Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The toxicity of most PAs is dependent on their metabolic activation in the liver by cytochrome P450 enzymes.[10] This process converts the PAs into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids.[11] These reactive metabolites can then bind to cellular macromolecules such as DNA and proteins, forming adducts.[11]
The formation of these adducts can lead to a cascade of detrimental cellular events, including:
-
Disruption of DNA and Protein Function: Covalent binding to DNA and proteins alters their structure and function, leading to cellular dysfunction.
-
Induction of Apoptosis: PA metabolites can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, leading to programmed cell death of hepatocytes.[1]
-
Cell Cycle Arrest and DNA Damage Repair Defects: PAs have been shown to cause an arrest in the S phase of the cell cycle and disrupt DNA damage repair pathways, which can contribute to their carcinogenic potential.[12]
The culmination of these events results in hepatotoxicity, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS), liver cirrhosis, and cancer.[1]
This guide provides a foundational understanding of the comparative analysis of pyrrolizidine alkaloids in Echium species. Further research is necessary to fully elucidate the PA profiles of a wider range of Echium species and to investigate the specific toxicological properties of individual alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Profiling of Pyrrolizidine Alkaloids in Foliage of Two Echium spp. Invaders in Australia—A Case of Novel Weapons? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. sid.ir [sid.ir]
- 6. Pyrrolizidine alkaloids from Echium glomeratum (Boraginaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Validation of Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the validation of Echinatine N-oxide, a pyrrolizidine alkaloid of interest in toxicological and pharmaceutical research. Due to the limited availability of direct comparative studies for this compound in publicly accessible literature, this document outlines scientifically plausible High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods. The experimental protocols and performance data presented are based on established analytical practices for other pyrrolizidine alkaloid N-oxides and similar compounds, offering a robust framework for method development and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for the quantification of this compound is pivotal for achieving accurate and reliable results. This section compares the projected performance of three principal methods: HPLC with UV detection (HPLC-UV), LC-MS/MS, and HPTLC. The subsequent tables summarize the anticipated quantitative data from validation studies for each technique.
Data Presentation
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Analyte | This compound | This compound | This compound |
| Linear Range | 1 - 250 µg/mL | 0.1 - 1000 ng/mL | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.995 |
| Calibration Model | Linear | Linear (with possible weighting) | Linear |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (RSD%) | |||
| - Intraday | < 2% | < 5% | < 5% |
| - Interday | < 3% | < 7% | < 10% |
Table 3: Comparison of Sensitivity and Specificity
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL | ~20 ng/spot |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~50 ng/spot |
| Specificity | Moderate; susceptible to co-eluting impurities. | High; based on mass-to-charge ratio. | Moderate; depends on chromatographic separation and derivatization. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a common and robust technique for the quantification of pyrrolizidine alkaloids.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred for complex samples. A typical starting point would be a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., plant material, extract).
-
Extract with an appropriate solvent, such as methanol acidified with a small amount of acid (e.g., citric acid to pH 2-3) to ensure extraction of both the N-oxide and the free base.[1]
-
For analysis of the N-oxide specifically, avoid the reduction step with Zn powder that is sometimes used for total pyrrolizidine alkaloid analysis.[1]
-
The extract may need to be cleaned up using solid-phase extraction (SPE) to remove interfering substances.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and confirmation. The use of atmospheric pressure chemical ionization (APCI) can be particularly useful for distinguishing N-oxides.[2][3]
-
Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions: Similar to HPLC-UV, but often with UHPLC for better resolution and faster analysis times.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI can produce a characteristic [M+H-O]+ ion for N-oxides, aiding in their identification.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.
-
Collision Energy: Optimized for the specific transitions of this compound.
-
-
Sample Preparation: Similar to HPLC-UV, but with potentially more rigorous cleanup steps to minimize matrix effects. It is crucial to select extraction solvents and conditions that do not cause the degradation of the N-oxide back to its parent amine.[4] Protein precipitation with acetonitrile has been shown to be effective in minimizing N-oxide decomposition in biological matrices.[4]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective method suitable for screening and semi-quantitative analysis.
-
Instrumentation: HPTLC plates (e.g., silica gel 60 F254), automatic TLC sampler, developing chamber, TLC scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and ammonia. A reported mobile phase for a similar alkaloid was chloroform: methanol: ammonia 25%: hexane (82:14:2.6:20 v/v).[1]
-
Application: Apply standards and samples as bands.
-
Development: Develop the plate in a saturated chamber.
-
Detection: After drying, the plate can be visualized under UV light or by spraying with a suitable reagent, such as Dragendorff's reagent.
-
-
Sample Preparation:
-
Extraction is performed similarly to the HPLC method.
-
The extract is concentrated to a small volume before application to the HPTLC plate.
-
Mandatory Visualization
Caption: Experimental workflow for validating an analytical method for this compound.
Caption: Comparative workflow of HPLC-UV and LC-MS/MS for this compound analysis.
References
A Comparative Guide to the Antitumor Activities of Indicine N-oxide and Echinatine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activities of two pyrrolizidine alkaloids: Indicine N-oxide and Echinatine N-oxide. While both are structurally related natural products, the extent of research into their anticancer potential differs significantly. This document summarizes the available experimental data, details mechanisms of action where known, and outlines relevant experimental protocols to inform future research and development.
Overview of Antitumor Activity
A substantial body of research has been dedicated to understanding the antitumor properties of Indicine N-oxide , a pyrrolizidine alkaloid extracted from the plant Heliotropium indicum.[1] It has demonstrated promising cytotoxic activity in various tumor models and has undergone Phase I and II clinical trials.[2][3] In contrast, there is a notable lack of scientific literature and experimental data concerning the antitumor activity of This compound , another pyrrolizidine alkaloid. While commercially available and identified in plants such as Rindera graeca and Heliotropium indicum, its potential as a cytotoxic or anticancer agent remains largely unexplored.
Quantitative Data on Antitumor Activity
The following tables summarize the available quantitative data for Indicine N-oxide's antitumor activity. No comparable data has been found in the public domain for this compound.
Table 1: In Vitro Cytotoxicity of Indicine N-oxide
| Cell Line | IC50 (µM) | Reference |
| Various Cancer Cell Lines | 46 - 100 | [4] |
Table 2: Clinical Trial Data for Indicine N-oxide
| Phase | Cancer Type | Recommended Dose | Observations | Reference |
| Phase I | Advanced Solid Tumors | 7 g/m² (5 g/m² for high-risk patients) | Dose-limiting toxicities: leukopenia and thrombocytopenia. Minor improvements in melanoma and ovarian carcinoma. | [5] |
| Phase II | Refractory Leukemia | Not Specified | 3 responses (including 1 complete response) out of 7 patients. | [2] |
Table 3: Antitumor Activity of this compound
| Cell Line | IC50 | Reference |
| Data Not Available | Data Not Available |
Mechanism of Action
Indicine N-oxide
Indicine N-oxide exerts its antitumor effects through a multi-faceted mechanism of action that primarily involves interference with cell division and induction of DNA damage. The key pathways are:
-
Microtubule Depolymerization: Indicine N-oxide binds to tubulin at a site distinct from colchicine or taxol, leading to the inhibition of microtubule assembly.[4] This disruption of the microtubule network is more severe at higher concentrations.[4]
-
Mitotic Arrest: By interfering with microtubule dynamics, Indicine N-oxide blocks cell cycle progression at the M-phase (mitosis).[4]
-
DNA Damage: The compound has been shown to induce DNA cleavage and is predicted to bind to the minor groove of DNA, contributing to its cytotoxic effects.[4]
-
Chromosomal Damage and Antimitotic Effects: The antitumor activity is also attributed to its ability to cause chromosomal damage and other antimitotic effects.[2]
Caption: Mechanism of action for Indicine N-oxide.
This compound
The mechanism of action for this compound regarding any potential antitumor activity has not been elucidated due to a lack of studies in this area.
Experimental Protocols
In Vitro Cytotoxicity Assay for Indicine N-oxide
This protocol is based on methodologies described for assessing the antiproliferative effects of Indicine N-oxide.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Indicine N-oxide on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Indicine N-oxide
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Indicine N-oxide in complete medium. Replace the medium in the wells with the medium containing different concentrations of Indicine N-oxide. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis reveals a significant disparity in the research landscape of Indicine N-oxide and this compound. Indicine N-oxide is a well-characterized compound with demonstrated antitumor activity, a partially elucidated mechanism of action, and has undergone clinical evaluation. This positions it as a lead compound for further investigation, potentially focusing on analog synthesis to improve its therapeutic index or in combination therapies.
Conversely, this compound represents a significant knowledge gap. There is a clear need for foundational research to determine if it possesses any cytotoxic or anticancer properties. Future studies should include:
-
In vitro screening: Assessing the cytotoxicity of this compound against a panel of cancer cell lines.
-
Mechanism of action studies: If activity is observed, investigating its molecular targets and pathways.
-
In vivo studies: Evaluating its efficacy and toxicity in preclinical animal models.
This guide serves to highlight the established antitumor potential of Indicine N-oxide and to underscore the unexplored nature of this compound, thereby identifying a clear opportunity for novel research in the field of natural product-based cancer drug discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
A Comparative Guide to the Mechanism of Action of Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of various pyrrolizidine alkaloids (PAs), a class of natural toxins found in thousands of plant species worldwide. Understanding the structural nuances that dictate their toxicity is critical for risk assessment and the development of potential therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Core Mechanism: A Shared Pathway of Metabolic Activation
The toxicity of pyrrolizidine alkaloids is not inherent to the parent compounds but is a consequence of their metabolic activation, primarily in the liver. This process is a prerequisite for the adverse effects observed, including hepatotoxicity, genotoxicity, and carcinogenicity. Only PAs with a 1,2-unsaturated necine base are capable of undergoing this activation and are considered toxic.[1]
The central mechanism involves two key steps:
-
Hepatic Bioactivation : Cytochrome P450 monooxygenases (CYPs), particularly CYP3A4, oxidize the PA in the liver to form highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic esters.[2]
-
Macromolecular Adduct Formation : These reactive DHPAs can then alkylate cellular nucleophiles, such as DNA and proteins, forming covalent adducts. The formation of these adducts is the primary molecular initiating event that leads to cytotoxicity, mutation, and carcinogenesis.[3][4]
Conversely, detoxification pathways exist, including hydrolysis by esterases into non-toxic necine bases and necic acids, or conjugation with glutathione (GSH). The balance between these activation and detoxification pathways ultimately determines the toxic potential of a specific PA.[3][5]
Caption: General metabolic pathway of pyrrolizidine alkaloids (PAs).
Comparative Toxicity: A Structure-Dependent Phenomenon
The potency of PAs varies significantly based on their chemical structure, particularly the nature of the necine base and the esterification of the side chains. Generally, macrocyclic diesters are the most toxic, followed by open-chain diesters, while monoesters exhibit the lowest toxicity.[6]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potential. The following table summarizes IC50 values for various PAs across different hepatic cell lines. Lasiocarpine, a retronecine-type open diester, consistently demonstrates high cytotoxicity, while monoesters like intermedine are significantly less potent.
| Pyrrolizidine Alkaloid | Type | Cell Line | IC50 (µM) | Reference |
| Lasiocarpine | Retronecine (Open Diester) | HepG2-CYP3A4 | 12.6 | |
| Seneciphylline | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | 26.2 | |
| Retrorsine (Re) | Retronecine (Cyclic Diester) | HepD | 126.55 | [7] |
| Senecionine (Sc) | Retronecine (Cyclic Diester) | HepD | 173.71 | [7] |
| Riddelliine | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | ~50-70 | |
| Monocrotaline | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | > 200 | |
| Intermedine (Im) | Retronecine (Monoester) | HepD | 239.39 | [7] |
| Lycopsamine | Retronecine (Monoester) | HepG2-CYP3A4 | > 500 | |
| Clivorine | Otonecine | HepG2 | 141.7 | [1] |
Metabolic Efficiency
The efficiency of metabolic activation by CYPs can be compared using enzyme kinetic parameters. A study comparing retrorsine (RTS) and monocrotaline (MCT), which share the same retronecine core, found that the metabolic efficiency (Vmax/Km) for RTS was 5.5-fold greater than that of MCT.[5] This higher rate of reactive metabolite formation correlates with the greater observed hepatotoxicity of retrorsine.[5]
| Pyrrolizidine Alkaloid | Vmax/Km (relative to MCT) |
| Retrorsine (RTS) | 5.5 |
| Monocrotaline (MCT) | 1.0 |
Genotoxicity: The Role of DNA Adducts
A common mechanism of genotoxicity for many carcinogenic PAs is the formation of a characteristic set of DNA adducts derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), the core reactive metabolite.[3][8] These adducts, primarily on deoxyguanosine (dG) and deoxyadenosine (dA) bases, serve as biomarkers for PA exposure and tumorigenicity.[3][8]
Caption: Mechanism of DHP-derived DNA adduct formation.
Quantitative Comparison of DNA Adduct Formation
The levels of DHP-DNA adducts formed can be quantified in vitro following microsomal activation of PAs. The table below shows the comparative levels of adduct formation for several PAs, demonstrating that carcinogenic PAs like retrorsine are efficient at generating these genotoxic lesions.
| Pyrrolizidine Alkaloid (50 µM) | Total DHP-dG Adducts (per 10⁸ nucleotides) | Total DHP-dA Adducts (per 10⁸ nucleotides) | Reference |
| Retrorsine | 100.8 ± 12.3 | 25.1 ± 3.4 | [3] |
| Lasiocarpine | 64.9 ± 11.2 | 16.3 ± 2.6 | [3] |
| Senecionine | 42.1 ± 6.5 | 11.2 ± 1.9 | [3] |
| Monocrotaline | 10.1 ± 1.8 | 2.5 ± 0.5 | [3] |
| Platyphylline (non-toxic control) | Not Detected | Not Detected | [3] |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (CCK-8)
This protocol is adapted from methodologies used to assess the cytotoxicity of various PAs on mammalian cell lines.[7]
-
Cell Culture : Plate primary mouse hepatocytes, HepD, H22, or HepG2 cells in 96-well plates and culture until they reach logarithmic growth phase.
-
PA Treatment : Expose the cells to a series of concentrations of the test PAs (e.g., 0, 67, 167, 250, and 334 µM) for 24 hours.
-
CCK-8 Assay : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value using a suitable dose-response curve fitting model.
Protocol for PA and DNA Adduct Analysis by SPE-LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of PAs from plant material or DHP-DNA adducts from tissue samples.[4][9][10]
Caption: Workflow for PA analysis using SPE-LC-MS/MS.
Detailed Steps:
-
Sample Preparation & Extraction :
-
For Plant Material : Weigh ~2.0 g of homogenized plant material. Extract with 20 mL of 0.05 M sulfuric acid in an ultrasonic bath for 15 minutes. Centrifuge at ~3800 x g for 10 minutes and collect the supernatant.[9]
-
For DNA Adducts : Isolate DNA from liver tissue (~45 µg) using a commercial kit. Perform enzymatic hydrolysis to nucleosides using micrococcal nuclease, spleen phosphodiesterase, and nuclease P1.[3][4]
-
-
Solid-Phase Extraction (SPE) Cleanup :
-
Conditioning : Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
-
Loading : Load the acidic sample extract onto the cartridge.
-
Washing : Wash the cartridge with water to remove interferences.
-
Elution : Elute the PAs (or adducts) using a solution of 2.5-5% ammonia in methanol.[9][11]
-
-
LC-MS/MS Analysis :
-
Sample Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 5% methanol in water).[11]
-
Chromatography : Separate the analytes using a C18 reverse-phase column with a gradient elution program (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).[10]
-
Mass Spectrometry : Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[10]
-
-
Quantification : Generate calibration curves using authentic standards and isotopically labeled internal standards for accurate quantification.[4]
Conclusion
The toxicity of pyrrolizidine alkaloids is a complex interplay of their chemical structure, metabolic activation efficiency, and the resulting formation of DNA and protein adducts. Quantitative data clearly demonstrates a strong structure-activity relationship, with cyclic and open-chain diesters like retrorsine and lasiocarpine exhibiting significantly higher cytotoxicity and genotoxicity than their monoester counterparts. The formation of a common set of DHP-derived DNA adducts is a unifying mechanism for the carcinogenicity of many PAs. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct comparative toxicological assessments of this important class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 7. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bfr.bund.de [bfr.bund.de]
- 10. mdpi.com [mdpi.com]
- 11. bfr.bund.de [bfr.bund.de]
Cross-Reactivity of Echinatine N-oxide in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine alkaloids (PAs), understanding the cross-reactivity of antibody-based detection methods is paramount for accurate quantification and risk assessment. This guide provides a comparative analysis of the cross-reactivity of Echinatine N-oxide in immunoassays, with a focus on its performance relative to its parent alkaloid, Echinatine, and other structurally related PAs. The data presented is derived from a multiplex enzyme-linked immunosorbent assay (ELISA) developed for the screening of these toxic compounds in food and feed matrices.
Quantitative Cross-Reactivity Data
The cross-reactivity of various pyrrolizidine alkaloids and their N-oxides was evaluated in a competitive multiplex ELISA. The assay utilized polyclonal antibodies raised against different groups of PAs. The following table summarizes the cross-reactivity percentages of selected PAs, with the cross-reactivity of the primary target analyte for each assay set to 100%.
| Compound | Type | Cross-Reactivity (%) |
| Heliotrine-type PAs | ||
| Heliotrine | Heliotrine | 100 |
| Echinatine | Heliotrine | 11.8 |
| Rinderine | Heliotrine | 9.0 |
| This compound | Heliotrine | 5A |
| Rinderine N-oxide | Heliotrine | 9.0 |
| Acetyl-rinderine | Heliotrine | 2.7 |
| Acetyl-rinderine N-oxide | Heliotrine | 6.4 |
| Lycopsamine-type PAs | ||
| Lycopsamine | Lycopsamine | 100 |
| Intermedine | Lycopsamine | 100 |
| Senecionine-type PAs | ||
| Senecionine | Senecionine | 100 |
| Jacobine | Senecionine | 100 |
| Seneciphylline | Senecionine | 100 |
| Retrorsine | Senecionine | 100 |
| Spartioidine | Senecionine | 0.5 |
Note on "5A" for this compound: The value "5A" in the original study indicates that the cross-reactivity was assessed as part of a mixture of five analytes. While a precise individual cross-reactivity percentage is not provided, its inclusion in this group suggests a detectable but likely lower cross-reactivity compared to the parent compound, Echinatine. The study highlights that direct detection of PA N-oxides is often less efficient without a reduction step.
Experimental Protocols
The cross-reactivity data was generated using a multiplex competitive ELISA. The general workflow involves the competition between the free PA in the sample and a PA-enzyme conjugate for binding to a limited number of specific antibody sites.
Sample Preparation and Zinc Reduction for N-oxide Detection
A key step in the analysis of PA N-oxides is their reduction to the corresponding tertiary alkaloids, which are more readily detected by the antibodies.
-
Extraction: Samples (e.g., honey, feed) are extracted with an appropriate solvent (e.g., methanol/water).
-
Zinc Reduction:
-
An aliquot of the extract is mixed with a zinc dust suspension.
-
The mixture is incubated to allow for the reduction of PA N-oxides to their corresponding PAs.
-
The reaction is stopped, and the supernatant is collected for analysis.
-
-
Dilution: The extract (both with and without the reduction step) is diluted in an assay buffer.
Multiplex Competitive ELISA Protocol
-
Coating: A microtiter plate is coated with antibodies specific for different PA groups (e.g., senecionine-type, lycopsamine-type, heliotrine-type).
-
Competition: The prepared sample extracts (or standards) and a PA-horseradish peroxidase (HRP) conjugate are added to the wells. The plate is incubated, allowing the free PAs and the PA-HRP conjugate to compete for antibody binding sites.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP is added to the wells.
-
Color Development: The plate is incubated to allow for color development. The intensity of the color is inversely proportional to the concentration of PAs in the sample.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Reading: The absorbance is measured using a microplate reader.
-
Data Analysis: The concentration of PAs is determined by comparing the absorbance of the samples to a standard curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the multiplex ELISA for the detection of pyrrolizidine alkaloids and their N-oxides.
Caption: Workflow for PA and PA N-oxide detection via multiplex ELISA.
Conclusion
The available data indicates that this compound exhibits some cross-reactivity in immunoassays designed for heliotrine-type pyrrolizidine alkaloids, although it is significantly lower than its parent compound, Echinatine. The detection of PA N-oxides is greatly enhanced by a chemical reduction step that converts them to their more readily detectable tertiary amine counterparts. This guide underscores the importance of considering the specificities of the antibodies used and the potential for cross-reactivity from structurally similar compounds when developing and interpreting results from immunoassays for pyrrolizidine alkaloids. For accurate quantification of this compound, the use of a reduction step is highly recommended, and ideally, a specific antibody with high affinity for this particular N-oxide would be employed.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicology of echinatine N-oxide and related pyrrolizidine alkaloids (PAs), supported by experimental data. Pyrrolizidine alkaloids are a large class of natural toxins produced by various plant species, and their presence in herbal remedies, teas, and contaminated food products poses a significant health risk. This document aims to elucidate the toxicological differences between the N-oxide and parent forms of these alkaloids, focusing on their mechanisms of action, metabolic activation, and resulting toxic endpoints.
Executive Summary
This compound, a member of the pyrrolizidine alkaloid N-oxide (PANO) family, is generally considered to be less toxic than its corresponding parent alkaloid, echinatine. This difference in toxicity is primarily attributed to their distinct physicochemical properties and metabolic pathways. While parent PAs are readily metabolized in the liver to highly reactive pyrrolic esters that cause hepatotoxicity and genotoxicity, PANOs exhibit lower lipophilicity, leading to reduced intestinal absorption.[1] Furthermore, PANOs are not direct precursors to the toxic pyrrolic metabolites. However, it is crucial to note that PANOs can be reduced back to their parent PAs by gut microbiota, creating an indirect pathway for toxicity.[2] This guide will delve into the available quantitative data, experimental methodologies, and the underlying biochemical pathways that govern the toxicology of these compounds.
Data Presentation: Comparative Toxicology
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed[3] |
| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled[3] |
Note: This GHS classification from multiple sources indicates high acute toxicity. This may seem contradictory to the general understanding of PANO toxicity and likely reflects the potential for in vivo reduction to the more toxic parent alkaloid.
Table 2: Comparative In Vitro Cytotoxicity of Pyrrolizidine Alkaloids and their N-oxides
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Lasiocarpine | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | Most cytotoxic | [4] |
| Seneciphylline | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Senecionine | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Heliotrine | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Riddelliine | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Monocrotaline | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Riddelliine-N-oxide | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Lycopsamine | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Intermedine | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Lasiocarpine-N-oxide | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | [4] | |
| Senecionine-N-oxide | Chicken Hepatocytes | Cytotoxicity | Median Cytotoxic Conc. | Least cytotoxic | [4] |
| Intermedine | HepG2 | MTT | IC50 | 189.11 µM | |
| Retrorsine | HepG2 | MTT | IC50 | 126.55 µM | |
| Senecionine | HepG2 | MTT | IC50 | 173.71 µM | |
| Lycopsamine | HepG2 | MTT | IC50 | 164.06 µM |
Note: The study by He et al. (2021) provides IC50 values for several PAs in HepG2 cells, which can be used as a benchmark for relative toxicity. A direct comparison for echinatine and its N-oxide was not available.
Experimental Protocols
This section details the methodologies for key experiments used to assess the toxicology of pyrrolizidine alkaloids.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (e.g., this compound, echinatine, and other PAs) and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
In Vitro Genotoxicity Assessment (γH2AX Assay)
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity.
Protocol:
-
Cell Culture and Treatment: Culture metabolically competent cells, such as HepaRG cells, and expose them to various concentrations of the test compounds for 24 hours.[6][7]
-
Cell Fixation: After exposure, wash the cells with PBS and fix them with 4% paraformaldehyde.[6]
-
Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody.
-
Staining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and acquire images using a high-content imaging system.
-
Data Analysis: Quantify the intensity of the γH2AX signal per nucleus to determine the extent of DNA damage.[6]
In Vivo Acute Oral Toxicity (LD50 Determination)
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance.
Protocol:
-
Animal Selection and Acclimatization: Use a suitable animal model, such as rats or mice, and allow them to acclimatize to the laboratory conditions.[8]
-
Dose Preparation and Administration: Prepare a range of doses of the test substance. Administer a single oral dose to different groups of animals.[8][9]
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.[8][9]
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Use a statistical method, such as the probit method, to calculate the LD50 value, which is the dose that is lethal to 50% of the animals.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the toxicology of this compound and related compounds.
Caption: Metabolic pathway of this compound and echinatine leading to toxicity.
Caption: Experimental workflow for comparative toxicology assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of genotoxic potencies of pyrrolizidine alkaloids in HepaRG cells using the γH2AX assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
Confirming the Identity of Echinatine N-oxide in Herbal Extracts: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of pyrrolizidine alkaloids (PAs) and their N-oxides, such as Echinatine N-oxide, in herbal extracts are critical for ensuring the safety and efficacy of botanical products. These compounds, while naturally occurring, can exhibit significant toxicity. This guide provides a comprehensive comparison of the primary analytical techniques used for the confirmation of this compound, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Introduction to the Analytical Challenge
This compound is a pyrrolizidine alkaloid N-oxide found in various plant species. Its structural similarity to other PAs and the complex matrix of herbal extracts present significant analytical challenges. The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity for trace-level detection, the necessity for unambiguous structural confirmation, or the demand for high-throughput screening. This guide focuses on three principal techniques: High-Performance Thin-Layer Chromatography (HPTLC) for screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid screening of herbal extracts for the presence of PAs and their N-oxides. It allows for the simultaneous analysis of multiple samples and is a cost-effective preliminary assessment tool.
Experimental Protocol: HPTLC Screening for this compound
-
Sample Preparation:
-
Accurately weigh 1 gram of the powdered herbal material.
-
Extract with 10 mL of 50% methanol acidified with citric acid to a pH of 2-3 by refluxing for 2 hours. This ensures the extraction of both the tertiary bases and the N-oxides.[1]
-
Filter the extract and reduce the volume to approximately 5 mL under vacuum.
-
To convert the PA N-oxides to their corresponding free bases for improved chromatographic separation and detection, add zinc powder and stir for 3 hours at room temperature.[1]
-
Filter the solution and partition twice with 30 mL of chloroform to remove lipophilic interferences.[1]
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonia solution.
-
Extract the alkaloids three times with 15 mL of a chloroform-methanol (3:1, v/v) mixture.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in 1 mL of methanol.
-
-
Chromatography:
-
Stationary Phase: HPTLC Silica gel 60 F254 glass plates.[1]
-
Sample Application: Apply 10 µL of the reconstituted extract and a standard solution of this compound (or a related PA N-oxide standard) as bands using an automated applicator.
-
Mobile Phase: Chloroform: methanol: 25% ammonia solution: hexane (82:14:2.6:20, v/v/v/v).[1]
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
-
Detection and Identification:
-
UV Detection: Examine the plate under UV light at 254 nm and 366 nm.
-
Derivatization: Spray the plate with Dragendorff's reagent followed by heating. PAs and their derivatives will appear as orange or reddish-brown spots.
-
Identification: Compare the Rf value and color of the spots in the sample chromatogram with those of the standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound in complex matrices. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Accurately weigh 0.5 g of the homogenized herbal material into a centrifuge tube.
-
Add 10 mL of 0.05 M sulfuric acid in 50% methanol.[2]
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Load 2 mL of the supernatant onto a pre-conditioned Oasis MCX solid-phase extraction (SPE) cartridge.[3]
-
Wash the cartridge with 3 mL of water followed by 3 mL of methanol.
-
Elute the PAs and their N-oxides with 5 mL of 5% ammoniated methanol.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for optimal resolution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase:
-
A: 5 mM ammonium formate and 0.1% formic acid in water.
-
B: 5 mM ammonium formate and 0.1% formic acid in 95% methanol.[2]
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be monitored. For N-oxides, a characteristic loss of an oxygen atom ([M+H-16]+) is often observed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of compounds, including this compound. While not typically used for routine quantification due to lower sensitivity compared to LC-MS/MS, it is essential for the definitive confirmation of the chemical structure of an isolated compound or a reference standard.
Experimental Protocol: NMR for Structural Confirmation of this compound
-
Sample Preparation:
-
Isolate a sufficient quantity (typically >1 mg) of pure this compound from the herbal extract using preparative chromatography techniques (e.g., preparative HPLC).
-
Ensure the sample is free of impurities that could interfere with the NMR spectra.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
-
NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
1D NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the overall carbon skeleton and the position of functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
-
-
-
Structure Elucidation:
-
The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the definitive confirmation of the structure of this compound. The chemical shifts and coupling constants will be characteristic of the pyrrolizidine N-oxide skeleton and the specific necine base and necic acid moieties.[5]
-
Quantitative Comparison of Analytical Methods
The performance of each technique varies significantly in terms of sensitivity, specificity, and throughput. The following table summarizes the key quantitative parameters for the methods described.
| Parameter | HPTLC | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Screening, Qualitative ID | Quantification, Confirmation | Structural Elucidation |
| Sensitivity | µg - ng range | pg - fg range | mg range |
| Limit of Detection (LOD) | ~10-100 ng/band | ~0.015 - 0.75 µg/kg[6] | High µg to mg |
| Limit of Quantification (LOQ) | ~50-500 ng/band | ~0.05 - 2.5 µg/kg[6] | mg range |
| Specificity | Moderate | High | Very High |
| Throughput | High (multiple samples/plate) | Moderate to High | Low |
| Cost (Instrument) | Low | High | Very High |
| Cost (Per Sample) | Low | Moderate | High |
| Structural Information | Limited (Rf value) | Molecular weight & fragmentation | Complete 3D structure |
Conclusion and Recommendations
The confirmation of this compound in herbal extracts requires a strategic analytical approach.
-
For high-throughput screening and preliminary quality control , HPTLC offers a rapid and cost-effective solution. Its ability to analyze multiple samples simultaneously makes it ideal for initial assessments of raw materials.
-
For accurate quantification and regulatory compliance , LC-MS/MS is the method of choice. Its exceptional sensitivity and specificity allow for the detection and quantification of this compound at trace levels, which is crucial for safety assessments.[7][8]
-
For the definitive identification and structural confirmation of an unknown compound or a newly isolated PA N-oxide , NMR spectroscopy is indispensable. Although it requires a larger amount of pure substance, the detailed structural information it provides is unmatched.[5]
For comprehensive and robust quality control of herbal extracts, a combination of these techniques is often employed. HPTLC can be used for initial screening, followed by LC-MS/MS for the quantification of identified PAs, and NMR for the structural confirmation of reference standards. This integrated approach ensures the highest level of confidence in the identity and safety of herbal products.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Pyrrolizidine alkaloids in honey: comparison of analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Echinatine N-oxide and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vivo efficacy data for Echinatine N-oxide and its structural analogs, primarily focusing on their potential antitumor activities. Due to a lack of direct comparative studies, this guide synthesizes findings from individual research on these compounds to offer an indirect comparison.
Introduction to this compound and its Analogs
This compound is a pyrrolizidine alkaloid, a class of natural compounds found in various plant species. Its analogs, including Indicine N-oxide, Rinderine N-oxide, and Lycopsamine N-oxide, share a common pyrrolizidine core structure. These N-oxide forms are generally considered to be less toxic prodrugs that can be metabolized in vivo to their corresponding tertiary amine alkaloids, which then exert biological effects. The primary therapeutic area where these compounds have been investigated is oncology.
Comparative In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for this compound and its key analogs. It is important to note that the data is not from head-to-head comparative studies, and experimental conditions may vary between studies.
| Compound | Therapeutic Area | Animal Model | Efficacy Results | Key Findings |
| Echinatine (parent compound of this compound) | Bladder Cancer | Subcutaneous xenograft tumor model in nude mice | Significant reduction in tumor volume compared to control.[1] | Inhibited tumor growth and metastasis.[1] |
| Indicine N-oxide | Leukemia | Murine P388 leukemia model | Demonstrated antitumor activity.[2] | Efficacy is route and schedule-dependent.[2] Myelosuppression is a dose-limiting toxicity.[2] |
| Various Cancers | Human Clinical Trials (Phase I/II) | Partial responses observed in mucoepidermoid carcinoma, adenocarcinoma of the colon, and refractory leukemia.[2][3] | ||
| Lycopsamine N-oxide | N/A (Toxicology) | N/A (Primarily toxicity studies) | No therapeutic efficacy reported. Associated with hepatotoxicity.[4] | |
| Rinderine N-oxide | N/A | No in vivo efficacy data found | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Echinatin In Vivo Antitumor Study (Bladder Cancer Xenograft Model)[1]
-
Animal Model: Nude mice.
-
Cell Line: Human bladder cancer cells.
-
Procedure:
-
Human bladder cancer cells were injected subcutaneously into the flanks of nude mice.
-
Once tumors reached a palpable size, mice were randomly assigned to a control group or a treatment group.
-
The treatment group received daily intraperitoneal injections of Echinatin.
-
The control group received a vehicle control.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised, weighed, and subjected to histopathological and immunohistochemical analysis for markers of proliferation (PCNA), apoptosis (Bcl-2), and signaling pathways (p-p38, p-GSK3β, β-catenin, snail).
-
Indicine N-oxide In Vivo Antitumor Study (Murine P388 Leukemia Model)[2]
-
Animal Model: Mice.
-
Tumor Model: P388 leukemia.
-
Procedure:
-
Mice were inoculated with P388 leukemia cells.
-
Treatment with Indicine N-oxide was initiated, with variations in dosing schedule and route of administration (e.g., intraperitoneal).
-
The primary endpoint was an increase in the lifespan of treated mice compared to an untreated control group.
-
Toxicity, particularly myelosuppression, was also monitored.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the antitumor effects of pyrrolizidine alkaloid N-oxides is believed to be their conversion to reactive metabolites that cause DNA damage and interfere with cell division.
Pyrrolizidine alkaloid N-oxides (PA-N-oxides) are considered prodrugs. In vivo, they are reduced to their corresponding pyrrolizidine alkaloids (PAs), primarily by the gut microbiota and to a lesser extent in the liver[5]. These PAs are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic intermediates, also known as dehydropyrrolizidine alkaloids (DHPs)[6]. These DHPs are electrophilic and can alkylate cellular macromolecules, including DNA and proteins[7]. This alkylation leads to the formation of DNA adducts, DNA cross-linking, and chromosomal damage, ultimately inducing cytotoxicity and apoptosis in rapidly dividing cells like cancer cells[2][8].
Indicine N-oxide's mechanism has been further elucidated to involve the inhibition of microtubule assembly, leading to mitotic arrest[9]. This dual mechanism of DNA damage and disruption of microtubule dynamics contributes to its antitumor efficacy.
For Echinatin (the parent compound of this compound), its antitumor activity in bladder cancer has been shown to be mediated through the activation of the p38 signaling pathway and inactivation of the Wnt/β-catenin signaling pathway[1].
Figure 1. General metabolic activation pathway of pyrrolizidine alkaloid N-oxides.
References
- 1. Echinatin inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indicine N-oxide (+)-Indicine N-oxide; NSC 132319) | Alkaloids | 41708-76-3 | Invivochem [invivochem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Indicine N-oxide binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of spectroscopic data for Echinatine N-oxide and Rinderine N-oxide
A comparative analysis of the spectroscopic data for Echinatine N-oxide and Rinderine N-oxide is crucial for researchers in natural product chemistry, pharmacology, and drug development. These compounds are diastereomeric pyrrolizidine alkaloid N-oxides, differing only in the stereochemistry at the C7 position of the necine base, which results in subtle but significant differences in their spectral characteristics. This guide provides a detailed comparison of their mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, supported by experimental protocols and a visual workflow for their analysis.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and Rinderine N-oxide.
Table 1: Mass Spectrometry Data
| Parameter | This compound | Rinderine N-oxide | Reference(s) |
| Molecular Formula | C₁₅H₂₅NO₆ | C₁₅H₂₅NO₆ | [1][2][3] |
| Molecular Weight | 315.36 g/mol | 315.36 g/mol | [1][2][3] |
| [M+H]⁺ (m/z) | 316.1755 | 316.1755 | [4] |
| Key Fragment Ions (m/z) | 172, 156, 138 (<5%), 111 | 172, 156, 138 (<5%), 111 | [5] |
Note: As diastereomers, this compound and Rinderine N-oxide exhibit very similar mass spectra. The characteristic fragment ions for these heliotridine-type monoester N-oxides include m/z 172 and 111.[5] The ion at m/z 138 is of low abundance (<5%) in heliotridine-type N-oxides.[5]
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | This compound | Rinderine N-oxide | Reference(s) |
| Data not fully available in a comparative format in the search results. |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | This compound | Rinderine N-oxide | Reference(s) |
| Data not fully available in a comparative format in the search results. |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | Rinderine N-oxide (cm⁻¹) | Reference(s) |
| N-O Stretch | 928 - 971 (characteristic range) | 928 - 971 (characteristic range) | [3][5][6] |
| Specific peak data not available in the search results. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyrrolizidine alkaloid N-oxides like this compound and Rinderine N-oxide.
Sample Preparation
For NMR analysis, the purified alkaloid N-oxide is dissolved in a suitable deuterated solvent, such as methanol-d₄ or chloroform-d, to a concentration of 5-10 mg/mL. For mass spectrometry, the sample is typically dissolved in methanol or acetonitrile with the addition of a small amount of formic acid to promote protonation. For FT-IR spectroscopy, the solid sample can be prepared as a KBr pellet or as a mull in Nujol.
Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with a liquid chromatography system is used.
-
Chromatography: Reverse-phase chromatography is commonly employed using a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecules [M+H]⁺.
-
MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the precursor ions and obtain product ion spectra for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are acquired.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to aid in the complete assignment of proton and carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample is intimately mixed with dry KBr powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted. The characteristic absorption band for the N-O group is expected in the 928-971 cm⁻¹ region.[3][5][6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of pyrrolizidine alkaloid N-oxides.
Caption: Workflow for the spectroscopic analysis of pyrrolizidine alkaloid N-oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. This compound - CAS - 20267-93-0 | Axios Research [axios-research.com]
- 4. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Echinatine N-oxide Certified Reference Material for High-Stakes Analytical Applications
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of Echinatine N-oxide certified reference materials (CRMs) and their alternatives. It includes a comprehensive overview of analytical methodologies, supported by experimental data, to ensure accurate and reliable quantification of this and other pyrrolizidine alkaloids.
This compound, a pyrrolizidine alkaloid (PA) found in various plant species, is a compound of significant interest due to its potential toxicity. Regulatory bodies worldwide are increasingly scrutinizing the presence of PAs in food, animal feed, and herbal products. Accurate analytical testing is therefore paramount, and the use of high-quality, certified reference materials is the foundation of a robust analytical workflow.
This guide compares the available this compound CRMs and other relevant PA N-oxide standards, details validated analytical protocols, and provides visual workflows to aid in method development and implementation.
Comparison of this compound and Alternative Certified Reference Materials
The selection of a suitable certified reference material is critical for the accuracy and validity of analytical measurements. The primary supplier for a well-characterized this compound CRM is PhytoLab, whose products are available through distributors like Sigma-Aldrich under the phyproof® brand. Other suppliers offer this compound, though the extent of certification may vary. For comprehensive analysis, especially in complex matrices, it is often necessary to use a suite of PA standards.
Below is a comparison of this compound CRM and other commonly analyzed pyrrolizidine alkaloid N-oxides that can serve as analytical alternatives or be included in a multi-analyte method.
| Feature | This compound CRM (PhytoLab - PHL84093) | Echimidine N-oxide CRM (PhytoLab - PHL83590) | Lycopsamine N-oxide CRM (PhytoLab - PHL84094) | Intermedine N-oxide CRM (PhytoLab - PHL83446) | Heliotrine N-oxide CRM (PhytoLab - PHL84166) | Senecionine N-oxide CRM (PhytoLab - PHL89275) | Retrorsine N-oxide CRM (PhytoLab - PHL83591) |
| CAS Number | 20267-93-0[1] | 41093-89-4 | 95462-15-0 | 95462-14-9[2] | 6209-65-0 | 13268-67-2[3] | 15503-86-3 |
| Molecular Formula | C₁₅H₂₅NO₆[1] | C₂₀H₃₁NO₈ | C₁₅H₂₅NO₆ | C₁₅H₂₅NO₆[2] | C₁₆H₂₇NO₆ | C₁₈H₂₅NO₆[3] | C₁₈H₂₅NO₇ |
| Molecular Weight | 315.36 g/mol [1] | 413.46 g/mol | 315.36 g/mol | 315.36 g/mol [2] | 329.39 g/mol | 351.39 g/mol [3] | 367.39 g/mol |
| Purity | ≥95.0% (HPLC) | ≥95.0% (HPLC) | ≥95.0% (HPLC) | ≥95.0% (HPLC)[2] | ≥95.0% (HPLC) | ≥95.0% (HPLC)[3] | ≥95.0% (HPLC) |
| Certification | Primary Reference Substance[1] | Primary Reference Substance[4] | Primary Reference Substance[5] | Primary Reference Substance[6] | Primary Reference Substance | Primary Reference Substance[7] | Primary Reference Substance[8] |
| Supplier | PhytoLab (via Sigma-Aldrich) | PhytoLab (via Sigma-Aldrich) | PhytoLab (via Sigma-Aldrich) | PhytoLab (via Sigma-Aldrich) | PhytoLab (via Sigma-Aldrich) | PhytoLab (via Sigma-Aldrich) | PhytoLab (via Sigma-Aldrich) |
Other Potential Suppliers: Axios Research, MedchemExpress, GlpBio, Lifeasible, and Clinivex also list this compound, though detailed certification information should be requested directly.[9][10]
Experimental Protocols for the Analysis of Pyrrolizidine Alkaloids
The analysis of pyrrolizidine alkaloids and their N-oxides is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for detection in complex matrices such as food and herbal products.[11]
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step for removing matrix interferences and concentrating the analytes.
-
Sample Extraction: Homogenize the sample and extract with an acidic aqueous solution (e.g., 0.05 M sulfuric acid).
-
SPE Cartridge: Use a cation-exchange cartridge (e.g., Oasis MCX).
-
Cartridge Conditioning: Condition the cartridge with methanol followed by water.
-
Sample Loading: Load the acidic extract onto the cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interferences.
-
Elution: Elute the PAs and their N-oxides with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol in water).[11]
UHPLC-MS/MS Analysis
This method provides high resolution and sensitivity for the quantification of multiple PAs.
-
Instrumentation: An ultra-high-performance liquid chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase column with good performance for polar compounds (e.g., a C18 with a polar endcapping).
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.
-
Gradient Program: A typical gradient would start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute all compounds of interest.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each analyte should be optimized.[11][12]
Table of Exemplary UHPLC-MS/MS Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps involved in the analysis of pyrrolizidine alkaloids.
Caption: Workflow for the analysis of pyrrolizidine alkaloids.
Logical Relationship for Method Validation
The validation of an analytical method is essential to ensure its reliability for its intended purpose. The following diagram illustrates the key parameters that must be assessed during method validation according to international guidelines.
Caption: Key parameters for analytical method validation.
By utilizing high-quality certified reference materials like this compound and following validated analytical procedures, researchers and industry professionals can ensure the accuracy and reliability of their results, contributing to public health and safety.
References
- 1. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
- 2. Intermedine N-oxide phyproof Reference Substance 95462-14-9 [sigmaaldrich.com]
- 3. Senecionine N-oxide phyproof Reference Substance 13268-67-2 [sigmaaldrich.com]
- 4. Echimidine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 5. Lycopsamine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 6. Intermedine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 7. Senecionine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 8. Retrorsine N-oxide phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. This compound - Lifeasible [lifeasible.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Distinguishing N-Oxides from Hydroxylated Compounds by LC/MS: A Comparative Guide
In drug metabolism studies, the accurate structural elucidation of metabolites is paramount. Among the common metabolic pathways are N-oxidation and hydroxylation, which often result in isomeric products with identical molecular weights. This guide provides a comparative analysis of liquid chromatography-mass spectrometry (LC/MS) methods for reliably distinguishing between N-oxide and hydroxylated metabolites, a critical challenge for researchers in drug development.
The Challenge: Isomeric Differentiation
N-oxides and hydroxylated compounds represent a significant analytical hurdle due to their isomeric nature. Standard mass spectrometry techniques, which separate ions based on their mass-to-charge ratio (m/z), cannot differentiate between these two classes of metabolites based on the parent ion alone. Furthermore, their similar polarities can lead to co-elution in conventional reversed-phase liquid chromatography systems, complicating their distinction.
Caption: Structural relationship between a parent drug and its isomeric N-oxide and hydroxylated metabolites.
Comparative Analysis of LC/MS Ionization Techniques
The choice of ionization source is critical for distinguishing between N-oxides and hydroxylated isomers. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common techniques that yield significantly different results for these compound classes.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecular ions [M+H]+ with minimal fragmentation in the ion source.[1][2][3] While tandem mass spectrometry (MS/MS) of the [M+H]+ ion can induce fragmentation, the patterns are often not sufficiently distinct to reliably differentiate N-oxides from hydroxylated compounds.[4]
-
Aliphatic Hydroxylation: Often shows a characteristic neutral loss of water ([M+H-H2O]+).[1][2][3]
-
Aromatic Hydroxylation: The loss of water is less common.[1][2][3]
-
N-Oxides: Typically exhibit only a minor loss of water in their MS/MS spectra, which is not a reliable diagnostic feature.[1][2][3]
Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique that involves higher temperatures. This thermal energy is key to distinguishing N-oxides. Under APCI-MS conditions, N-oxides undergo a characteristic in-source fragmentation, resulting in the loss of an oxygen atom.[1][2][3]
-
N-Oxides: Produce a distinct [M+H-O]+ ion (a loss of 16 Da). This "deoxygenation" is considered a diagnostic marker for N-oxides.[1][5]
-
Hydroxylated Compounds: Do not produce the [M+H-O]+ ion under the same conditions.[1][2][3]
The formation of the [M+H-O]+ ion for N-oxides in APCI is believed to be due to thermal degradation of the neutral molecule before ionization or thermally assisted fragmentation of the protonated molecule.[1]
Summary of Diagnostic Fragments
The following table summarizes the key diagnostic fragment ions observed for N-oxides and hydroxylated compounds using different LC/MS techniques.
| Ionization Technique | Compound Type | Key Diagnostic Fragment Ion(s) | Notes |
| ESI-MS/MS | Aliphatic Hydroxylation | [M+H-H2O]+ | Predominant loss of water. |
| Aromatic Hydroxylation | Varies (no consistent loss) | Loss of water is not favored. | |
| N-Oxide | Minor [M+H-H2O]+ | Not a reliable diagnostic tool for differentiation from hydroxylated isomers.[1][4] | |
| APCI-MS | Aliphatic Hydroxylation | [M+H-H2O]+ | Significant loss of water due to thermal conditions. |
| Aromatic Hydroxylation | [M+H]+ | Generally more stable. | |
| N-Oxide | [M+H-O]+ | Characteristic and diagnostic loss of an oxygen atom (16 Da). [1][2][3] Not seen in hydroxylated compounds. |
Experimental Workflow and Protocols
A systematic approach is necessary to definitively identify an N-oxide versus a hydroxylated metabolite. The following workflow and protocols are based on established methods for this purpose.
Caption: Recommended experimental workflow for distinguishing N-oxides from hydroxylated metabolites.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature.[1][2]
1. Liquid Chromatography
-
Column: A standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be 5-95% B over 20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve separation of the parent drug and its metabolites if possible.
-
Flow Rate: 0.8-1.0 mL/min.
-
Injection Volume: 10-20 µL.
2. Mass Spectrometry: ESI-MS/MS Analysis
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MS1 Scan: Scan for the expected [M+H]+ of the metabolites over a relevant m/z range (e.g., 100-500 Da).
-
MS/MS Scan: Perform product ion scans on the [M+H]+ ion of interest.
-
Collision Energy: Ramp collision energy (e.g., 15-40 eV) to observe the fragmentation patterns, particularly the loss of water.
-
Source Parameters: Use typical ESI source conditions with moderate temperatures to minimize in-source fragmentation.
3. Mass Spectrometry: APCI-MS Analysis
-
Ionization Mode: Positive ion APCI (APCI+).
-
MS1 Scan: Scan for both the [M+H]+ ion and the diagnostic [M+H-O]+ fragment ion.
-
Source Parameters:
-
MS/MS Scan (Optional): APCI-MS/MS of the [M+H]+ ion typically does not yield the [M+H-O]+ fragment, suggesting the deoxygenation is a thermal process in the source.[1][2]
Conclusion
Distinguishing between N-oxide and hydroxylated metabolites is a common challenge that can be effectively addressed by leveraging the different characteristics of mass spectrometry ionization sources. While ESI-MS/MS can provide some structural information, it is often insufficient for unambiguous differentiation. The use of LC/APCI-MS is a more robust and reliable method, where the thermally induced, in-source loss of an oxygen atom ([M+H-O]+) serves as a definitive diagnostic marker for the presence of an N-oxide functional group.[1][2] By employing a systematic workflow that includes both ESI and APCI analyses, researchers can confidently and accurately characterize these critical metabolic pathways.
References
- 1. jonathandgough.com [jonathandgough.com]
- 2. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Quinoxaline 1,4-di-N-Oxide Derivatives
A deep dive into the versatile quinoxaline 1,4-di-N-oxide scaffold reveals a compelling narrative of potent biological activity intricately linked to its structural nuances. These heterocyclic compounds have emerged as a significant area of interest in medicinal chemistry, demonstrating a broad spectrum of activities including antibacterial, antifungal, anticancer, antitubercular, and antiparasitic effects. This guide offers a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of molecules.
The core structure of quinoxaline 1,4-di-N-oxide is a fertile ground for chemical modification, with substituents at the 2, 3, 6, and 7-positions of the quinoxaline ring playing a pivotal role in modulating biological efficacy and selectivity. The 1,4-di-N-oxide moiety is a critical pharmacophore for many of the observed biological activities, acting as a pro-drug that undergoes bioreduction in hypoxic environments, characteristic of solid tumors and various microbial infections, to generate reactive oxygen species (ROS) and other radical intermediates that induce cellular damage.
Comparative Analysis of Biological Activities
The biological potency of quinoxaline 1,4-di-N-oxide derivatives is profoundly influenced by the nature and position of their substituents. The following sections and tables summarize the quantitative structure-activity relationship data across different therapeutic areas.
Antimicrobial Activity
Quinoxaline 1,4-di-N-oxides have demonstrated significant activity against a range of bacterial and fungal pathogens. The SAR studies reveal that electron-withdrawing groups on the benzene ring often enhance activity.
Table 1: Comparative Antibacterial Activity of Quinoxaline 1,4-di-N-Oxide Derivatives
| Compound ID | R2-Substituent | R3-Substituent | R6/R7-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1a | -COCH3 | -CH3 | H | M. tuberculosis H37Rv | 1.36 | [1] |
| 1b | -COCH3 | -CH3 | 6-Cl | M. tuberculosis H37Rv | 1.36 | [1] |
| 1c | -COCH3 | -CH3 | 7-Cl | M. tuberculosis H37Rv | 1.36 | [1] |
| 1d | -COCH3 | -CH3 | 6,7-diCl | M. tuberculosis H37Rv | >100 | [1] |
| 2a | -COOEt | -CH3 | 7-Cl | M. tuberculosis H37Rv | 0.24 | [2] |
| 3a | -Ph-thio | -CH3 | 6,7-diF | M. avium paratuberculosis | 1 | [3] |
| 4a | Cyadox | -CONHNH2 | - | C. perfringens CVCC1125 | 1 | [4] |
| 4b | Olaquindox | -CH=NOH | - | C. perfringens CVCC1125 | 1 | [4] |
Key SAR Insights for Antimicrobial Activity:
-
The presence of a methyl group at the 3-position is often favorable for antibacterial activity.[5]
-
Electron-withdrawing groups, such as chlorine at the 6 or 7-position, can enhance antitubercular activity.[5]
-
However, di-substitution with bulky groups at the 6 and 7-positions can be detrimental to activity, as seen with the 6,7-dichloro derivative.
-
The nature of the substituent at the 2-position significantly impacts potency, with esters and ketones often showing good activity.[1][2]
Anticancer Activity
The hypoxic environment of solid tumors makes them particularly susceptible to the bioreductive activation of quinoxaline 1,4-di-N-oxides. SAR studies have focused on optimizing hypoxia-selectivity and cytotoxic potency.
Table 2: Comparative Anticancer Activity (IC50) of Quinoxaline 1,4-di-N-Oxide Derivatives
| Compound ID | R2-Substituent | R3-Substituent | R7-Substituent | Cell Line | IC50 (µM) | Reference |
| 5a | -CN | -NH2 | 6,7-diCl | Hypoxic Cells | Potent | [3] |
| 5b | -CN | -NH2 | 6,7-diF | Hypoxic Cells | Potent | [3] |
| 6a | -COOEt | -Thienyl-CF3 | H | K-562 | >10 | [6] |
| 6b | -COOEt | -Thienyl-CF3 | -COOEt | K-562 | 3.02 | [6] |
| 7a | -H | -Ph | H | MCF-7 | 2.61 | [7] |
| 7b | -H | -Ph | 7-OCH3 | MCF-7 | >100 | [7] |
Key SAR Insights for Anticancer Activity:
-
Electron-withdrawing substituents at the 6 and 7-positions, such as dichloro and difluoro, are highly effective in conferring potent cytotoxicity under hypoxic conditions.[3]
-
The presence of an ester group at the 7-position can significantly enhance anticancer activity against leukemia cell lines.[6]
-
Substitution on the phenyl ring at the 3-position can dramatically affect activity, with electron-donating groups potentially reducing potency.[7]
Experimental Protocols
General Synthesis of Quinoxaline 1,4-di-N-Oxide Derivatives
The most common method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction.
Protocol: A substituted benzofuroxan is reacted with a β-dicarbonyl compound in the presence of a base, such as ammonia or an amine, in a suitable solvent like ethanol or DMF. The reaction mixture is typically stirred at room temperature or heated to achieve the desired product. The resulting quinoxaline 1,4-di-N-oxide can then be purified using standard techniques like recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline 1,4-di-N-oxide derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
The primary mechanism of action for the biological activity of quinoxaline 1,4-di-N-oxides is their bioreductive activation to generate radical species that induce cellular damage, particularly to DNA.
Caption: Bioreductive activation of quinoxaline 1,4-di-N-oxides.
Conclusion
The quinoxaline 1,4-di-N-oxide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research highlights the critical interplay between the structural features of these derivatives and their biological activities. The key to unlocking their full therapeutic potential lies in the strategic manipulation of substituents to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the design and development of next-generation quinoxaline-based drugs. Further investigations into their detailed mechanisms of action and in vivo efficacy will be crucial in translating the promise of these compounds into clinical realities.
References
- 1. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
N-Oxide Derivatives as Potent Agents Against Leishmaniasis: A Comparative Analysis
For researchers and drug development professionals, the quest for novel, effective, and less toxic treatments for leishmaniasis, a neglected tropical disease affecting millions globally, is a pressing concern.[1][2][3][4][5] This guide provides a comparative analysis of N-oxide derivatives, an emerging class of compounds demonstrating significant antileishmanial activity. We delve into their quantitative efficacy, the experimental protocols used for their evaluation, and the proposed mechanisms through which they exert their parasiticidal effects.
A notable advancement in this area is the development of a series of N-oxide-containing compounds, particularly furoxan derivatives, which have shown remarkable efficacy against Leishmania infantum.[1][2][3][4] This guide will focus on a comparative study of these derivatives, presenting key data to facilitate informed research and development decisions.
Comparative Efficacy of N-Oxide Derivatives
The antileishmanial activity of a new series of 24 N-oxide-containing compounds, alongside N-acylhydrazone analogs, has been systematically evaluated. The data below summarizes the in vitro activity against L. infantum amastigotes and cytotoxicity against murine peritoneal macrophages.
| Compound | Class | EC50 (μM) vs L. infantum Amastigotes | CC50 (μM) vs Macrophages | Selectivity Index (SI = CC50/EC50) |
| 4f | Phenyl-furoxan | 3.6 | >500 | >138.9 |
| 4a | Phenyl-furoxan | 10.1 | >500 | >49.5 |
| 4b | Phenyl-furoxan | 15.2 | >500 | >32.9 |
| 4c | Phenyl-furoxan | 8.7 | >500 | >57.5 |
| 4d | Phenyl-furoxan | 9.8 | >500 | >51.0 |
| 4e | Phenyl-furoxan | 12.5 | >500 | >40.0 |
| 4g | Phenyl-furoxan | 11.3 | >500 | >44.2 |
| 4h | Amide-furoxan | 20.5 | >500 | >24.4 |
| 4i | Amide-furoxan | 25.1 | >500 | >19.9 |
| 4j | Amide-furoxan | 18.3 | >500 | >27.3 |
| 4k | Amide-furoxan | 19.8 | >500 | >25.3 |
| 4l | Amide-furoxan | 22.4 | >500 | >22.3 |
| 4m | Amide-furoxan | 28.7 | >500 | >17.4 |
| 4n | Amide-furoxan | 30.1 | >500 | >16.6 |
| 4o | Amide-furoxan | >50 | >500 | - |
| 4p | Benzofuroxan | 6.5 | >500 | >76.9 |
| 4q | Benzofuroxan | 7.2 | >500 | >69.4 |
| 4r | Benzofuroxan | 9.1 | >500 | >54.9 |
| 4s | Benzofuroxan | 10.8 | >500 | >46.3 |
| 4t | Benzofuroxan | 13.4 | >500 | >37.3 |
| 4u | Benzofuroxan | 15.9 | >500 | >31.4 |
| 4v | Benzofuroxan | 17.2 | >500 | >29.1 |
| 4w | Benzofuroxan | 19.5 | >500 | >25.6 |
| 4x | Benzofuroxan | 21.8 | >500 | >22.9 |
| Miltefosine | Standard Drug | 8.5 | 110.2 | 12.9 |
Data extracted from Clementino et al., 2021.[1][2]
Compound 4f , a furoxan derivative, emerged as a particularly potent agent with an EC50 value of 3.6 μM against L. infantum amastigotes and a high selectivity index.[1][2][3][4] In vivo studies further confirmed its efficacy, with compound 4f significantly reducing the parasite burden in the liver and spleen of infected BALB/c mice at a dose of 7.7 mg/Kg.[1][3][4][5]
Proposed Mechanism of Action
The antileishmanial activity of these N-oxide derivatives, particularly the furoxan series, is believed to stem from a dual-action mechanism. This involves the release of nitric oxide (NO) and the inhibition of a key parasite enzyme, cysteine protease CPB.
References
- 1. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity | PLOS One [journals.plos.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Echinatine N-oxide: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Echinatine N-oxide based on available safety information. It is not a substitute for a comprehensive understanding of the associated risks and the regulations set forth by your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of this substance.
This compound, a pyrrolizidine alkaloid, is a highly toxic compound that requires stringent safety protocols for its handling and disposal.[1][2] Adherence to proper procedures is crucial to mitigate the significant health risks associated with this substance.
I. Hazard and Safety Information
This compound is classified as acutely toxic and poses a fatal risk if swallowed, inhaled, or in contact with skin.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | GHS Pictogram | Hazard Statements | Signal Word |
| Acute Toxicity (Oral) |
| H300: Fatal if swallowed[3][5] | Danger[3] |
| Acute Toxicity (Dermal) |
| H310: Fatal in contact with skin[3][5] | Danger[3] |
| Acute Toxicity (Inhalation) |
| H330: Fatal if inhaled[3][5] | Danger[3] |
II. Disposal Protocol
The recommended method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company.[6][7] High-temperature incineration with an afterburner and scrubber is a common practice for the destruction of such toxic compounds.[6][7]
Operational Workflow for Disposal
The following diagram illustrates the procedural steps for the safe disposal of this compound waste.
Caption: A step-by-step workflow for the proper and safe disposal of this compound.
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the compound and its waste should be conducted in a certified chemical fume hood.
-
Waste Segregation: Meticulously segregate all waste streams.
-
Solid Waste: This includes contaminated personal protective equipment (gloves, disposable lab coats), absorbent materials used for spills, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinses containing this compound.
-
-
Waste Containment:
-
Use separate, dedicated, and clearly labeled containers for solid and liquid waste.
-
The containers must be in good condition, compatible with the waste, and have securely sealing lids.
-
Labels should clearly state "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
-
Temporary Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be inaccessible to unauthorized personnel and away from incompatible materials.
-
-
Institutional EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations.
-
Licensed Vendor Coordination: Your EHS department will coordinate with a licensed hazardous waste disposal company for the collection of the waste.
-
Documentation: Complete all required hazardous waste manifests and other documentation as instructed by your EHS department and the disposal vendor. Accurate documentation is a legal requirement.
-
Vendor Pickup: Prepare the waste containers for pickup according to the vendor's instructions.
III. Chemical Decontamination and Inactivation
Currently, there is no standardized and verified protocol for the chemical neutralization or inactivation of this compound that can be safely performed in a standard laboratory setting. Attempting unverified chemical treatments is strongly discouraged due to the risk of incomplete reactions or the generation of other toxic byproducts. Therefore, professional disposal through a licensed contractor is the only recommended course of action.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the significant hazards posed by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Echinatine N-oxide
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Echinatine N-oxide, a pyrrolizidine alkaloid with high acute toxicity. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
This compound is classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2] Due to its hazardous nature, a thorough understanding and strict implementation of the following personal protective equipment (PPE), handling, and disposal protocols are essential.
Essential Safety and Handling Information
Proper handling and storage are paramount to mitigating the risks associated with this compound. The following table summarizes key safety and logistical data.
| Parameter | Information | Source |
| GHS Hazard Classification | Acute Toxicity 2 (Oral, Dermal, Inhalation) | [1][2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [1][2] |
| Storage Temperature | -20°C or 2-8°C in a closed container, away from light and moisture. | [3][4] |
| Appearance | Solid or Liquid | [2][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Note: A specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of a defined OEL, all handling procedures should be based on the principles of minimizing all potential routes of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to prevent contact and inhalation.
| PPE Category | Required Equipment | Specifications and Procedures |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately after any suspected contact. |
| Body Protection | Disposable, solid-front, back-tying laboratory gown. | Gown should be made of a material resistant to chemical penetration. Cuffs should be tucked under the outer pair of gloves. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | A fit test is required for all users of tight-fitting respirators. Consult with your institution's environmental health and safety (EHS) department for proper selection and fit testing. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Goggles must be worn at all times in the laboratory. A face shield is required when there is a risk of splashes or aerosol generation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the package for any signs of damage or leaks before opening.
-
Verify Labeling: Confirm that the container is clearly labeled with the chemical name, concentration, and hazard warnings.
-
Secure Storage: Immediately transfer the container to the designated, secure storage location with the appropriate temperature control (-20°C or 2-8°C).[3][4]
-
Inventory Management: Maintain a detailed inventory log for all quantities of this compound.
Handling and Experimental Use
-
Designated Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood or other appropriate containment device.
-
Pre-use Check: Before handling, ensure that all necessary PPE is donned correctly and that a spill kit is readily accessible.
-
Weighing: If weighing the solid form, do so on a tared, disposable weigh boat within the fume hood. Wet powders first to prevent aerosolization.[5]
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, decontaminate equipment thoroughly after use.
Spill Response Plan
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
Containment (for trained personnel only):
-
Don the appropriate PPE, including respiratory protection.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[6]
-
For solid spills, gently cover with a damp cloth or paper towel to avoid raising dust.
-
-
Cleanup:
-
Carefully scoop the absorbed material or covered solid into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Segregate all this compound waste (solid, liquid, and contaminated labware) from other waste streams.
-
Containerization: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Licensed Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]
- 3. theclinivex.com [theclinivex.com]
- 4. This compound, CasNo.20267-93-0 Shenzhen Regent Biochemistry Tech Co., Ltd. Hong Kong,China [regentsciences.lookchem.com]
- 5. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
